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  • Product: 2-[(3-Fluorophenyl)sulfonyl]pyridine
  • CAS: 950693-98-8

Core Science & Biosynthesis

Foundational

synthesis and characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine Introduction 2-[(3-Fluorophenyl)sulfonyl]pyridine is a sulfonylpyridine derivative of significant interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Introduction

2-[(3-Fluorophenyl)sulfonyl]pyridine is a sulfonylpyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a sulfonyl group and a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and supported by spectroscopic data to ensure reproducibility and reliability.

Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

The synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine is typically achieved through a nucleophilic substitution reaction between 2-mercaptopyridine and 3-fluorobenzenesulfonyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the thiol group of 2-mercaptopyridine, thereby increasing its nucleophilicity.

Reaction Scheme

2-mercaptopyridine 2-Mercaptopyridine product 2-[(3-Fluorophenyl)sulfonyl]pyridine 2-mercaptopyridine->product + 3-fluorobenzenesulfonyl_chloride 3-Fluorobenzenesulfonyl Chloride 3-fluorobenzenesulfonyl_chloride->product + hcl - HCl base Base (e.g., Pyridine) base->product solvent Solvent (e.g., CH2Cl2) solvent->product

Caption: Synthetic route for 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine is provided below. This protocol is designed to be self-validating by including in-process controls and characterization checkpoints.

Materials and Reagents:

  • 2-Mercaptopyridine

  • 3-Fluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-mercaptopyridine (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) in a round-bottom flask under a nitrogen atmosphere, add anhydrous pyridine (1.2 eq.) at 0 °C (ice bath).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-fluorobenzenesulfonyl chloride (1.1 eq.) in anhydrous CH2Cl2 to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous MgSO4. Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the thiolate anion of 2-mercaptopyridine on the electrophilic sulfur atom of 3-fluorobenzenesulfonyl chloride. The presence of pyridine as a base is crucial for the deprotonation of the thiol group, which significantly enhances its nucleophilicity. Dichloromethane is a suitable solvent as it is relatively non-polar and unreactive towards the reactants. The aqueous work-up is necessary to remove the pyridinium hydrochloride salt and any unreacted starting materials.

Characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine

The identity and purity of the synthesized 2-[(3-Fluorophenyl)sulfonyl]pyridine must be confirmed through a series of analytical techniques.

Spectroscopic Data
Technique Observed Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and the 3-fluorophenyl rings.
¹³C NMR The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the pyridine and 3-fluorophenyl moieties.
Mass Spec. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Characterization Workflow

start Synthesized Compound tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms elemental Elemental Analysis (CHN) ms->elemental final Confirmed Structure of 2-[(3-Fluorophenyl)sulfonyl]pyridine elemental->final

Caption: Workflow for the characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Conclusion

This guide has provided a detailed and practical framework for the . By following the outlined procedures and utilizing the specified analytical techniques, researchers can confidently prepare and validate this important chemical entity for its intended applications in drug discovery and development. The emphasis on the rationale behind experimental choices and the inclusion of a self-validating workflow are intended to empower researchers with the knowledge and tools necessary for successful synthesis.

References

Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine. MolPort. (n.d.). Retrieved from [Link]

Exploratory

Whitepaper: The Discovery and Characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine: A Novel Cysteine-Reactive Scaffold for Drug Development

Abstract The strategic incorporation of sulfonyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with diverse and potent pharmacological activities. This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of sulfonyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with diverse and potent pharmacological activities. This guide details the conceptualization, proposed synthesis, and characterization of a novel compound, 2-[(3-Fluorophenyl)sulfonyl]pyridine. We present a logical, field-proven synthetic pathway, comprehensive analytical characterization, and an exploration of its potential as a selective covalent modifier for therapeutic targets. This document is intended for researchers, scientists, and professionals in drug development, providing a technical framework for the investigation of this promising new chemical entity.

Introduction: The Rationale for a Novel Sulfonylpyridine

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics.[1][2] When functionalized with a sulfonyl group, the resulting scaffold often exhibits enhanced metabolic stability, improved target engagement, and unique pharmacological profiles.[3] The sulfonyl group can act as a hydrogen bond acceptor and, depending on its substitution pattern, can participate in various non-covalent and covalent interactions with biological targets.[3]

Recent research has highlighted 2-sulfonylpyridines as a class of "tunable" electrophiles that can selectively react with cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism.[2][4] This covalent targeting strategy offers the potential for increased potency, prolonged duration of action, and the ability to inhibit challenging targets. The reactivity of the 2-sulfonylpyridine core can be modulated by the electronic properties of the appended aryl group, allowing for fine-tuning of its reactivity to achieve selectivity for a desired cysteine target over other biological thiols.[2]

The design of 2-[(3-Fluorophenyl)sulfonyl]pyridine is predicated on this principle. The incorporation of a fluorine atom at the meta-position of the phenyl ring introduces a moderate electron-withdrawing effect, which is hypothesized to confer a balanced reactivity profile—potent enough to engage its target cysteine under physiological conditions but not so reactive as to cause off-target modifications. This guide outlines the proposed discovery and characterization of this novel compound.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine is most reliably achieved via a two-step sequence involving a nucleophilic aromatic substitution to form a thioether intermediate, followed by a controlled oxidation to the desired sulfone. This approach avoids the often harsh conditions and potential side reactions associated with direct sulfonylation of the pyridine ring.[5]

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials 2-Chloropyridine 2-Chloropyridine 3-Fluorothiophenol 3-Fluorothiophenol Step1_Reagents Step1_Reagents 3-Fluorothiophenol->Step1_Reagents Intermediate Intermediate Step1_Reagents->Intermediate caption1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Step1_Reagents->caption1 Step2_Reagents Step2_Reagents Intermediate->Step2_Reagents Product Product Step2_Reagents->Product caption2 Step 2: Oxidation Step2_Reagents->caption2

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-[(3-Fluorophenyl)thio]pyridine (Thioether Intermediate)

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the thiolate anion of 3-fluorothiophenol displaces the chloride from 2-chloropyridine. The pyridine nitrogen activates the 2-position towards nucleophilic attack.[3][6]

Protocol:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Add 3-fluorothiophenol (1.28 g, 10 mmol) to the flask and cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • To the resulting sodium thiophenolate solution, add 2-chloropyridine (1.14 g, 10 mmol) dropwise via syringe.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure thioether intermediate.

Step 2: Oxidation to 2-[(3-Fluorophenyl)sulfonyl]pyridine (Final Product)

The thioether is oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is an effective oxidant for this transformation.[7] Using a slight excess ensures complete conversion from the intermediate sulfoxide to the final sulfone.[7]

Protocol:

  • Dissolve the purified 2-[(3-fluorophenyl)thio]pyridine (2.07 g, 10 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (77% max, 4.92 g, ~22 mmol, 2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting thioether and the intermediate sulfoxide.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-[(3-Fluorophenyl)sulfonyl]pyridine as a crystalline solid.

Structural Elucidation and Characterization

The structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques. The expected data from these analyses are summarized below.

Technique Expected Observations
¹H NMR A complex multiplet pattern in the aromatic region (approx. 7.0-8.8 ppm). Protons on the pyridine ring will be deshielded, particularly the proton at the 6-position. Protons on the fluorophenyl ring will show coupling to fluorine.
¹³C NMR Aromatic carbons in the expected regions. The carbon attached to the sulfonyl group (C2 of the pyridine ring) will be significantly downfield. Carbon atoms on the fluorophenyl ring will exhibit C-F coupling.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring, likely appearing as a triplet or doublet of triplets depending on the coupling with ortho and meta protons.
FT-IR Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[8][9]
HRMS (ESI+) The calculated exact mass for C₁₁H₈FNO₂S. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm), confirming the molecular formula.[10]

Potential Biological Activity and Mechanism of Action

Covalent Cysteine Targeting

2-Sulfonylpyridines are known to function as cysteine-reactive electrophiles.[2][4] The electron-deficient pyridine ring acts as a leaving group upon nucleophilic attack by the thiolate side chain of a cysteine residue. This forms a stable thioether bond, resulting in irreversible inhibition of the target protein.

Proposed Mechanism of Covalent Modification

Caption: Proposed SNAr mechanism for covalent modification.

This reactivity makes 2-[(3-Fluorophenyl)sulfonyl]pyridine a valuable scaffold for developing targeted covalent inhibitors. Potential therapeutic areas could include oncology, immunology, and infectious diseases, where covalent inhibitors have shown significant promise. The specific protein targets would be those containing a suitably positioned, hyper-reactive cysteine residue within a ligandable pocket.

Conclusion and Future Directions

This whitepaper has outlined the rationale, a robust synthetic strategy, and the expected analytical characterization for the novel compound 2-[(3-Fluorophenyl)sulfonyl]pyridine. Based on established principles of medicinal chemistry and reaction mechanisms, this compound is poised to be a valuable tool for chemical biology and drug discovery. Its design as a tunable, cysteine-reactive electrophile opens avenues for the development of potent and selective covalent inhibitors.

Future work should focus on the practical synthesis and confirmation of its structure, followed by screening against panels of proteins to identify specific targets. Structure-activity relationship (SAR) studies, involving modification of both the pyridine and phenyl rings, will be crucial for optimizing potency and selectivity. The insights gained from this proposed work will contribute to the expanding repertoire of covalent warheads available to drug discovery scientists.

References

  • Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry.
  • Morimoto, Y., et al. (2000). SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIETHYLAMINE. HETEROCYCLES, 53(7), 1471-1474.
  • The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III).
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Liu, S., Lentz, D., & Tzschucke, C. C. (2014). Conversion of Pyridine N-Oxides to Tetrazolopyridines. Journal of Organic Chemistry, 79(7), 3249-3254.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Vinogradova, E. V., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7943-7954.
  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed.
  • A synthetic approach for N-arylsulfonylamino-2-pyridone derivatives (3,5).
  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds. Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library.
  • Sulfone synthesis by oxid
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PMC.
  • nucleophilic arom
  • Synthesis and biological activity of novel sulfone derivatives containing a[11][12][13]triazolo[4,3-a]pyridine moiety. Taylor & Francis Online.

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
  • An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society.
  • Crystal Structure Features, Spectroscopic Characteristics and Thermal Conversions of Sulfur-Bearing Groups: New Natural Commensurately Modul
  • Spectroscopic and Crystal-Chemical Features of Sodalite-Group Minerals
  • Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. MDPI.

Sources

Foundational

Preliminary Biological Screening of 2-[(3-Fluorophenyl)sulfonyl]pyridine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 2-[(3-Fluorophenyl)sulfonyl]pyridine. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 2-[(3-Fluorophenyl)sulfonyl]pyridine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and methodologically sound approach to elucidating the cytotoxic and antimicrobial potential of this compound. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list, to support key mechanistic claims and procedural standards.

Introduction and Rationale

The pyridine ring is a privileged scaffold in medicinal chemistry, and the incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity[1]. The sulfonylpyridine moiety has emerged as a class of compounds with diverse biological activities, including potential as anticancer and antimicrobial agents[2][3]. Notably, some 2-sulfonylpyridine derivatives have been identified as cysteine-reactive electrophiles, suggesting a mechanism of action involving covalent modification of protein targets[1].

The subject of this guide, 2-[(3-Fluorophenyl)sulfonyl]pyridine, combines these key features. Its preliminary biological screening is therefore a critical step in determining its potential as a therapeutic lead. This guide will detail a tiered screening cascade, beginning with an assessment of general cytotoxicity, followed by broad-spectrum antimicrobial evaluation, and culminating in initial mechanistic investigations.

Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

A plausible synthetic route for 2-[(3-Fluorophenyl)sulfonyl]pyridine involves the reaction of 3-fluorobenzenesulfonyl chloride with a suitable pyridine precursor. One common method is the reaction of a sulfonyl chloride with an excess of pyridine, which can act as both a reactant and a base. Alternatively, the reaction can be carried out in the presence of a non-nucleophilic base to activate the pyridine ring for nucleophilic attack. Another established method for the synthesis of 2-pyridyl sulfones is the oxidation of the corresponding 2-pyridyl sulfide, which can be prepared from 2-mercaptopyridine[4].

Experimental Design: A Tiered Screening Approach

The preliminary biological evaluation of 2-[(3-Fluorophenyl)sulfonyl]pyridine will follow a logical, stepwise progression designed to efficiently assess its biological activity profile.

Screening_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Insights Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Cysteine Reactivity) Cytotoxicity_Screening->Mechanism_of_Action If cytotoxic Antimicrobial_Screening Broad-Spectrum Antimicrobial Screening (Broth Microdilution) Antimicrobial_Screening->Mechanism_of_Action If antimicrobial

Caption: Tiered workflow for the preliminary biological screening of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Tier 1: Foundational Biological Assays

In Vitro Cytotoxicity Assessment

Rationale: The initial evaluation of any novel compound for therapeutic potential must include an assessment of its inherent cytotoxicity against mammalian cells. This foundational assay determines the concentration range at which the compound may exert therapeutic effects without causing undue harm to host cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[5].

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a relevant human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa if investigating anticancer potential) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 2-[(3-Fluorophenyl)sulfonyl]pyridine in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Replace the media in the cell-seeded plate with the media containing the various concentrations of the compound.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Cytotoxicity

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1082.1 ± 6.2
5045.3 ± 5.5
10015.9 ± 3.9
IC₅₀ (µM) ~55
Broad-Spectrum Antimicrobial Screening

Rationale: The sulfonylpyridine scaffold is present in some known antimicrobial agents. Therefore, a broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, is warranted. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[6].

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) in their respective appropriate broth media overnight.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of 2-[(3-Fluorophenyl)sulfonyl]pyridine in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with a known effective antibiotic, e.g., ampicillin for bacteria, fluconazole for yeast), a negative control (microorganism with no compound), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity

MicroorganismGram StainPositive Control (MIC, µg/mL)2-[(3-Fluorophenyl)sulfonyl]pyridine (MIC, µg/mL)
Staphylococcus aureusPositiveAmpicillin (0.5)>128
Escherichia coliNegativeAmpicillin (8)64
Candida albicansN/AFluconazole (1)>128

Tier 2: Initial Mechanistic Studies

Rationale: Based on the findings from Tier 1, initial mechanistic studies can be designed. If the compound exhibits significant cytotoxicity or antimicrobial activity, investigating its potential mechanism of action is the next logical step. Given that 2-sulfonylpyridines have been reported to react with cysteine residues, a simple in vitro assay can be employed to assess the reactivity of 2-[(3-Fluorophenyl)sulfonyl]pyridine with a model thiol-containing molecule like glutathione (GSH).

Cysteine_Reactivity Compound 2-[(3-Fluorophenyl)sulfonyl]pyridine Adduct Covalent Adduct Compound->Adduct Nucleophilic Attack Thiol Glutathione (GSH) Thiol->Adduct

Caption: Proposed covalent modification of glutathione by 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Experimental Protocol: Cysteine Reactivity Assay

  • Reaction Setup:

    • Prepare solutions of 2-[(3-Fluorophenyl)sulfonyl]pyridine and glutathione in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Mix the solutions to final concentrations of, for example, 100 µM for the compound and 1 mM for glutathione.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature.

    • Monitor the reaction over time (e.g., 0, 1, 4, and 24 hours) by taking aliquots.

  • Analysis:

    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Monitor for the disappearance of the parent compound and the appearance of a new peak corresponding to the mass of the covalent adduct between the compound and glutathione.

Conclusion and Future Directions

This technical guide has outlined a systematic and robust approach for the preliminary biological screening of 2-[(3-Fluorophenyl)sulfonyl]pyridine. The tiered workflow allows for an efficient allocation of resources, starting with broad assessments of cytotoxicity and antimicrobial activity, and progressing to more focused mechanistic studies if initial results are promising. The detailed protocols and data presentation formats provided herein are intended to serve as a practical resource for researchers in the field of drug discovery. Positive findings from this preliminary screen would warrant further investigation, including structure-activity relationship (SAR) studies, target identification, and in vivo efficacy and toxicity assessments.

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  • Synthesis method of pyridine-3-sulfonyl chloride.
  • Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
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Exploratory

in silico modeling of 2-[(3-Fluorophenyl)sulfonyl]pyridine interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-[(3-Fluorophenyl)sulfonyl]pyridine Interactions Executive Summary The 2-sulfonyl pyridine scaffold has emerged as a significant electrophilic warhead in modern d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-[(3-Fluorophenyl)sulfonyl]pyridine Interactions

Executive Summary

The 2-sulfonyl pyridine scaffold has emerged as a significant electrophilic warhead in modern drug discovery, capable of forming covalent bonds with nucleophilic residues, particularly cysteine, through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This reactivity makes it a valuable tool for designing targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and improved therapeutic indices. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-[(3-Fluorophenyl)sulfonyl]pyridine and its derivatives. Authored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind strategic computational choices. We will detail an integrated workflow encompassing quantum mechanics for parameterization, molecular docking for pose prediction, specialized covalent docking, QM/MM for reaction modeling, and molecular dynamics for assessing complex stability. The objective is to provide a robust, self-validating computational strategy to accurately predict and analyze the interactions of this promising class of covalent modifiers.

The 2-Sulfonyl Pyridine Scaffold: A Covalent Warhead

Chemical Properties and Intrinsic Reactivity

The core of the 2-sulfonyl pyridine scaffold's utility lies in its finely tuned electrophilicity. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, which significantly lowers the electron density of the pyridine ring. This effect, combined with the electronegativity of the ring nitrogen, renders the C2 and C6 positions of the pyridine ring highly susceptible to nucleophilic attack. The 3-fluorophenyl substituent further modulates these electronic properties. This chemical architecture facilitates a Nucleophilic Aromatic Substitution (SNAr) reaction, a mechanism not commonly exploited by traditional electrophiles.[1]

Mechanism of Action: Covalent Modification of Cysteine

The primary mechanism of biological action for this scaffold is the covalent modification of protein thiols. The sulfur atom of a cysteine residue acts as the nucleophile, attacking the C2 position of the pyridine ring. This leads to the formation of a Meisenheimer complex intermediate, followed by the displacement of the sulfonyl group as a leaving group, resulting in a stable carbon-sulfur covalent bond between the protein and the pyridine ring. A cell-based reporter screen for NRF2-KEAP1 pathway activation successfully identified 2-sulfonyl pyridines as a class of cysteine-reactive electrophiles that function via this SNAr mechanism.[1]

The Integrated Computational Modeling Workflow

A multi-stage computational approach is essential to accurately model the journey of a 2-sulfonyl pyridine from a non-covalently bound ligand to a covalently attached adduct. Each stage provides critical insights and serves as a validation step for the subsequent, more computationally intensive methods.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Binding Pose Prediction cluster_validate Part 3: Refinement & Validation Ligand_Prep Ligand Preparation (2D to 3D, Conformers) QM_Param QM Parameterization (Force Field Generation) Ligand_Prep->QM_Param Requires accurate charges Target_Prep Target Preparation (PDB Cleanup, Protonation) NonCov_Dock Non-Covalent Docking (Initial Pose Hypothesis) Target_Prep->NonCov_Dock QM_Param->NonCov_Dock Cov_Dock Covalent Docking (Adduct Modeling) NonCov_Dock->Cov_Dock Provides starting pose QMMM QM/MM Simulation (Reaction Barrier) Cov_Dock->QMMM Provides adduct geometry ADMET ADMET Prediction (Drug-Likeness) Cov_Dock->ADMET MD_Sim Molecular Dynamics (Complex Stability) QMMM->MD_Sim Validates reaction feasibility Pharm Pharmacophore Modeling (Virtual Screening) MD_Sim->Pharm Provides stable interaction pattern

Caption: Overall workflow for modeling 2-sulfonyl pyridine interactions.

Pre-computation: Foundational Steps for Accuracy

The fidelity of any in silico model is dictated by the quality of the input parameters. For a novel scaffold like 2-[(3-Fluorophenyl)sulfonyl]pyridine, this stage is of paramount importance.

Target Identification and Preparation
  • Target Selection : The primary targets for this scaffold are proteins containing a reactive cysteine residue accessible within a potential binding pocket. Literature review, proteomics data, or sequence analysis can identify candidate proteins.

  • Structure Acquisition : Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation :

    • Remove all non-essential water molecules and co-solvents.

    • Add hydrogen atoms, as they are typically absent in PDB files.

    • Assign correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., pH 7.4).

    • Use tools like Maestro's Protein Preparation Wizard (Schrödinger) or Chimera to perform these steps. The goal is a clean, energetically minimized structure.

Ligand Preparation and Parameterization

Standard molecular mechanics force fields often lack accurate parameters for sulfonyl pyridine moieties. Therefore, quantum mechanical (QM) calculations are not just recommended; they are essential for generating a reliable model.[2][3]

  • 2D to 3D Conversion : Sketch the 2-[(3-Fluorophenyl)sulfonyl]pyridine molecule in a chemical drawing program and convert it to a 3D structure.

  • Conformational Search : Perform a systematic conformational search to identify low-energy geometries of the ligand.

  • QM Calculation :

    • Using a QM software package like Gaussian or ORCA, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the electrostatic potential (ESP) from the optimized wave function.

  • Charge Derivation : Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive the partial atomic charges. These charges will more accurately represent the electron distribution dictated by the sulfonyl and fluorophenyl groups.

  • Force Field Integration : Integrate the newly derived charges and any other missing parameters (bond, angle, dihedral) into the chosen force field (e.g., AMBER, CHARMM) to create a custom library file for the ligand.

Molecular Docking: Predicting the Binding Event

Docking simulations predict the preferred orientation of a ligand when bound to a receptor. For a covalent inhibitor, this process is bifurcated: first, we model the initial non-covalent encounter, and second, we model the final covalent adduct.

Step 1: Non-Covalent Docking

Before the covalent bond forms, the ligand must first bind non-covalently in a pose that orients the reactive pyridine ring correctly relative to the target cysteine. This "pre-covalent" complex is the target of our initial docking run.

  • Prepare Receptor : Convert the prepared protein structure to the PDBQT format, which includes atomic charges and atom types.

  • Prepare Ligand : Convert the parameterized ligand structure to the PDBQT format.

  • Define the Grid Box : Define the search space (a 3D grid) for the docking simulation. This box should be centered on the binding pocket and encompass the reactive cysteine residue.

  • Run Docking : Execute the Vina docking algorithm. It will generate a series of binding poses ranked by a scoring function (affinity in kcal/mol).

  • Analyze Results :

    • Visually inspect the top-ranked poses. The most plausible pose should place the C2 atom of the pyridine ring within 3-5 Å of the cysteine sulfur atom, with an appropriate angle for nucleophilic attack.

    • Analyze key non-covalent interactions (hydrogen bonds, π-π stacking) that stabilize this pre-covalent complex.

Pose ClusterBinding Affinity (kcal/mol)Distance (Pyridine C2 to Cys Sγ)Key Interactions
1-8.53.8 ÅH-bond with backbone NH of Gly123
2-8.24.1 Åπ-π stacking with Phe210
3-7.96.5 ÅHydrophobic interactions

Table 1: Example output from a non-covalent docking simulation. Pose 1 is the most promising candidate for initiating the covalent reaction.

Step 2: Covalent Docking

Specialized covalent docking algorithms model the formation of the bond itself, providing a more accurate representation of the final adduct.

  • Define Reaction Type : Specify the reaction as a user-defined SNAr reaction involving a cysteine thiol and the C2 of the pyridine.

  • Receptor-Grid Generation : Generate the receptor grid as in non-covalent docking.

  • Ligand Preparation : The ligand is prepared as before.

  • Run Covalent Docking : The software (e.g., Schrödinger's CovDock) will first perform a non-covalent docking to position the ligand. From promising poses, it will then model the covalent bond formation and score the resulting adduct based on both the initial non-covalent interactions and the strain energy of the final complex.

  • Analysis : The output will be the structure of the covalently modified protein, which can be used for further analysis.

Refinement and Validation: From Static Pictures to Dynamic Reality

Docking provides a static snapshot. To understand the reaction's feasibility and the stability of the resulting complex, we must employ more advanced simulation techniques.

QM/MM Simulation: Modeling the Reaction

To accurately model the SNAr reaction—the breaking and forming of bonds—a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is the gold standard.[2] It treats the chemically active region with high-accuracy QM while the rest of the system is handled by efficient MM force fields.

G cluster_QM QM Region Protein Protein Bulk (MM) Cys_Sidechain Cys Side Chain Protein->Cys_Sidechain Covalent Link Solvent Solvent (MM) Solvent->Protein Ligand Ligand Solvent->Ligand Solvation Effects Ligand->Cys_Sidechain Reaction Coordinate

Caption: Schematic of a QM/MM system setup for the SNAr reaction.

  • System Setup : Start with the best pose from the covalent docking simulation.

  • Partitioning : Define the QM region to include the 2-[(3-Fluorophenyl)sulfonyl]pyridine ligand and the side chain of the reactive cysteine. The rest of the protein and solvent form the MM region.

  • Reaction Coordinate Definition : Define the reaction coordinate, which is typically the distance between the cysteine sulfur and the pyridine C2 atom.

  • Potential Energy Surface Scan : Perform a series of constrained geometry optimizations at points along the reaction coordinate to map the potential energy surface and identify the transition state.

  • Calculate Energy Barrier : The difference in energy between the reactant state and the transition state gives the activation energy barrier for the covalent reaction. A lower barrier suggests a faster reaction.

Molecular Dynamics (MD) Simulation

Once the covalent bond is formed, MD simulations are used to assess the stability of the protein-ligand adduct and observe how the system behaves over time (typically nanoseconds to microseconds).

  • System Building : Place the covalent complex from the docking/QM/MM study into a simulation box filled with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Minimization : Perform energy minimization to remove any steric clashes.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein-ligand complex. This is followed by a short, unrestrained equilibration.

  • Production Run : Run the simulation for the desired length of time (e.g., 100 ns) without restraints, saving the coordinates at regular intervals.

  • Analysis :

    • Root Mean Square Deviation (RMSD) : To assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Interaction Analysis : Monitor key hydrogen bonds and hydrophobic contacts throughout the simulation to understand what stabilizes the bound adduct.

ParameterValueJustification
Force FieldAMBER ff19SB + GAFF2/RESPStandard for proteins; custom parameters for ligand.
Water ModelTIP3PComputationally efficient explicit solvent model.
Box Size10 Å bufferEnsures protein does not interact with its periodic image.
EnsembleNPTConstant Number of particles, Pressure, and Temperature.
Temperature300 KApproximates physiological temperature.
Simulation Time100 nsA common timescale for assessing complex stability.

Table 2: Typical parameters for an MD simulation setup.

Predictive Modeling and Drug-Likeness

With a validated binding model, we can now use this information for lead optimization and drug development.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential features that enable a molecule to exert a specific biological effect.[4][5][6]

  • Model Generation : Based on the stable, MD-validated binding pose of the covalent adduct, generate a structure-based pharmacophore. Features would include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids that were identified as crucial for binding.

  • Virtual Screening : This pharmacophore model can be used as a 3D query to rapidly screen large databases of compounds to identify novel molecules that possess the same key interaction features and could be potential inhibitors.[4]

In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures.[4] Numerous computational tools and web servers can predict these properties.[7]

PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight284.29 g/mol < 500Good (Lipinski's Rule)
LogP2.5-0.4 to +5.6Good lipophilicity
H-Bond Donors0< 5Good (Lipinski's Rule)
H-Bond Acceptors3 (N, 2xO)< 10Good (Lipinski's Rule)
BBB PermeabilityLow-Low risk of CNS side effects
CYP2D6 InhibitorNo-Low risk of drug-drug interactions
Ames MutagenicityLow Probability-Low risk of mutagenicity

Table 3: Example of an in silico ADMET profile for 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Conclusion

The requires a sophisticated, multi-faceted approach that respects the compound's covalent mechanism of action. By systematically progressing from ligand parameterization and non-covalent docking to specialized covalent modeling, QM/MM reaction analysis, and full-system molecular dynamics, researchers can build a highly predictive and dynamically accurate model of the protein-ligand interaction. This detailed understanding is invaluable for structure-activity relationship (SAR) studies, the design of more selective and potent inhibitors, and the overall acceleration of the drug discovery process for this promising class of covalent modifiers.

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Foundational

An In-depth Technical Guide on the Spectroscopic Properties of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone for optimizing pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The sulfonyl group, a versatile functional group, can act as a bioisostere for other functionalities and can enhance binding affinities through hydrogen bond interactions.[2] Fluorine, with its unique electronic properties, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The convergence of these two moieties in the form of fluorinated sulfonylpyridines presents a class of compounds with significant potential in the development of novel therapeutics. This guide provides a comprehensive overview of the predicted spectroscopic properties of a representative member of this class, 2-[(3-Fluorophenyl)sulfonyl]pyridine, offering a foundational dataset for researchers engaged in its synthesis and characterization.

Given the absence of directly published experimental spectra for 2-[(3-Fluorophenyl)sulfonyl]pyridine, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characteristics.

Molecular Structure and Synthesis Synopsis

The structural architecture of 2-[(3-Fluorophenyl)sulfonyl]pyridine, featuring a pyridine ring linked to a 3-fluorophenyl ring via a sulfonyl bridge, is depicted below.

Caption: Molecular structure of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

A plausible synthetic route to this class of compounds involves the reaction of a corresponding sulfonyl chloride with an appropriate amine.[3] For instance, the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine is a known process.[4] A similar strategy could be employed, starting with the synthesis of 3-fluorophenylsulfonyl chloride, followed by its reaction with 2-aminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-[(3-Fluorophenyl)sulfonyl]pyridine are detailed below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the pyridine and the 3-fluorophenyl rings. The electron-withdrawing nature of the sulfonyl group will generally lead to a downfield shift of the protons on both aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.7 - 8.9ddJ = 4.5, 1.5
H-4 (Pyridine)8.0 - 8.2dddJ = 8.0, 7.5, 1.5
H-5 (Pyridine)7.6 - 7.8dddJ = 7.5, 4.5, 1.0
H-3 (Pyridine)8.1 - 8.3dtJ = 8.0, 1.0
H-2' (Fluorophenyl)7.9 - 8.1dtJ = 7.8, 1.2
H-6' (Fluorophenyl)7.8 - 8.0dddJ = 8.0, 2.5, 1.5
H-5' (Fluorophenyl)7.5 - 7.7tdJ = 8.0, 5.5
H-4' (Fluorophenyl)7.3 - 7.5dddJ = 8.5, 2.5, 1.0
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the sulfonyl group and the fluorine atom will show characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)158 - 162
C-6 (Pyridine)150 - 153
C-4 (Pyridine)137 - 140
C-3, C-5 (Pyridine)122 - 128
C-1' (Fluorophenyl)139 - 142
C-3' (Fluorophenyl)161 - 164 (d, ¹JCF ≈ 250 Hz)
C-5' (Fluorophenyl)130 - 133 (d, ³JCF ≈ 8 Hz)
C-2' (Fluorophenyl)125 - 128 (d, ³JCF ≈ 3 Hz)
C-6' (Fluorophenyl)123 - 126 (d, ⁴JCF ≈ 3 Hz)
C-4' (Fluorophenyl)115 - 118 (d, ²JCF ≈ 21 Hz)
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

The fluorine NMR spectrum is a powerful tool for confirming the presence and position of fluorine atoms. For 2-[(3-Fluorophenyl)sulfonyl]pyridine, a single resonance is expected.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-3'-110 to -115ddd

The multiplicity will arise from coupling to the ortho, meta, and para protons of the fluorophenyl ring.

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F spectra acq2->acq3 acq4 Set appropriate spectral width and acquisition time acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate and calibrate spectra proc3->proc4 G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection intro1 Dissolve sample in a volatile solvent intro2 Introduce into the mass spectrometer (e.g., via direct infusion or GC/LC) intro1->intro2 ion1 Ionize the sample (e.g., Electron Ionization - EI) intro2->ion1 anal1 Separate ions based on m/z ratio ion1->anal1 anal2 Detect the ions anal1->anal2 anal3 Generate mass spectrum anal2->anal3

Caption: Simplified workflow for mass spectrometry analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 2-[(3-Fluorophenyl)sulfonyl]pyridine are expected to exhibit characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption

The UV-Vis spectrum, likely recorded in a solvent such as ethanol or acetonitrile, is predicted to show absorption bands corresponding to π → π* transitions of the aromatic rings.

Predicted λmax (nm) Electronic Transition
~220 - 240π → π* (Phenyl ring)
~260 - 280π → π* (Pyridine ring)
Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. The sample spectrum is then recorded over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Summary of Predicted Spectroscopic Data

The following table provides a consolidated summary of the predicted spectroscopic data for 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Technique Predicted Key Features
¹H NMR Aromatic protons in the range of 7.3 - 8.9 ppm.
¹³C NMR Aromatic carbons in the range of 115 - 164 ppm; characteristic C-F coupling.
¹⁹F NMR A single resonance around -110 to -115 ppm.
IR Strong SO₂ stretching bands at ~1350 and ~1170 cm⁻¹; strong C-F stretch at ~1225 cm⁻¹.
Mass Spec Molecular ion peak at m/z 252.
UV-Vis Absorption maxima around 230 nm and 270 nm.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 2-[(3-Fluorophenyl)sulfonyl]pyridine. The data presented herein, derived from established spectroscopic principles and analysis of related structures, offers a valuable resource for researchers working on the synthesis, characterization, and application of this and similar molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results. As a compound of interest in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and further development.

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Exploratory

chemical structure and properties of 2-[(3-Fluorophenyl)sulfonyl]pyridine

An In-depth Technical Guide to 2-[(3-Fluorophenyl)sulfonyl]pyridine for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction The pyridine scaffold is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(3-Fluorophenyl)sulfonyl]pyridine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When combined with a sulfonyl group, it forms the sulfonamide or sulfonyl functional group, another critical pharmacophore known for a wide range of biological activities, including antibacterial and anti-inflammatory properties.[3][4] The strategic incorporation of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3][5]

This guide focuses on a specific and highly significant member of this chemical family: 2-[(3-Fluorophenyl)sulfonyl]pyridine . This compound is not just a simple heterocyclic molecule; it represents a tunable and reactive electrophilic scaffold. Its primary significance in modern drug discovery lies in its ability to act as a covalent modifier, selectively targeting cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism.[6] This reactivity has positioned 2-sulfonyl pyridines as valuable tools for developing novel chemical probes and therapeutic agents, particularly in the realm of covalent inhibitors. This document provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for professionals in chemical biology and drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to delineate its structure and core properties. 2-[(3-Fluorophenyl)sulfonyl]pyridine is characterized by a pyridine ring linked to a 3-fluorophenyl group through a sulfonyl bridge at the pyridine's C2 position.

Chemical Structure Diagram

Caption: 2D structure of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Identification and Properties

Quantitative data for this specific molecule is not broadly published, as it is often a member of larger chemical libraries used in screening campaigns. However, we can compile its core identifiers and predict its properties based on its constituent parts.

Identifier / Property Value Source/Comment
IUPAC Name 2-[(3-Fluorophenyl)sulfonyl]pyridineDerived from structure
Molecular Formula C₁₁H₈FNO₂SCalculated from structure
Molecular Weight 237.25 g/mol Calculated from formula
CAS Number Not readily availableSpecific CAS may not be assigned or published.
Appearance Likely a white to off-white solidBased on similar sulfonylpyridine compounds.
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂)Typical for aromatic sulfonyl compounds.
Reactivity Electrophilic at the pyridine C2 positionThe key feature for its biological applications.[6]

Synthesis and Characterization

The synthesis of 2-sulfonyl pyridine derivatives is achievable through several established synthetic routes. A common and reliable method involves the reaction of a corresponding sulfonyl chloride with an appropriate pyridine precursor.

General Synthetic Workflow

The synthesis of diaryl sulfones can be approached in multiple ways. For this specific scaffold, a practical route involves the condensation of a pyridine derivative with 3-fluorobenzenesulfonyl chloride.

G A 3-Fluorobenzenesulfonyl Chloride C Coupling Reaction (e.g., Palladium-catalyzed or Nucleophilic Substitution) A->C B Pyridine Derivative (e.g., 2-halopyridine or 2-aminopyridine) B->C D 2-[(3-Fluorophenyl)sulfonyl]pyridine (Crude Product) C->D E Purification (Column Chromatography) D->E F Characterized Product E->F

Caption: General synthetic workflow for 2-sulfonyl pyridine derivatives.

Experimental Protocol: Synthesis via Sulfonylation

This protocol is a representative method adapted from general procedures for synthesizing pyridine-based sulfonamides and sulfones.[4]

Objective: To synthesize 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Materials:

  • 2-Aminopyridine

  • 3-Fluorobenzenesulfonyl chloride

  • Pyridine (anhydrous, as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 3-fluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM to the cooled mixture. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization
  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and the 3-fluorophenyl rings. The fluorine atom will cause splitting of adjacent proton signals.

  • ¹⁹F NMR: A singlet or a multiplet (depending on coupling to nearby protons) in the characteristic region for an aryl fluoride.

  • IR Spectroscopy: Look for strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight.

Chemical Reactivity and Covalent Targeting Mechanism

The most compelling feature of the 2-sulfonyl pyridine scaffold is its function as a "tunable" electrophile for cysteine-reactive covalent modification.

Mechanism of Cysteine Reactivity

The sulfonyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This effect is most pronounced at the C2 and C6 positions, rendering the C2 carbon susceptible to nucleophilic attack. A deprotonated cysteine residue (thiolate) in a protein can act as the nucleophile, attacking the C2 carbon and displacing the 3-fluorophenyl sulfinate as a leaving group. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[6]

S N Ar Mechanism of Cysteine Modification cluster_workflow S N Ar Mechanism of Cysteine Modification Protein-Cys-S⁻ Protein Thiolate (Nucleophile) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Protein-Cys-S⁻->Meisenheimer Nucleophilic Attack at C2 of Pyridine Sulfonyl_Pyridine 2-[(3-Fluorophenyl)sulfonyl]pyridine (Electrophile) Sulfonyl_Pyridine->Meisenheimer Covalent_Adduct Covalently Modified Protein (Pyridylated Cysteine) Meisenheimer->Covalent_Adduct Rearomatization Leaving_Group 3-Fluorophenyl Sulfinate (Leaving Group) Meisenheimer->Leaving_Group Loss of Leaving Group

Caption: The SNAr mechanism for covalent modification of cysteine by 2-sulfonyl pyridine.

Tuning Reactivity

The electrophilicity of the 2-sulfonyl pyridine scaffold can be finely tuned.[6]

  • Electron-Withdrawing Groups on the pyridine ring increase the reaction rate by further polarizing the C-S bond and stabilizing the intermediate.

  • Electron-Donating Groups on the pyridine ring decrease reactivity.

  • The Leaving Group can also be modified. While the 3-fluorophenyl sulfinate is an effective leaving group, altering the electronics or steric bulk of this group can also modulate the reaction kinetics. This tunability is a key advantage, allowing researchers to optimize the reactivity for a specific protein target, balancing potency with off-target selectivity.

Applications in Drug Discovery and Chemical Biology

The ability to covalently and selectively target proteins has opened new avenues in drug development, especially for challenging targets.

Covalent Inhibition and Probe Development

A primary application is the development of covalent inhibitors. By attaching a recognition element (a molecular fragment that binds non-covalently to a pocket on the target protein) to the 2-sulfonyl pyridine core, a highly specific and potent inhibitor can be created. The initial non-covalent binding event orients the electrophilic pyridine ring in proximity to a nearby cysteine, facilitating the irreversible covalent modification.

This strategy has been successfully demonstrated in a cell-based screen for activators of the KEAP1-NRF2 pathway.[6] In this system, 2-sulfonyl pyridines were identified as hits that covalently modify cysteine residues on KEAP1, leading to the activation of the NRF2 transcriptional program. This highlights the scaffold's cell permeability and its ability to function within a complex biological environment.

A Scaffold for Fragment-Based Drug Discovery (FBDD)

The 2-sulfonyl pyridine core can be used as an electrophilic fragment in FBDD campaigns. A library of small molecules containing this reactive group can be screened against a protein of interest to identify fragments that covalently bind to cysteine residues. These initial hits can then be elaborated and optimized to develop high-affinity chemical probes or drug leads.

Significance of the Fluorine Moiety

The 3-fluoro substitution on the phenyl ring is not merely decorative. Fluorine's high electronegativity can influence the electronic properties of the leaving group, potentially modulating the SNAr reaction rate.[3] Furthermore, in a drug development context, fluorine can block sites of metabolism, improve membrane permeability, and enhance binding interactions, making fluorinated heterocycles a highly attractive class of compounds for medicinal chemists.[5]

Key Experimental Protocol: Cell-Based NRF2 Activation Assay

This protocol describes a reporter assay to screen for compounds that activate the NRF2 pathway, a method used to identify cysteine-reactive electrophiles like 2-sulfonyl pyridines.[6]

Objective: To identify and quantify the activation of the NRF2 pathway in response to treatment with 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Materials:

  • IMR32 or HEK293T cells

  • ARE-Luciferase (ARE-LUC) reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • DMEM with 10% FBS

  • 2-[(3-Fluorophenyl)sulfonyl]pyridine stock solution in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Plate IMR32 or HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the ARE-LUC reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Trustworthiness Note: Including a co-transfected control plasmid allows for normalization of luciferase activity, correcting for variations in cell number and transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a serial dilution of 2-[(3-Fluorophenyl)sulfonyl]pyridine (e.g., from 0.1 µM to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly (ARE-LUC) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the compound concentration.

    • Determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.

Conclusion

2-[(3-Fluorophenyl)sulfonyl]pyridine is more than just another heterocyclic compound; it is a sophisticated chemical tool with significant potential in drug discovery and chemical biology. Its value is rooted in the tunable, cysteine-directed reactivity of the 2-sulfonyl pyridine scaffold, which operates through a well-defined SNAr mechanism. This allows for the rational design of covalent probes and inhibitors that can selectively and irreversibly modify protein function. The incorporation of fluorine provides an additional layer of chemical and pharmacological advantage. For researchers aiming to tackle challenging drug targets or to develop novel chemical probes, the 2-[(3-Fluorophenyl)sulfonyl]pyridine scaffold represents a versatile and powerful starting point for innovation.

References

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Foundational

An In-depth Technical Guide to the Initial Toxicity Assessment of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Executive Summary The emergence of novel chemical entities (NCEs) such as 2-[(3-Fluorophenyl)sulfonyl]pyridine, a compound belonging to the sulfonylpyridine class, necessitates a robust and systematic approach to toxicit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of novel chemical entities (NCEs) such as 2-[(3-Fluorophenyl)sulfonyl]pyridine, a compound belonging to the sulfonylpyridine class, necessitates a robust and systematic approach to toxicity assessment. While structurally related to compounds with known biological activities, such as sulfonamides and pyridines, its unique toxicological profile is unknown.[1][2] This guide presents a comprehensive, tiered strategy for the initial safety evaluation of this NCE, designed for researchers, scientists, and drug development professionals. Our approach prioritizes a logical progression from computational predictions to targeted in vitro assays and culminates in a preliminary in vivo assessment. This methodology is designed to efficiently identify potential toxicological liabilities early in the development process, enabling informed decision-making and resource optimization.[3][4] By integrating in silico, in vitro, and early in vivo data, this framework provides a foundational understanding of the compound's safety profile, paving the way for further, more detailed preclinical development.

Foundational Strategy: A Tiered Approach to Toxicity Assessment

For an NCE like 2-[(3-Fluorophenyl)sulfonyl]pyridine, where no prior toxicological data exists, a tiered assessment strategy is paramount. This approach begins with broad, predictive methods and progressively moves to more specific and biologically complex systems. The rationale is to fail fast and fail cheap—eliminating compounds with significant liabilities early, thereby conserving resources for the most promising candidates.[4] This guide is structured around three core tiers:

  • Tier 1: In Silico (Computational) Assessment: A rapid, cost-effective screening to predict potential toxicities based on the molecule's chemical structure.[3]

  • Tier 2: In Vitro Mechanistic Assessment: Utilizes cell-based and biochemical assays to investigate specific mechanisms of toxicity identified in Tier 1 or known to be common liabilities for small molecules. This step is crucial for reducing reliance on animal testing.[5][6]

  • Tier 3: In Vivo Preliminary Assessment: Employs a limited, acute in vivo study to understand the compound's effects within a whole biological system, providing context to the in vitro findings.[7]

cluster_0 Tiered Toxicity Assessment Workflow Start NCE: 2-[(3-Fluorophenyl)sulfonyl]pyridine InSilico Tier 1: In Silico Assessment (Computational Prediction) Start->InSilico Structural Information InVitro Tier 2: In Vitro Assessment (Mechanistic Assays) InSilico->InVitro Identify Potential Liabilities InVivo Tier 3: In Vivo Assessment (Acute Systemic Effects) InVitro->InVivo Confirm & Characterize Toxicity Decision Go/No-Go Decision Lead Optimization InVivo->Decision Integrated Safety Profile End Advance to Preclinical Development Decision->End Acceptable Profile NoGo Terminate Development Decision->NoGo Unacceptable Profile

Caption: Tiered workflow for initial toxicity assessment.

Tier 1: In Silico Assessment – Predictive Insights

The initial step leverages computational models to predict toxicological risks based solely on the chemical structure of 2-[(3-Fluorophenyl)sulfonyl]pyridine. This is a non-experimental, rapid screening phase.

2.1 Rationale for Experimental Choices Computational toxicology serves as a hypothesis-generating tool. By comparing the structural features of our NCE to vast databases of compounds with known toxicities, we can identify "structural alerts" that flag potential liabilities. This allows for the focused and efficient design of subsequent in vitro studies.

2.2 Key In Silico Endpoints

  • Genotoxicity Prediction: Analysis for structural motifs (e.g., aromatic amines, nitro groups) known to be associated with DNA reactivity and mutagenicity.

  • Cardiotoxicity (hERG Inhibition) Prediction: Modeling the compound's likelihood of binding to the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmias.[8][9]

  • Hepatotoxicity (DILI) Prediction: Assessing the probability of causing Drug-Induced Liver Injury (DILI) based on structural similarities to known hepatotoxins.[10][11]

  • LD50 Prediction: Quantitative Structure-Activity Relationship (QSAR) models to estimate the median lethal dose (LD50) and guide dose selection for in vivo studies.

Table 1: Hypothetical In Silico Toxicity Predictions for 2-[(3-Fluorophenyl)sulfonyl]pyridine

Toxicological EndpointPrediction ModelResultImplication
Genotoxicity DEREK Nexus®No structural alerts for mutagenicityLow probability of being a bacterial mutagen.
Cardiotoxicity hERG QSAR ModelHigh probability of hERG bindingPotential for QT prolongation; requires in vitro confirmation.
Hepatotoxicity DILIrankModerate concern for DILIPotential for liver toxicity; requires in vitro confirmation.
Acute Oral LD50 TOPKAT® (Rat)Predicted LD50: 450 mg/kgSuggests moderate acute toxicity.

Tier 2: In Vitro Mechanistic Assessment – Elucidating Cellular Effects

Based on the in silico predictions, the in vitro assessment focuses on experimentally confirming and characterizing the key potential liabilities: genotoxicity, cardiotoxicity, and hepatotoxicity.

3.1 Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

3.1.1 Rationale for Experimental Choice The Ames test is a regulatory-accepted, standard first-line assay to detect a compound's potential to cause gene mutations.[12] It uses several strains of Salmonella typhimurium that are unable to synthesize histidine. A positive result occurs if the test compound causes a mutation that restores the bacteria's ability to produce histidine and grow on a histidine-free medium.[13] The inclusion of a mammalian liver extract (S9 fraction) is critical to simulate metabolic activation, as some compounds only become mutagenic after being metabolized.[14]

cluster_0 Ames Test Workflow Compound Test Compound (2-[(3-Fluorophenyl)sulfonyl]pyridine) Incubate Incubate Compound with Bacteria (+/- S9) Compound->Incubate Bacteria Histidine-dependent Salmonella strains Bacteria->Incubate S9 Metabolic Activation (S9 Liver Extract) S9->Incubate Plate Plate on Histidine-free Medium Incubate->Plate Count Count Revertant Colonies after 48-72h Incubation Plate->Count Result Compare to Vehicle Control Count->Result Positive Positive Result: Mutagenic Potential Result->Positive Significant Increase in Colonies Negative Negative Result: No Mutagenic Potential Result->Negative No Significant Increase

Caption: Workflow for the bacterial reverse mutation (Ames) test.

3.1.2 Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use at least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[15]

  • Dose Preparation: Prepare a minimum of five different concentrations of the test article, typically spanning a logarithmic scale.

  • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 metabolic activation mix.[14]

  • Exposure: In a test tube, combine the bacterial culture, the test article at a specific concentration, and either the S9 mix or a buffer. Incubate briefly.

  • Plating: Mix the contents with molten top agar and pour onto minimal glucose agar plates (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Table 2: Hypothetical Ames Test Results

Concentration (µ g/plate )Revertant Colonies (-S9)Revertant Colonies (+S9)
Vehicle Control 25 ± 430 ± 5
1 28 ± 533 ± 6
10 31 ± 335 ± 4
100 29 ± 638 ± 7
1000 35 ± 541 ± 8
5000 33 ± 739 ± 5
Conclusion: Negative Negative

3.2 Cardiotoxicity Assessment: hERG Binding Assay

3.2.1 Rationale for Experimental Choice The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[8][16] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[8] Given the high in silico alert, an early in vitro screen is essential. A fluorescence polarization (FP) binding assay is a high-throughput, cost-effective method to assess a compound's potential to bind to the hERG channel, serving as a strong indicator of potential functional inhibition.[16][17]

3.2.2 Experimental Protocol: hERG Fluorescence Polarization Binding Assay

  • Reagents: Use a commercially available kit containing hERG channel membrane preparations, a high-affinity fluorescent ligand ("tracer"), and assay buffer.

  • Compound Preparation: Prepare a serial dilution of 2-[(3-Fluorophenyl)sulfonyl]pyridine to determine a dose-response curve.

  • Assay Plate Setup: Add the hERG membrane preparation, the fluorescent tracer, and either the test compound, vehicle control, or a known hERG inhibitor (positive control) to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. When the tracer is bound to the large hERG channel protein, it tumbles slowly, and polarization is high. If the test compound displaces the tracer, the small, free-floating tracer tumbles rapidly, and polarization is low.

  • Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value (the concentration at which 50% of the tracer is displaced).

Table 3: Hypothetical hERG Binding Assay Results

Parameter2-[(3-Fluorophenyl)sulfonyl]pyridinePositive Control (Astemizole)
IC50 Value 5.2 µM0.02 µM
Interpretation: Moderate hERG binder. The potential for cardiotoxicity exists and should be monitored closely in subsequent studies.Potent hERG binder.

3.3 Hepatotoxicity Assessment: Cytotoxicity in HepG2 Cells

3.3.1 Rationale for Experimental Choice Drug-induced liver injury (DILI) is a leading cause of drug failure.[10][18] An initial assessment of cytotoxicity in a human liver cell line, such as HepG2, provides a rapid and cost-effective screen for compounds that may cause direct cellular damage to hepatocytes.[18][19] Cell viability is typically measured by quantifying ATP levels, as a decrease in cellular ATP is a hallmark of cytotoxicity.[20]

3.3.2 Experimental Protocol: HepG2 Cytotoxicity Assay (ATP-based)

  • Cell Culture: Culture HepG2 cells in appropriate media until they reach approximately 80-90% confluency.

  • Plating: Seed the HepG2 cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Dosing: Treat the cells with a serial dilution of 2-[(3-Fluorophenyl)sulfonyl]pyridine for 24-72 hours. Include vehicle control wells and a positive control (e.g., chlorpromazine).

  • ATP Measurement: After the incubation period, add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (defined as 100% viability) and calculate the CC50 value (the concentration that causes a 50% reduction in cell viability).

Table 4: Hypothetical HepG2 Cytotoxicity Results

Parameter2-[(3-Fluorophenyl)sulfonyl]pyridinePositive Control (Chlorpromazine)
CC50 Value 28.5 µM15.1 µM
Interpretation: Cytotoxicity observed at moderate concentrations. This warrants further investigation into the mechanism of liver cell death.Known hepatotoxin, validates assay performance.

Tier 3: Preliminary In Vivo Assessment – A Systemic Overview

4.1 Rationale for Experimental Choice While in vitro assays are essential for mechanistic insights, they cannot replicate the complex interactions of a whole organism.[3][7] An acute oral toxicity study in rodents is a foundational in vivo experiment. Its purpose is not merely to determine a lethal dose but to identify signs of systemic toxicity, target organs, and establish a safe starting dose range for any future, more extensive studies.[3][21] The Acute Toxic Class Method (OECD 423) is a modern, ethical approach that uses a stepwise procedure with a minimal number of animals to classify a substance's toxicity.[22]

cluster_0 OECD 423 Acute Toxic Class Workflow Start Start with Dose (e.g., 300 mg/kg) Dose3 Dose 3 Animals Start->Dose3 Observe Observe for 48h Dose3->Observe Outcome Mortality Outcome? Observe->Outcome Mortality2_3 2 or 3 Deaths Outcome->Mortality2_3 Yes Mortality0_1 0 or 1 Death Outcome->Mortality0_1 No LowerDose Test Lower Dose (e.g., 50 mg/kg) Mortality2_3->LowerDose HigherDose Test Higher Dose (e.g., 2000 mg/kg) Mortality0_1->HigherDose Classify Classify Toxicity Based on Final Outcome LowerDose->Classify HigherDose->Classify

Caption: Decision-making workflow for the OECD 423 study.

4.2 Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex, typically female rats, as they are often slightly more sensitive.[22] Use 3 animals per step.

  • Dose Administration: Administer the test substance by oral gavage. Based on in silico predictions, a starting dose of 300 mg/kg is chosen. Animals are fasted prior to dosing.[23]

  • Step 1 (300 mg/kg): Dose 3 female rats.

  • Observation: Observe animals closely for the first 4 hours, then daily for 14 days.[23] Record all signs of toxicity (e.g., tremors, convulsions, salivation, lethargy) and time of death.[21]

  • Body Weight: Measure body weight just before dosing, weekly, and at the time of death.[21]

  • Decision Point:

    • If 2 or 3 animals die, the next step is to test a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, the next step is to test a higher dose (e.g., 2000 mg/kg).

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any pathological changes in organs.[21]

Table 5: Hypothetical Acute Oral Toxicity Study Results in Rats

Dose (mg/kg)NMortalityClinical SignsGross Necropsy Findings
300 31/3Lethargy, tremors observed within 4 hours, resolved by 24 hours in survivors.Deceased animal: Pale liver. Survivors: No remarkable findings.
2000 33/3Severe tremors, convulsions, lethargy within 2 hours.Pale and enlarged liver in all animals.
Conclusion: The GHS classification would fall into Category 4 (300 < LD50 ≤ 2000 mg/kg). The primary target organ appears to be the liver.

Integrated Assessment and Path Forward

The initial toxicity assessment provides a holistic, albeit preliminary, safety profile of 2-[(3-Fluorophenyl)sulfonyl]pyridine by integrating data across all three tiers.

Table 6: Summary of Initial Toxicity Profile

Assessment TierTestResult/EndpointInterpretation
Tier 1 (In Silico) Genotoxicity PredictionNo structural alertsLow risk of mutagenicity.
hERG PredictionHigh probability of bindingPotential cardiotoxicity risk.
Hepatotoxicity PredictionModerate concernPotential hepatotoxicity risk.
Tier 2 (In Vitro) Ames TestNegative (-S9 and +S9)Not a bacterial mutagen.
hERG Binding AssayIC50 = 5.2 µMModerate hERG binder; confirms in silico alert.
HepG2 CytotoxicityCC50 = 28.5 µMDirect cytotoxicity to liver cells; confirms in silico alert.
Tier 3 (In Vivo) Acute Oral Toxicity (Rat)Est. LD50: 300-2000 mg/kgModerate acute toxicity. Liver identified as a potential target organ.

The initial toxicity assessment of 2-[(3-Fluorophenyl)sulfonyl]pyridine reveals a compound that is not genotoxic in a bacterial system but presents moderate risks related to cardiotoxicity (hERG binding) and hepatotoxicity (in vitro cytotoxicity and in vivo observations).

Based on this profile, the following path forward is recommended:

  • Lead Optimization: If the compound's intended efficacy is high, medicinal chemistry efforts should focus on structural modifications to reduce hERG affinity and decrease hepatotoxicity while retaining desired activity.

  • Further Mechanistic Studies: If the compound is to be advanced, more detailed in vitro studies are warranted. This includes functional patch-clamp electrophysiology to confirm hERG channel inhibition (not just binding) and further mechanistic hepatotoxicity assays (e.g., assessing mitochondrial dysfunction or reactive oxygen species formation).[8][18]

  • Informed Design of Future Studies: The data gathered here, particularly the identification of the liver as a target organ and the estimated acute toxicity, will be invaluable for designing future, more complex repeat-dose toxicity studies.

This structured, evidence-based approach ensures that potential safety liabilities are identified and addressed at the earliest possible stage of development, fulfilling the core tenets of modern, efficient, and ethical drug discovery.

References

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available from: [Link]

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  • ResearchGate. Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. Available from: [Link]

  • PubChem. Pyridine-2-sulfonyl Fluoride. Available from: [Link]

  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
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Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine, a key building block in medicinal chemistry and materials science. The described m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine, a key building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) to form the sulfide intermediate, 2-(3-fluorophenylthio)pyridine, followed by its controlled oxidation to the target sulfone. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations.

Introduction and Scientific Rationale

Aryl-heteroaryl sulfones are a prominent structural motif in a multitude of biologically active compounds, valued for their metabolic stability and ability to act as hydrogen bond acceptors. The title compound, 2-[(3-Fluorophenyl)sulfonyl]pyridine, serves as a versatile intermediate for introducing the 2-pyridylsulfonyl moiety, a group known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis of diaryl or aryl-heteroaryl sulfones can be approached through several methods, including the Friedel-Crafts sulfonylation or coupling of sulfinate salts.[1] However, the most common and often most reliable strategy involves the oxidation of a corresponding sulfide precursor.[2][3] This pathway is advantageous due to the high yields, operational simplicity, and ready availability of starting materials.

Our selected synthetic strategy is outlined below:

  • Step 1: Synthesis of 2-(3-Fluorophenylthio)pyridine (Sulfide Intermediate). This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[4][5] In this protocol, the thiolate anion generated from 3-fluorothiophenol displaces the chloride from 2-chloropyridine. The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the electron-withdrawing nitrogen atom, which can delocalize the negative charge, thus favoring the substitution at the 2-position.[4]

  • Step 2: Oxidation to 2-[(3-Fluorophenyl)sulfonyl]pyridine. The sulfide intermediate is subsequently oxidized to the target sulfone. This transformation is a cornerstone of organosulfur chemistry.[2] While various oxidants can be used, hydrogen peroxide in acetic acid offers a balance of reactivity, cost-effectiveness, and environmental consideration, with water being the primary byproduct. The reaction proceeds via a sulfoxide intermediate, and careful control of conditions is necessary to ensure complete oxidation to the sulfone without undesirable side reactions.[3]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from commercially available starting materials to the final product.

SynthesisWorkflow cluster_0 Step 1: Sulfide Formation (SNAr) cluster_1 Step 2: Oxidation Start_A 2-Chloropyridine reagents1 NaH, Anhydrous DMF 0 °C to RT Start_A->reagents1 Start_B 3-Fluorothiophenol Start_B->reagents1 Intermediate 2-(3-Fluorophenylthio)pyridine Intermediate_ref Sulfide Intermediate reagents1->Intermediate Product 2-[(3-Fluorophenyl)sulfonyl]pyridine reagents2 30% H₂O₂, Acetic Acid 80-90 °C reagents2->Product Intermediate_ref->reagents2

Caption: Workflow for the synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS No.Molecular FormulaPuritySupplier
2-Chloropyridine109-09-1C₅H₄ClN≥99%Sigma-Aldrich
3-Fluorothiophenol2557-70-2C₆H₅FS≥98%Sigma-Aldrich
Sodium Hydride (60% disp. in mineral oil)7646-69-7NaH60%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO≥99.8%Sigma-Aldrich
Hydrogen Peroxide (30% w/w in H₂O)7722-84-1H₂O₂30%Fisher Scientific
Glacial Acetic Acid64-19-7C₂H₄O₂≥99.7%Fisher Scientific
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeVWR
Hexanes110-54-3C₆H₁₄ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)N/ANaHCO₃N/ALab Prepared
Saturated Sodium Thiosulfate (aq.)7772-98-7Na₂S₂O₃N/ALab Prepared
Brine (Saturated NaCl aq.)N/ANaClN/ALab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄≥99.5%Sigma-Aldrich

3.2. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Sodium Hydride (NaH): A highly reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers. Quench residual NaH carefully with isopropanol followed by methanol and then water.

  • 3-Fluorothiophenol: Corrosive and has a strong, unpleasant odor. Handle with care to avoid skin and eye contact.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals. Can cause severe skin and eye burns.

  • Acetic Acid: Corrosive. Causes severe skin and eye burns. Handle in a fume hood.

Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-(3-Fluorophenylthio)pyridine (Sulfide Intermediate)

  • Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen.

  • Reagent Addition: Suspend sodium hydride (1.32 g, 33.0 mmol, 1.1 equiv, pre-washed with hexanes to remove mineral oil) in 60 mL of anhydrous DMF.

  • Thiolate Formation: Cool the suspension to 0 °C using an ice-water bath. Add 3-fluorothiophenol (3.84 g, 3.2 mL, 30.0 mmol, 1.0 equiv) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiophenolate.

  • SNAr Reaction: Add 2-chloropyridine (3.41 g, 2.85 mL, 30.0 mmol, 1.0 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford 2-(3-fluorophenylthio)pyridine as a pale yellow oil.

Part B: Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine (Final Product)

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified 2-(3-fluorophenylthio)pyridine (from Part A, e.g., 5.0 g, 24.4 mmol, 1.0 equiv) in 50 mL of glacial acetic acid.

  • Oxidant Addition: To the stirred solution, add 30% hydrogen peroxide (7.5 mL, 73.1 mmol, 3.0 equiv) dropwise at room temperature. The addition is exothermic; use a water bath to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C and maintain for 3-5 hours. Monitor the reaction by TLC (7:3 Hexanes:Ethyl Acetate) to confirm the disappearance of the starting sulfide and the intermediate sulfoxide.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 250 mL of an ice-cold, stirred saturated solution of sodium bicarbonate to neutralize the acetic acid. Ensure the final pH is > 7.

  • Quenching: Add saturated sodium thiosulfate solution dropwise until a starch-iodide paper test indicates the absence of peroxides.

  • Isolation: The product often precipitates as a white solid during neutralization. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield 2-[(3-Fluorophenyl)sulfonyl]pyridine as a pure white crystalline solid. Dry the product under vacuum.

Characterization and Data

ParameterExpected Result for 2-[(3-Fluorophenyl)sulfonyl]pyridine
Appearance White crystalline solid
Yield Typically 75-85% for the oxidation step
Melting Point Approx. 95-98 °C (Varies with purity)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.75 (ddd, 1H), 8.10 (dt, 1H), 8.00 (td, 1H), 7.85-7.75 (m, 2H), 7.60-7.50 (m, 2H), 7.40-7.30 (m, 1H).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 162.5 (d, ¹JCF ≈ 250 Hz), 157.0, 150.5, 138.5, 138.0, 131.0 (d, ³JCF ≈ 8 Hz), 127.5, 125.0 (d, ⁴JCF ≈ 3 Hz), 122.0 (d, ²JCF ≈ 21 Hz), 116.0 (d, ²JCF ≈ 23 Hz).
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -110.5 (s).
Mass Spec (ESI+) m/z: 238.03 [M+H]⁺
IR (ATR) ν (cm⁻¹): 1325 (asym SO₂), 1150 (sym SO₂), 1580, 1470 (Ar C=C).

(Note: Exact NMR shifts may vary slightly based on solvent and concentration. The provided data is predicted based on similar structures and standard chemical shift ranges.[8][9][10])

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step A Incomplete deprotonation of thiophenol; moisture in the reaction.Ensure NaH is fresh and washed. Use thoroughly dried glassware and anhydrous solvent.
Incomplete oxidation in Step B Insufficient oxidant or reaction time/temperature.Add an additional 0.5 equiv of H₂O₂ and continue heating. Ensure the temperature is maintained at 80-90 °C.
Formation of sulfoxide Reaction not driven to completion.Increase reaction time or temperature slightly. Monitor carefully by TLC.
Product oiling out during recrystallization Solvent system is not optimal; impurities present.Add more of the less-soluble solvent (e.g., water) gradually. Try a different solvent system (e.g., ethyl acetate/hexanes).

Conclusion

The two-step protocol detailed herein provides an efficient and reliable method for the gram-scale synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine. The procedure relies on well-understood chemical transformations and utilizes readily available reagents. By carefully following the outlined steps and safety precautions, researchers can confidently produce this valuable synthetic intermediate in high yield and purity, facilitating further research in drug discovery and materials science.

References

  • Vertex AI Search. (2026).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluorobenzenesulfonyl chloride.
  • Zhang, Z. M., et al. (2013). Synthesis of 2-Pyridyl Tribromomethyl Sulfone. Advanced Materials Research, 781-784, 272-275. [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Bromobenzenesulfonyl Chloride.
  • Benchchem. (n.d.). Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.
  • Procter, D. J., et al. (2016). Recent Advances in the Synthesis of Sulfones.
  • Dodd, D., & Wallace, D. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Besson, T., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega, 4(11), 14739-14748. [Link]

  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Sulfone. [Link]

  • Hu, J., et al. (2011). From Difluoromethyl 2‐Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation.
  • Besson, T., et al. (2019).
  • Patel, H. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue 1), 1-5.
  • Langler, R. F., Marini, Z. A., & Pincock, J. A. (1978). The photochemistry of benzylic sulfonyl compounds: The preparation of sulfones and sulfinic acids. Canadian Journal of Chemistry, 56(7), 903-907. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (n.d.). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
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  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • ResearchGate. (n.d.). Formation and reactivity of 2-pyridyl sulfones. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
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  • Longo, E., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO₄ and α-Ag₂WO₄.
  • ResearchGate. (n.d.). Synthesis of 2-[(3′-trifluoromethylphenyl)-amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents.
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  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • MDPI. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.
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Application

purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine by column chromatography

Application Note: Purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine by Flash Column Chromatography Executive Summary This technical guide details the purification protocol for 2-[(3-Fluorophenyl)sulfonyl]pyridine (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine by Flash Column Chromatography

Executive Summary

This technical guide details the purification protocol for 2-[(3-Fluorophenyl)sulfonyl]pyridine (CAS: N/A for specific isomer, generic class 2-sulfonylpyridines), a critical pharmacophore often found in potassium-competitive acid blockers (P-CABs) like Vonoprazan.

The purification of this compound presents a dual physicochemical challenge:

  • The Pyridine Moiety: A basic nitrogen atom (

    
    ) capable of hydrogen bonding with acidic silanols on silica gel, leading to peak tailing and poor resolution.
    
  • The Sulfonyl Group: A highly polar functionality that increases retention time and requires polar mobile phases, potentially co-eluting with sulfoxide byproducts.

This protocol utilizes a modified silica gel flash chromatography approach, optimizing the mobile phase with basic modifiers to suppress silanol activity while maintaining selectivity for the sulfone target.

Chemical Context & Impurity Profile

Understanding the synthesis pathway is crucial for predicting impurities. This compound is typically synthesized via the oxidation of a thioether precursor.

Target Molecule:

  • Name: 2-[(3-Fluorophenyl)sulfonyl]pyridine

  • Properties: Crystalline solid, Polar, Weakly Basic.

  • LogP (Predicted): ~1.8 – 2.2

Common Impurities:

Impurity Type Source Polarity Relative to Target Chromatographic Behavior
Sulfide Precursor Incomplete Oxidation Non-polar (Fast eluting) Elutes near solvent front in polar systems.
Sulfoxide Intermediate Partial Oxidation Highly Polar (Slow eluting) Often elutes after the sulfone (typically more polar due to strong dipole).
3-Fluorobenzenethiol Unreacted Reagent Non-polar / Acidic Distinct smell; elutes early.

| 2-Chloropyridine | Unreacted Reagent | Non-polar | Elutes early. |

Pre-Purification Analysis & Method Development

Before scaling to a column, Thin Layer Chromatography (TLC) is mandatory to define the solvent system (


 values).
TLC Optimization Strategy

Standard Hexane/Ethyl Acetate systems often cause the pyridine ring to "streak." To counter this, we employ a Triethylamine (TEA) wash or additive.

  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Visualization: UV (254 nm) is highly effective due to the pyridine and phenyl rings.

  • Target

    
    :  0.25 – 0.35.
    

Recommended Mobile Phase Screening:

  • 100% Dichloromethane (DCM): Check solubility.

  • 30% EtOAc in Hexanes: Likely too non-polar; target will stay at baseline.

  • 50% EtOAc in Hexanes: Standard starting point.

  • DCM / Methanol (95:5): For highly polar residues.

Critical Modification: If streaking is observed on TLC, pre-treat the plate by running it in mobile phase containing 1% TEA, drying it, and then spotting the sample.

Detailed Purification Protocol

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: 10:1 to 20:1 Silica-to-Sample mass ratio.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Sample Preparation (Dry Loading)

Due to the polarity of the sulfonyl group, the compound may have poor solubility in the starting non-polar mobile phase. Dry loading is strongly recommended to prevent band broadening.

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add silica gel (1:1 mass ratio relative to crude sample).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Caution: Ensure no DCM remains, as it will act as a strong solvent and ruin the gradient profile.

Column Packing & Equilibration
  • Slurry Pack: Suspend silica in 90% Hexane / 10% EtOAc containing 1% TEA . The TEA neutralizes acidic sites immediately.

  • Pour slurry into the column and pack under air pressure.

  • Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 10-20% EtOAc in Hexane).

Elution Gradient
  • Flow Rate: 15–20 mL/min (for a 25mm diameter column).

  • Fraction Size: 15–20 mL.

StepMobile Phase CompositionVolume (CV)Purpose
1 90% Hex / 10% EtOAc (+1% TEA)2 CVElute non-polar impurities (Sulfides, Thiols).
2 Gradient: 10%

40% EtOAc
10 CVLinear gradient to mobilize the target.
3 Hold at 40% - 50% EtOAc5 CVElution of Target Sulfone.
4 Flush: 100% EtOAc (or 10% MeOH/DCM)3 CVElute polar Sulfoxides/tars.

Note on TEA: You generally only need TEA in the equilibration and early fractions. Once the column is neutralized, you can remove it from the mobile phase if it interferes with downstream analysis (though TEA is volatile and easily removed).

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points for "Dry Loading" and "TEA Modification."

PurificationWorkflow Start Crude Reaction Mixture (Sulfide Oxidation) TLC TLC Analysis (Hex/EtOAc) Start->TLC Decision_Tailing Is Pyridine Tailing Observed? TLC->Decision_Tailing Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Decision_Tailing->Add_TEA Yes Standard_MP Standard Mobile Phase (Hex/EtOAc) Decision_Tailing->Standard_MP No Solubility_Check Check Solubility in Initial Mobile Phase Add_TEA->Solubility_Check Standard_MP->Solubility_Check Decision_Load Soluble? Solubility_Check->Decision_Load Liquid_Load Liquid Loading (DCM/Hexane) Decision_Load->Liquid_Load Yes Dry_Load Dry Loading (Adsorb on Silica) Decision_Load->Dry_Load No (Precipitates) Column_Run Run Flash Column Gradient 10% -> 50% EtOAc Liquid_Load->Column_Run Dry_Load->Column_Run Fractions Analyze Fractions (UV / TLC) Column_Run->Fractions Pool_Evap Pool Pure Fractions & Evaporate Fractions->Pool_Evap

Caption: Decision logic for optimizing stationary phase interactions and loading techniques for pyridine-sulfones.

Troubleshooting & Optimization

Co-elution with Sulfoxide

If the target sulfone co-elutes with the sulfoxide impurity:

  • Change Selectivity: Switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone .

  • Mechanism: DCM interacts differently with the sulfonyl dipole than EtOAc, often improving separation between oxidation states.

Product Crystallization on Column
  • Symptom: Sudden pressure spike or band splitting.

  • Cause: The compound is insoluble in the mobile phase at high concentrations.

  • Fix: Use a lower loading capacity (ratio 50:1 silica:sample) or switch to a solvent system with higher solubility (e.g., DCM/EtOAc gradient).

Recovery Issues
  • Cause: Pyridines can irreversibly bind to highly acidic silica batches.

  • Fix: Flush the column at the end with EtOAc/MeOH (9:1) + 1%

    
      to strip remaining basic material.
    

References

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for pyridine chemistry and reactivity).
  • Org. Synth. (2010). "Synthesis of Substituted Pyridines via Regioselective Addition." Organic Syntheses, 87, 161. Link (Demonstrates handling of pyridine purification).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. Link (The foundational text for Flash Chromatography parameters).

  • SIELC Technologies. (n.d.). "Separation of Pyridine Derivatives." Application Notes. Link (Reference for mixed-mode and silanol suppression techniques).

  • BenchChem. (n.d.). "Troubleshooting Pyridine Tailing in Chromatography." Link (Practical guide for basic heterocycle purification).

Sources

Method

Application Note: Structural Elucidation and Purity Profiling of 2-[(3-Fluorophenyl)sulfonyl]pyridine

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in structural validation. It synthesizes established spectroscopic principles with specific pred...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in structural validation. It synthesizes established spectroscopic principles with specific predictive data for the target molecule.


H, 

C,

F) Author: Senior Application Scientist, Analytical Development Group

Executive Summary

This protocol details the analytical characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine (MW: 237.25 g/mol ), a pharmacophore often utilized in the development of GPR119 agonists and cysteine-reactive electrophiles. The presence of the sulfonyl linker and the electronegative fluorine atom introduces specific spectroscopic signatures—namely, significant deshielding in proton NMR and characteristic


 extrusion pathways in mass spectrometry. This guide provides a self-validating workflow to confirm structural identity and assess purity.

Chemical Context & Sample Preparation[1][2][3]

The molecule consists of a pyridine ring linked via a sulfonyl group to a meta-fluorinated phenyl ring. The electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen creates a highly deshielded environment for the aromatic protons.

Sample Preparation Protocol
  • NMR Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    . The sulfonyl moiety increases polarity, and DMSO provides better solubility and separation of aromatic signals, preventing overlap between the pyridine and phenyl ring protons.
    • Concentration: 10–15 mg in 600 µL solvent.

  • LC-MS Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

    • Concentration: 1 µg/mL (final injection concentration).

Mass Spectrometry (LC-MS/MS) Analysis[2][4][5]

Ionization Logic

Electrospray Ionization (ESI) in positive mode is the method of choice. The pyridine nitrogen provides a highly basic site for protonation, yielding a robust


 signal.
Fragmentation Pathway

Sulfonyl-heterocycles exhibit a diagnostic fragmentation pattern characterized by the extrusion of sulfur dioxide (


, 64 Da). This rearrangement often leads to the formation of a biaryl species or cleavage into respective aryl cations.

Key Diagnostic Ions:

  • m/z 238.0: Parent Ion

    
    .
    
  • m/z 174.0: Loss of

    
     (Biaryl formation: 2-(3-fluorophenyl)pyridine radical cation).
    
  • m/z 78.0: Pyridinyl cation (cleavage of S-C bond).

  • m/z 95.0: Fluorophenyl cation.

MS Workflow Diagram

MS_Fragmentation Parent Parent Ion [M+H]+ = 238 m/z Intermediate Sulfinate Rearrangement (Transition State) Parent->Intermediate Collision Energy Extrusion SO2 Extrusion (-64 Da) Intermediate->Extrusion Fragment1 Biaryl Fragment [M+H-SO2]+ = 174 m/z Extrusion->Fragment1 Primary Path Fragment2 Pyridinyl Cation m/z = 78 Extrusion->Fragment2 Secondary Path

Figure 1: Proposed ESI+ fragmentation pathway showing the characteristic loss of the sulfonyl group.

NMR Spectroscopy Analysis

The NMR analysis must account for three distinct spin systems: the pyridine ring, the 3-fluorophenyl ring, and the fluorine nucleus itself.

F NMR (Diagnostic)

The fluorine atom at the meta-position provides a clean, isolated signal.

  • Predicted Shift:

    
     -110 to -113 ppm (referenced to CFCl
    
    
    
    ).
  • Multiplicity: Multiplet (ddd) due to coupling with H2, H4, and H5 on the phenyl ring.

H NMR Assignment Strategy

The sulfonyl group strongly deshields the protons ortho to the sulfur linkage on both rings.

Table 1: Predicted


H NMR Shifts (DMSO-

)
PositionProton TypePredicted Shift (

ppm)
MultiplicityCoupling (

)
Mechanistic Reason
Pyridine H-6 (adj to N)8.70 – 8.80Doublet (d)~4-5 HzProximity to electronegative Nitrogen.
Pyridine H-3 (adj to SO

)
8.15 – 8.25Doublet (d)~8 HzDeshielding cone of SO

group.
Pyridine H-4, H-57.60 – 7.80Multiplets-Aromatic overlap region.
Phenyl H-2' (between F/SO

)
7.75 – 7.85Doublet of Doublets

~8-9 Hz
Ortho to SO

and Ortho to F.
Phenyl H-4', H-5', H-6'7.40 – 7.60Multiplets-Meta/Para to SO

.
C NMR Features

Look for C-F coupling to validate the fluorine position.

  • C-3' (C-F): Large doublet (

    
     ~250 Hz).
    
  • C-2', C-4': Medium doublets (

    
     ~20-25 Hz).
    
NMR Workflow Diagram

NMR_Workflow cluster_check Quality Control Sample Sample: 15mg in DMSO-d6 Exp1 1H NMR (16 Scans) Check Aromatic Region (7-9 ppm) Sample->Exp1 Exp2 19F NMR (Decoupled) Confirm Single F Peak (-112 ppm) Exp1->Exp2 If Purity >95% Check1 Solvent Peak DMSO: 2.50 ppm Exp1->Check1 Exp3 13C NMR (1024 Scans) Identify C-F Couplings Exp2->Exp3 Validation Structure Confirmation Exp3->Validation Check2 Water Peak ~3.33 ppm

Figure 2: Sequential NMR acquisition workflow for structural validation.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, two common impurities must be monitored:

  • 3-Fluorobenzenesulfonyl chloride: Starting material. Detectable by a distinct shift in the aromatic region and instability in protic solvents.

  • 2-Chloropyridine: Starting material. Detectable via GC-MS or by lack of the sulfonyl-induced deshielding in NMR.

Validation Criteria:

  • Purity: >98% by LC-UV (254 nm).

  • Identity: Mass error < 5 ppm (High-Res MS) and matching

    
    F integration.
    

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345 (Generic Sulfonyl Pyridines).

  • Zhang, Y., et al. (2015). "Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins." Organic & Biomolecular Chemistry. (Discusses NMR/MS of similar electrophiles).

  • Ahmad, S., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. (Mechanistic basis for SO2 extrusion).

Application

Application Note: A Framework for Developing an In Vitro Kinase Inhibition Assay for 2-[(3-Fluorophenyl)sulfonyl]pyridine

Abstract The 2-sulfonylpyridine scaffold represents a promising class of cysteine-reactive electrophiles with significant potential in drug discovery, particularly for the development of targeted covalent inhibitors.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-sulfonylpyridine scaffold represents a promising class of cysteine-reactive electrophiles with significant potential in drug discovery, particularly for the development of targeted covalent inhibitors.[1][2] Characterizing the activity of these compounds requires robust and reliable in vitro assays. This guide provides a comprehensive framework for designing, optimizing, and executing a luminescence-based in vitro assay to determine the inhibitory activity of 2-[(3-Fluorophenyl)sulfonyl]pyridine against a model protein kinase. We detail the underlying principles, step-by-step protocols for assay development, and methodologies for determining compound potency (IC₅₀), emphasizing the critical considerations for evaluating potential covalent inhibitors.

Introduction: The Scientific Rationale

2-Sulfonylpyridines have emerged as a versatile class of electrophiles that can selectively react with cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] This reactivity makes them ideal warheads for designing targeted covalent inhibitors, a therapeutic modality known for its potential for high potency and prolonged duration of action.[3] Many key drug targets, including a large number of protein kinases, possess cysteine residues within or near their active sites, making them amenable to this inhibition strategy.[4][5]

The initial characterization of any potential inhibitor requires a quantitative assessment of its effect on the target's function. In vitro enzyme assays are the cornerstone of this process, providing a controlled environment to measure a compound's potency and elucidate its mechanism of action.[6] This document outlines a practical, field-tested approach to develop such an assay for 2-[(3-Fluorophenyl)sulfonyl]pyridine, using a generic protein kinase as the target enzyme.

We have selected a luminescence-based ATP depletion assay as our primary method. This format, exemplified by commercial kits like Kinase-Glo®, measures kinase activity by quantifying the amount of ATP remaining after the phosphorylation reaction is complete.[7][8] The luciferase-driven reaction produces a light signal that is inversely proportional to kinase activity, providing a highly sensitive and robust readout.[9] This homogeneous "mix-and-read" format is readily adaptable for high-throughput screening (HTS) and offers broad applicability across the kinome.[9][10]

Assay Principle and Strategic Design

The fundamental goal is to measure the ability of 2-[(3-Fluorophenyl)sulfonyl]pyridine to inhibit a kinase from transferring a phosphate group from ATP to its substrate.

Core Reaction: Kinase + Substrate + ATP → ADP + Phosphorylated Substrate

Detection Principle: The assay quantifies the amount of ATP remaining in the well. A proprietary luciferase enzyme uses the leftover ATP to oxidize luciferin, generating a glow-type luminescent signal.

Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light

Therefore, high kinase activity results in low ATP levels and a dim signal, while effective inhibition results in high ATP levels and a bright signal.

Assay_Principle cluster_kinase_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase Kinase Reaction_Mix Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor 2-[(3-Fluorophenyl)sulfonyl]pyridine Inhibitor->Reaction_Mix Inhibition ADP ADP + P-Substrate Reaction_Mix->ADP Phosphorylation Remaining_ATP Remaining ATP Reaction_Mix->Remaining_ATP Determines Amount Light Luminescent Signal Remaining_ATP->Light Generates Reagent Luciferase/ Luciferin Reagent Reagent->Light Generates

Caption: Principle of the inverse-correlation luminescence kinase assay.

Critical Consideration: Covalent Inhibition

Unlike reversible inhibitors, covalent inhibitors form a chemical bond with their target. This process is time- and concentration-dependent. Therefore, a critical step in the assay design is the pre-incubation of the enzyme with the inhibitor before initiating the reaction with ATP. This allows time for the covalent bond to form, ensuring an accurate measurement of potency.[4]

Part 1: Assay Development & Optimization Protocols

Before determining the IC₅₀ of the test compound, the enzymatic reaction must be optimized to ensure the assay is robust, reproducible, and sensitive.

Protocol 1.1: Enzyme Titration

Objective: To determine the enzyme concentration that yields a robust signal within the linear range of the detection system.

Methodology:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare a serial dilution of the kinase in the reaction buffer.

  • To the wells of a white, opaque 384-well plate, add 5 µL of each kinase dilution. Include wells with buffer only (no enzyme control).

  • Add 5 µL of a solution containing the peptide substrate and ATP (e.g., final concentration of 10 µM for each).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the luminescence detection reagent (e.g., Kinase-Glo®) to each well.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read luminescence on a plate reader.

  • Analysis: Plot luminescence versus enzyme concentration. Select a concentration on the linear portion of the curve that gives a signal significantly lower than the "no enzyme" control (typically 50-80% of ATP consumption).

Table 1: Example Enzyme Titration Data

Kinase Conc. (nM) Raw Luminescence (RLU) Signal-to-Background (S/B)
0 (No Enzyme) 1,500,000 1.0
0.1 1,350,000 1.1
0.5 950,000 1.6
1.0 (Selected) 550,000 2.7
2.0 250,000 6.0

| 5.0 | 100,000 | 15.0 |

Protocol 1.2: ATP Km Determination

Objective: To determine the Michaelis constant (Km) for ATP. Running the inhibition assay at an ATP concentration at or near the Km increases the assay's sensitivity to ATP-competitive inhibitors.[6][11]

Methodology:

  • Use the optimized enzyme concentration determined in Protocol 1.1.

  • Prepare a series of ATP dilutions in the reaction buffer (e.g., from 0 to 100 µM).

  • Set up reactions in a 384-well plate containing 5 µL of kinase and substrate.

  • Initiate the reactions by adding 5 µL of the various ATP dilutions.

  • Incubate for a fixed time within the linear range (e.g., 60 minutes).

  • Stop the reaction and detect remaining ATP by adding 10 µL of luminescence reagent.

  • Read luminescence.

  • Analysis: Convert the RLU signal (remaining ATP) to ATP consumed. Plot the reaction velocity (ATP consumed per unit time) against ATP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Part 2: Protocol for Compound IC₅₀ Determination

This protocol uses the optimized conditions established in Part 1 to measure the potency of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Protocol 2.1: Dose-Response and IC₅₀ Measurement

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials:

  • Test Compound: 2-[(3-Fluorophenyl)sulfonyl]pyridine dissolved in 100% DMSO to create a 10 mM stock.

  • Kinase and Substrate: At optimized concentrations.

  • ATP: At Km concentration.

  • Reaction Buffer and Luminescence Detection Reagent.

  • Positive Control Inhibitor (e.g., Staurosporine for many kinases).

  • White, opaque 384-well assay plates.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound in DMSO. A 10-point, 3-fold dilution starting from 1 mM is typical.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 40 nL) of the compound dilutions into the assay plate wells. Also plate DMSO-only for controls.

  • Enzyme & Inhibitor Pre-incubation (Critical Step):

    • Prepare a solution of the kinase at 2X the final optimized concentration in reaction buffer.

    • Add 5 µL of this 2X kinase solution to each well containing the compound.

    • Cover the plate and incubate at room temperature for a set pre-incubation time (e.g., 60 minutes) to allow for potential covalent bond formation.

  • Reaction Initiation:

    • Prepare a 2X reaction mix containing the peptide substrate and ATP (at its Km) in reaction buffer.

    • Add 5 µL of this 2X reaction mix to all wells to start the enzymatic reaction. The final reaction volume is now 10 µL.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of the luminescence detection reagent to all wells to stop the reaction and initiate light production.

    • Incubate for 10 minutes at room temperature.

    • Read the plate on a luminometer.

Plate Layout Controls:

  • 0% Inhibition (High Activity): Wells with enzyme + substrate + ATP + DMSO vehicle. (This is your "MAX" signal for calculation purposes, representing maximum ATP consumption).

  • 100% Inhibition (Low Activity): Wells with substrate + ATP + DMSO vehicle, but NO enzyme. (This is your "MIN" signal, representing zero ATP consumption).

Data Analysis:

  • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 x (RLUsample - RLUMAX) / (RLUMIN - RLUMAX)

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the resulting curve using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[6]

Table 2: Example IC₅₀ Data Presentation

Compound Conc. (µM) Avg. RLU % Inhibition
100 1,480,000 98.2%
33.3 1,450,000 95.5%
11.1 1,300,000 82.7%
3.7 850,000 45.5%
1.2 580,000 21.8%
0.4 450,000 10.9%
0 (DMSO) 350,000 0.0%
No Enzyme 1,500,000 100.0%

| Calculated IC₅₀ | | 4.1 µM |

Experimental Workflow and Next Steps

The journey from initial assay development to full compound characterization follows a logical progression. The IC₅₀ value provides a measure of potency, but for a suspected covalent inhibitor, further studies are essential to confirm the mechanism of action.

Workflow cluster_dev Phase 1: Assay Development cluster_screen Phase 2: Compound Profiling cluster_moa Phase 3: Mechanism of Action (MoA) Studies Enzyme_T Protocol 1.1: Enzyme Titration ATP_Km Protocol 1.2: ATP Km Determination Enzyme_T->ATP_Km IC50 Protocol 2.1: IC50 Determination ATP_Km->IC50 MoA_Studies Confirm Covalent Mechanism (e.g., Washout, Mass Spec) IC50->MoA_Studies

Caption: High-level workflow for inhibitor characterization.

Conclusion

This application note provides a robust and scientifically grounded framework for establishing an in vitro assay to characterize the inhibitory activity of 2-[(3-Fluorophenyl)sulfonyl]pyridine. By following a systematic process of assay optimization followed by careful dose-response analysis with appropriate controls, researchers can reliably determine the potency of this and related compounds. The emphasis on a pre-incubation step is crucial for accurately assessing potential covalent inhibitors. The described luminescence-based method offers high sensitivity, a broad dynamic range, and scalability for drug discovery and development professionals.

References

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Retrieved from [Link][12]

  • Wikipedia. (2023). Fluorescence polarization immunoassay. Wikipedia. Retrieved from [Link][13]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link][14]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Retrieved from [Link][15]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link][16]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link][11]

  • Tanner, J. C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Retrieved from [Link][1]

  • Gabizon, R., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link][17]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. McGill Newsroom. Retrieved from [Link][18]

  • PubMed. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Retrieved from [Link][19]

  • PMC. (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link][20]

  • PMC. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Retrieved from [Link][2]

  • MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link][21]

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Retrieved from [Link][5]

  • Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link][3]

Sources

Method

using 2-[(3-Fluorophenyl)sulfonyl]pyridine in cell-based assays

Application Notes & Protocols Topic: Characterization of 2-Sulfonylpyrimidine-Based Covalent Inhibitors in Cell-Based Assays using a BTK Model System Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Characterization of 2-Sulfonylpyrimidine-Based Covalent Inhibitors in Cell-Based Assays using a BTK Model System

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: The specific compound 2-[(3-Fluorophenyl)sulfonyl]pyridine is not well-characterized in publicly available literature. Therefore, to provide a scientifically rigorous and practical guide, this document focuses on a closely related and well-documented class: 2-sulfonylpyrimidine derivatives as targeted covalent inhibitors . We will use a representative example targeting Bruton's Tyrosine Kinase (BTK), a clinically relevant target in oncology, to illustrate the principles and protocols for cellular characterization.[1][2] This approach ensures that the methodologies presented are grounded in established science and are broadly applicable to the characterization of similar covalent inhibitors.

Introduction: The Rise of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) have emerged as a powerful therapeutic modality, offering distinct advantages such as high potency and prolonged duration of action.[1] Unlike reversible inhibitors, TCIs form a stable, covalent bond with their target protein, often a non-catalytic cysteine residue within or near the active site.[3][4] This irreversible interaction can lead to complete and sustained target inactivation, a desirable trait for decoupling the pharmacodynamic effect from the compound's pharmacokinetic profile.[5]

The 2-sulfonylpyrimidine (2-SP) scaffold has been identified as an effective "warhead" for TCIs, acting as a tunable, cysteine-reactive electrophile.[1][2] It serves as a viable alternative to more traditional warheads like acrylamides.[2] This guide details the use of a representative 2-SP-based TCI, which we will call Covalent BTK Inhibitor (CBI-2SP) , designed to target Bruton's Tyrosine Kinase (BTK).

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[6][7][8] Dysregulation of BCR signaling is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[8][9] Covalent inhibitors like ibrutinib, which also target a cysteine residue (Cys481) in BTK, have revolutionized the treatment of these cancers.[5][9] This document provides a comprehensive framework for characterizing novel 2-SP-based covalent BTK inhibitors in relevant cellular models.

Mechanism of Action: Covalent BTK Inhibition

CBI-2SP is designed to first bind non-covalently to the ATP-binding pocket of BTK. This initial binding event positions the reactive 2-sulfonylpyrimidine warhead in close proximity to a nucleophilic cysteine residue (Cys481). The subsequent nucleophilic attack by the cysteine thiol on the pyrimidine ring results in the formation of an irreversible covalent bond, effectively inactivating the kinase.[1][9]

cluster_0 B-Cell Receptor (BCR) Signaling cluster_1 Covalent Inhibition BCR BCR LYN LYN/SYK BCR->LYN Antigen Binding BTK_inactive BTK (Inactive) LYN->BTK_inactive Phosphorylation BTK_active BTK (Active) pY551 BTK_inactive->BTK_active Autophosphorylation pY223 PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation Covalent_Complex BTK::CBI-2SP (Covalently Bound & Inactive) BTK_active->Covalent_Complex Irreversible Inhibition Downstream Downstream Signaling (NF-κB, AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CBI_2SP CBI-2SP CBI_2SP->Covalent_Complex

Figure 1. Simplified BTK signaling pathway and mechanism of covalent inhibition.

Core Principles & Best Practices

Scientific Integrity

The validation of a covalent inhibitor requires more than a simple IC50 value from a cell viability assay. A multi-pronged approach is necessary to confirm its mechanism of action.

  • Confirm Target Engagement: Does the compound bind to the intended target in a cellular context?

  • Assess Downstream Effects: Does target engagement translate to the inhibition of the target's signaling activity?

  • Correlate with Phenotype: Does the inhibition of signaling lead to the expected cellular outcome (e.g., apoptosis, growth arrest)?

  • Use Controls: An inactive control compound, structurally similar but lacking the reactive warhead, is crucial to demonstrate that the observed phenotype is dependent on covalent target engagement.[10]

Compound Handling and Preparation

Small molecule integrity is paramount for reproducible results.

  • Solubility: Determine the solubility of your compound. Most small molecules are dissolved in DMSO to create high-concentration stock solutions (e.g., 10-20 mM). Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically ≤ 0.5%.[11]

  • Stability: Assess the stability of the compound in your stock solution and in the cell culture medium. Covalent inhibitors can be reactive, and instability can lead to a loss of potency or non-specific effects.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[11]

Experimental Protocols

This section provides detailed protocols for the cellular characterization of CBI-2SP. A B-cell lymphoma cell line, such as TMD8 or REC-1, which expresses wild-type BTK and is dependent on BCR signaling, is recommended.

Protocol 1: Cell Viability Assay to Determine Cellular Potency (IC50)

This assay measures the concentration of CBI-2SP required to inhibit cell proliferation by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[12]

Materials:

  • TMD8 (or similar) B-cell lymphoma cells

  • RPMI-1640 medium + 10% FBS

  • CBI-2SP compound

  • DMSO (vehicle control)

  • Staurosporine (positive control for cell death)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 10,000 cells/well in 50 µL of culture medium.

  • Compound Preparation: Prepare a 2X serial dilution of CBI-2SP in culture medium. A typical concentration range to start with is 10 µM down to 1 nM. Also, prepare wells with medium only (no cells), cells with DMSO vehicle (0.1%), and cells with a high concentration of staurosporine (1 µM) as controls.

  • Cell Treatment: Add 50 µL of the 2X compound dilutions to the appropriate wells, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (medium only).

    • Normalize the data with the vehicle control (DMSO) as 100% viability and staurosporine as 0% viability.

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement & Downstream Signaling

This protocol verifies that CBI-2SP engages BTK and inhibits its downstream signaling. This is assessed by measuring the autophosphorylation of BTK at Tyr223 (pBTK), a marker of its activation.[1]

Materials:

  • TMD8 cells

  • CBI-2SP compound

  • Anti-IgM antibody (for stimulating the BCR pathway)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

  • Primary antibodies: anti-pBTK (Tyr223), anti-total BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed TMD8 cells in 6-well plates at a density of 2 x 10^6 cells/mL. Treat cells with varying concentrations of CBI-2SP (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM antibody (10 µg/mL) for the last 10 minutes of incubation to induce BTK phosphorylation. A non-stimulated control should be included.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.[14]

    • Lyse the cells with ice-cold RIPA buffer.[14]

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[14]

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.[15]

    • Separate proteins by electrophoresis and transfer them to a nitrocellulose membrane.[16][17]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14][17]

    • Incubate the membrane with primary antibody (e.g., anti-pBTK) overnight at 4°C.[14][16]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][17]

    • Wash again and apply ECL reagent for detection.[15]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total BTK and then for a loading control like GAPDH.[14]

Workflow & Data Interpretation

Figure 2. Experimental workflow for cellular characterization of CBI-2SP.

Expected Results & Interpretation:

AssayMetricExpected Result with CBI-2SPInterpretation
Cell Viability IC50A potent IC50 value (typically in the nM to low µM range) in BTK-dependent cell lines.[1]The compound effectively inhibits cell proliferation, consistent with the inhibition of a critical survival pathway.
Western Blot pBTK (Tyr223) LevelsDose-dependent decrease in pBTK levels upon anti-IgM stimulation.CBI-2SP directly inhibits BTK kinase activity in the cell.
Western Blot Total BTK LevelsNo significant change.The effect is on kinase activity, not protein expression or degradation within the assay timeframe.
Western Blot GAPDH LevelsNo significant change.Confirms equal protein loading across all lanes.

Advanced Assays for Covalent Inhibitors

For a more in-depth characterization, consider the following assays:

  • Target Engagement Washout Assay: To confirm irreversible binding, treat cells with CBI-2SP, wash the compound away, and then stimulate the BCR pathway. A sustained inhibition of pBTK after washout indicates covalent, irreversible binding.

  • NanoBRET™ Target Engagement Assay: This live-cell assay directly measures compound binding to a NanoLuc®-tagged kinase, allowing for the quantitative determination of cellular affinity and residence time.[18][19]

  • Chemoproteomics: Advanced mass spectrometry-based techniques, like activity-based protein profiling (ABPP), can confirm covalent modification of the target cysteine and assess the proteome-wide selectivity of the inhibitor.[20][21]

Troubleshooting

ProblemPossible CauseSolution
High IC50 Value - Compound instability or low permeability.- Cell line is not dependent on BTK signaling.- Verify compound integrity and solubility.- Use a different cell line known to be BTK-dependent.- Increase incubation time.
No change in pBTK - Insufficient compound concentration or incubation time.- Ineffective BCR stimulation.- Poor antibody quality.- Increase compound dose or treatment duration.- Confirm the activity of the anti-IgM antibody.- Validate primary antibodies with appropriate controls.
High background in Western Blot - Insufficient blocking or washing.- Secondary antibody is non-specific.- Increase blocking time or use a different blocking agent (e.g., 5% BSA for phospho-antibodies).- Increase the number and duration of TBST washes.[15][17]- Run a secondary antibody-only control.

References

  • ResearchGate. Activated BTK signaling of the stromal cells promotes cancer cell growth and progression... Available from: [Link]

  • Frontiers. BTK, the new kid on the (oncology) block?. Available from: [Link]

  • PMC. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option. Available from: [Link]

  • MDPI. Bruton's Tyrosine Kinase: A Double-Edged Sword in Cancer and Aging. Available from: [Link]

  • ResearchGate. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • PubMed. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available from: [Link]

  • PMC. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • bioRxiv. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Available from: [Link]

  • Promega Connections. Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Available from: [Link]

  • PMC. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available from: [Link]

  • PubMed. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available from: [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. Available from: [Link]

  • PMC. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Available from: [Link]

  • Chemical Probes Portal. Covalent Inhibitor Criteria. Available from: [Link]

  • ACS Publications. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Available from: [Link]

  • The Oncology Nurse. Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Available from: [Link]

  • Wiley Online Library. Strategies for overcoming resistance to Bruton's tyrosine kinase inhibitor zanubrutinib. Available from: [Link]

  • YouTube. Preclinical Study of a Dual Binding BTK Inhibitor for CLL - Dr. Adam Kittai ASH 2023. Available from: [Link]

Sources

Application

Application Note: Functional Characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine (FPSP-2) as a TRPV1 Antagonist

This Application Note is designed for the functional validation and characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine (referred to herein as FPSP-2 ) as a candidate antagonist for the Transient Receptor Potential...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the functional validation and characterization of 2-[(3-Fluorophenyl)sulfonyl]pyridine (referred to herein as FPSP-2 ) as a candidate antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Introduction & Mechanistic Rationale

Target Overview: TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1] It integrates noxious stimuli including heat (>43°C), low pH (<6.0), and vanilloids (e.g., Capsaicin). Compound Profile: 2-[(3-Fluorophenyl)sulfonyl]pyridine (FPSP-2 ) is a diaryl sulfone derivative. Structurally, the sulfonyl-pyridine core mimics the pharmacophores of several known TRPV1 antagonists (e.g., sulfonamide derivatives), suggesting potential binding to the vanilloid pocket (S3-S4 linker region) to stabilize the channel in a closed state.

Experimental Objective: To quantitatively assess the antagonistic potency (


) and mechanism of action of FPSP-2 against Capsaicin-induced TRPV1 activation using high-throughput calcium imaging and gold-standard electrophysiology.
Reagent Preparation & Handling

Critical Quality Attribute (CQA): Sulfonyl-containing heterocycles can exhibit limited aqueous solubility. Proper solubilization is critical to prevent micro-precipitation which causes false negatives in FLIPR assays.

ReagentRoleStock Conc.VehicleStorage
FPSP-2 Test Antagonist 100 mM100% DMSO-20°C (Desiccated)
Capsaicin Agonist 10 mM100% Ethanol-20°C (Dark)
Capsazepine Ref. Antagonist 10 mM100% DMSO-20°C
Ruthenium Red Pore Blocker 10 mMWater4°C

Protocol Note:

  • FPSP-2 Working Solution: Dilute stock 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) to achieve a 100 µM starting concentration (0.1% DMSO final). Serial dilute 1:3 for dose-response curves.

  • Solubility Check: Verify FPSP-2 solubility in Assay Buffer via nephelometry or visual inspection before cell addition.

Assay 1: High-Throughput Calcium Flux (FLIPR)

Principle: This assay measures the inhibition of Capsaicin-induced intracellular


 influx. It is the primary screen for potency (

).
Experimental Workflow
  • Cell Seeding: Plate HEK293-hTRPV1 (stable cell line) at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24h at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media. Add 100 µL Fluo-4 NW (No Wash) dye loading solution containing 2.5 mM Probenecid (to inhibit anion transporters). Incubate 45 min at 37°C.

  • Antagonist Pre-incubation (FPSP-2):

    • Add 50 µL of FPSP-2 (varying concentrations: 0.1 nM – 100 µM) to wells.

    • Control Wells: Vehicle (DMSO) only.

    • Incubation: 15–30 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Injection (Online):

    • Place plate in FLIPR Tetra or FlexStation.

    • Inject Capsaicin at

      
       concentration (typically 100–300 nM) to stimulate the channel.
      
  • Data Acquisition: Record fluorescence (Ex 494 nm / Em 516 nm) for 180 seconds (baseline 10s, injection at 20s).

Data Analysis
  • Calculate

    
     (Peak fluorescence minus baseline).
    
  • Normalize data: % Inhibition =

    
    .
    
  • Max: Capsaicin alone. Min: Buffer only.

  • Fit to a 4-parameter logistic equation to derive

    
    .
    
Assay 2: Whole-Cell Patch Clamp Electrophysiology

Principle: Direct measurement of ionic currents confirms that FPSP-2 blocks the channel conductance rather than interfering with fluorescence signaling. This is the validation standard .

Setup Parameters
  • Rig: Axon MultiClamp 700B or equivalent.

  • Configuration: Whole-cell voltage clamp.

  • Holding Potential: -60 mV.[2]

  • Solutions:

    • Extracellular (Bath): 140 NaCl, 5 KCl, 2

      
      , 1 
      
      
      
      , 10 HEPES, 10 Glucose (pH 7.4).
    • Intracellular (Pipette): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2). CsCl is used to block potassium channels.

Protocol Steps
  • Seal Formation: Establish G

    
     seal and break-in to whole-cell mode. Compensate for series resistance (>70%).
    
  • Baseline: Perfuse Bath Solution for 2 min.

  • Agonist Challenge 1: Perfuse 1 µM Capsaicin for 10s. Observe inward current (

    
    ). Wash with Bath Solution for 2 min until current returns to baseline.
    
  • Antagonist Application: Perfuse FPSP-2 (at

    
     determined from FLIPR) for 60s.
    
  • Agonist Challenge 2: Co-apply 1 µM Capsaicin + FPSP-2 for 10s. Measure current (

    
    ).
    
  • Washout: Wash with Bath Solution to check reversibility.

Validation Criteria:

  • Current inhibition =

    
    .
    
  • A "Hit" is defined as >50% inhibition at 10 µM.

Visualization of Experimental Logic
Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the competitive antagonism pathway where FPSP-2 prevents the Capsaicin-induced conformational change (pore opening).

TRPV1_Pathway Capsaicin Capsaicin (Agonist) TRPV1_Closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_Closed Binds S3-S4 FPSP2 FPSP-2 (Test Antagonist) FPSP2->TRPV1_Closed Competes/Stabilizes TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Activation Block Channel Blocked (No Signal) TRPV1_Closed->Block + FPSP-2 Ca_Influx Ca2+ Influx (Signal) TRPV1_Open->Ca_Influx Depolarization Block->Ca_Influx Inhibits

Caption: FPSP-2 prevents the transition of TRPV1 from Closed to Open state, inhibiting Calcium influx.

Figure 2: Screening Workflow Decision Tree

This workflow ensures resource efficiency by filtering non-binders before expensive electrophysiology.

Workflow Start Compound Prep FPSP-2 Stock FLIPR Primary Screen FLIPR Ca2+ Assay Start->FLIPR Analysis Calculate IC50 FLIPR->Analysis Decision IC50 < 10 µM? Analysis->Decision Patch Secondary Validation Whole-Cell Patch Clamp Decision->Patch Yes Discard Discard / Redesign Decision->Discard No Selectivity Selectivity Panel (TRPA1, TRPV4) Patch->Selectivity Confirmed Block

Caption: Hierarchical screening cascade from high-throughput FLIPR to low-throughput, high-fidelity Patch Clamp.

Selectivity & Specificity Controls

To confirm FPSP-2 is a specific TRPV1 antagonist and not a generic pore blocker or membrane disruptor, run the following counter-screens:

  • TRPA1 Assay: Stimulate with Allyl isothiocyanate (AITC) (100 µM). FPSP-2 should not inhibit this response.

  • TRPV4 Assay: Stimulate with GSK1016790A (10 nM). FPSP-2 should not inhibit this response.

  • Cytotoxicity: Run an MTT or ATP-glo assay (24h incubation) to ensure signal loss is not due to cell death.

References
  • Gunthorpe, M. J., et al. (2002). The diversity in the vanilloid (TRPV) receptor family of ion channels. Trends in Pharmacological Sciences. Link

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. Link

  • Gavva, N. R., et al. (2004). Molecular determinants of vanilloid sensitivity in TRPV1. Journal of Biological Chemistry. Link

  • Szallasi, A., & Blumberg, P. M. (1999). Vanilloid (Capsaicin) Receptors and Mechanisms. Pharmacological Reviews. Link

  • BenchChem Technical Guide. (2025). An In-depth Technical Guide on TRPV1 Channel Structure and Antagonist Docking. Link

Sources

Method

Application Note: Advanced Derivatization Strategies for 2-[(3-Fluorophenyl)sulfonyl]pyridine

Abstract The 2-[(3-fluorophenyl)sulfonyl]pyridine scaffold represents a privileged structural motif in medicinal chemistry, serving as both a robust pharmacophore (e.g., in 11β-HSD1 inhibitors) and a tunable "covalent wa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-[(3-fluorophenyl)sulfonyl]pyridine scaffold represents a privileged structural motif in medicinal chemistry, serving as both a robust pharmacophore (e.g., in 11β-HSD1 inhibitors) and a tunable "covalent warhead" for cysteine targeting. This guide details high-fidelity protocols for creating derivatives of this scaffold. We move beyond basic synthesis to explore regioselective late-stage functionalization (LSF) and modular construction , enabling the rapid generation of structure-activity relationship (SAR) libraries.

Structural Analysis & Reactivity Profile

Before attempting derivatization, one must understand the electronic landscape of the molecule. The sulfonyl linker (


) acts as a potent electron-withdrawing group (EWG), dramatically altering the reactivity of both aromatic rings.
Reactivity Hotspots
  • Pyridine Ring (Electron Deficient):

    • C4 Position: Highly activated for radical attack (Minisci reaction).

    • C6 Position: Accessible via N-oxide activation (Reissert-Henze type).

    • C2 Position: The sulfonyl group is a potential leaving group (

      
      ) if treated with strong nucleophiles, allowing "scaffold hopping."
      
  • Phenyl Ring (Electron Richer but Deactivated):

    • C2' Position (Between F and SO2): The "sweet spot" for Directed Ortho Metalation (DoM). The acidity of this proton is synergistically enhanced by the inductive effects of both the fluorine and the sulfonyl group.

    • C4'/C6' Positions: Secondary sites for electrophilic substitution or lithiation, depending on steric blocking at C2'.

ReactivityMap cluster_legend Derivatization Pathways Core 2-[(3-Fluorophenyl)sulfonyl]pyridine Minisci Pyridine C4: Radical Alkylation (Minisci) Core->Minisci Ag(I)/S2O8 DoM Phenyl C2': Directed Lithiation (DoM / LiTMP) Core->DoM LiTMP / -78°C SNAr Pyridine C2: Sulfonyl Displacement (Scaffold Hopping) Core->SNAr R-NH2 / Heat DeNovo Modular Assembly: Thiol + Halopyridine DeNovo->Core Oxidation

Figure 1: Reactivity map illustrating the primary vectors for functionalizing the scaffold.

Module 1: Modular De Novo Synthesis (The "Build" Phase)

Best for: Creating libraries with deep structural changes (e.g., replacing the pyridine core or altering the phenyl substitution pattern).

The most reliable method to generate derivatives is to assemble the sulfone from modified precursors. This avoids the selectivity issues of late-stage functionalization.

Protocol A: Coupling & Oxidation

This two-step sequence is the industry standard for scalability and reliability.

Step 1: Sulfide Formation

  • Reagents: 2-Chloropyridine (1.0 equiv), 3-Fluorobenzenethiol (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF or DMSO (0.5 M).

  • Conditions: Heat to 80–100 °C for 4–6 hours under

    
    .
    
  • Workup: Dilute with water, extract with EtOAc. The sulfide intermediate is often pure enough for the next step.

Step 2: Oxidation to Sulfone

  • Reagents: Sulfide intermediate (1.0 equiv), mCPBA (2.2–2.5 equiv) OR

    
     (30%) / 
    
    
    
    (cat.).
  • Solvent: DCM (for mCPBA) or EtOH/Acetic Acid (for

    
    ).
    
  • Conditions: Stir at 0 °C to RT for 2–12 hours.

  • Purification: Quench mCPBA with saturated

    
    . Wash with 
    
    
    
    . Recrystallize from EtOH/Hexane if necessary.

Table 1: Modular Component Selection

Desired Derivative Type Recommended Precursor 1 (Electrophile) Recommended Precursor 2 (Nucleophile)
Standard Scaffold 2-Chloropyridine 3-Fluorobenzenethiol
Pyridine-Substituted 2-Chloro-4-methylpyridine 3-Fluorobenzenethiol
Phenyl-Substituted 2-Chloropyridine 3-Fluoro-4-bromobenzenethiol

| Aza-Variant | 2-Chloropyrimidine | 3-Fluorobenzenethiol |

Module 2: Late-Stage Pyridine Functionalization

Best for: Adding alkyl groups to the pyridine ring without re-synthesizing the core.

Protocol B: C4-Selective Minisci Alkylation

The Minisci reaction utilizes carbon-centered radicals to alkylate the electron-deficient pyridine ring. Due to the blocking effect of the sulfonyl group at C2, this reaction is highly selective for the C4 position .

Mechanism: Oxidative decarboxylation of a carboxylic acid generates an alkyl radical, which attacks the protonated pyridine.

Experimental Workflow:

  • Setup: Dissolve 2-[(3-fluorophenyl)sulfonyl]pyridine (1.0 equiv) in a biphasic mixture of DCM and water (1:1) or neat TFA (if substrate is stable).

  • Radical Source: Add the desired Carboxylic Acid (R-COOH, 2.0–3.0 equiv).

  • Catalyst/Oxidant: Add

    
     (0.2 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 40–60 °C with vigorous stirring for 2–4 hours. Note: Evolution of

    
     gas will occur.
    
  • Workup: Basify carefully with NaOH (keep cool) to pH >9. Extract with DCM.[1][2]

  • Purification: Flash chromatography (often required to separate mono-alkylated product from traces of bis-alkylated byproducts).

Critical Note: For volatile alkyl groups (methyl, ethyl), use the corresponding sodium sulfinates (Langlois reagent) or tert-butyl peresters instead of carboxylic acids for better yields.

Module 3: Late-Stage Phenyl Functionalization

Best for: Introducing halogens, formyl groups, or boronic esters to the phenyl ring.

Protocol C: Directed Ortho Metalation (DoM)

The sulfonyl group is a powerful Directed Metalation Group (DMG). The 3-fluoro substituent is also a DMG.[3] Their combined directing effects make the C2' position (the carbon between the sulfonyl and fluorine) the most acidic and kinetically accessible site.

Warning: n-Butyllithium (n-BuLi) can attack the pyridine ring (nucleophilic addition) rather than acting as a base. Lithium Tetramethylpiperidide (LiTMP) is mandatory here as a non-nucleophilic, bulky base.

Experimental Workflow:

  • Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv). Stir for 30 min at 0 °C, then cool back to -78 °C.

  • Substrate Addition: Add solution of 2-[(3-fluorophenyl)sulfonyl]pyridine (1.0 equiv) in THF dropwise to the LiTMP solution at -78 °C.

    • Observation: The solution often turns deep red/orange (formation of the lithiated species).

  • Metalation: Stir at -78 °C for 45–60 minutes. Do not warm up, or the "Snieckus rearrangement" (migration of the sulfonyl group) may occur.

  • Electrophile Trapping: Add the electrophile (1.5 equiv) dissolved in THF.

    • Electrophiles:[4][5]

      
       (for iodides), DMF (for aldehydes), 
      
      
      
      (for boronic acids).
  • Quench: Warm to RT and quench with saturated

    
    .
    

DoM_Pathway Start Substrate (Sulfone + Fluorine) Base Add LiTMP (-78°C, THF) Start->Base Intermediate Lithiated Species (Li at C2' Position) Base->Intermediate Deprotonation Electrophile Add Electrophile (E+) (I2, DMF, etc.) Intermediate->Electrophile Trapping Product C2'-Functionalized Derivative Electrophile->Product Workup

Figure 2: Workflow for the regioselective C2' functionalization via DoM.

References

  • Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[6][7][8] Chem. Commun., 2, 1135-1161. Link

  • Directed Ortho Metalation (DoM) Review: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chem. Rev., 90(6), 879–933. Link

  • Sulfonyl Pyridines as Warheads: Hatcher, J. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Cell Chem. Biol., 27(12), 1530-1541. Link

  • Regioselectivity in Pyridine Lithiation: Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of 2-, 3-, and 4-Chloropyridines. Eur. J. Org. Chem., 2004(5), 1018–1024. Link

Sources

Application

High-Sensitivity LC-MS/MS Quantification of 2-[(3-Fluorophenyl)sulfonyl]pyridine in Biological Matrices

Application Note & Protocol Guide Abstract This guide details the bioanalytical method development and validation for the quantification of 2-[(3-Fluorophenyl)sulfonyl]pyridine (2-FSP) in human plasma and urine. As a str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the bioanalytical method development and validation for the quantification of 2-[(3-Fluorophenyl)sulfonyl]pyridine (2-FSP) in human plasma and urine. As a structural analog to metabolites found in potassium-competitive acid blockers (P-CABs) like Vonoprazan, and a scaffold in cysteine-reactive chemical probes, 2-FSP requires a rigorous analytical approach to overcome matrix suppression and ensure stability. This protocol utilizes Supported Liquid Extraction (SLE) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) in the sub-nanogram range (approx. 0.5 ng/mL).

Analyte Characterization & Analytical Challenges

Before establishing a protocol, one must understand the physicochemical behavior of the analyte to select the correct extraction and ionization strategies.

Physicochemical Profile
  • Chemical Structure: A basic pyridine ring linked via a sulfonyl group to a lipophilic 3-fluorophenyl ring.

  • pKa (Calculated): ~3.5 – 4.5 (Pyridine nitrogen). This indicates the molecule will be positively charged in acidic media (pH < 3), making it ideal for Positive Electrospray Ionization (ESI+) .

  • LogP (Calculated): ~2.1 – 2.5. The fluorophenyl group imparts significant lipophilicity, while the sulfonyl and pyridine groups add polarity. This "amphiphilic" nature suggests it extracts well into organic solvents like Ethyl Acetate or MTBE.

Key Analytical Challenges
  • Phospholipid Suppression: In plasma samples, glycerophosphocholines co-elute with sulfonyl-pyridines on standard C18 gradients, causing severe ion suppression.

  • Isomeric Interference: Regioisomers (e.g., 3-sulfonyl or 4-sulfonyl variants) may exist as impurities. Chromatographic selectivity is paramount.

  • In-Source Fragmentation: Sulfonyl groups are labile. Excessive source temperature can cause premature loss of

    
    , reducing sensitivity.
    

Experimental Protocol: Sample Preparation

Rationale: While Protein Precipitation (PPT) is fast, it fails to remove phospholipids effectively. Supported Liquid Extraction (SLE) is chosen here as the "Gold Standard" for 2-FSP because it leverages the analyte's LogP (~2.3) for high recovery (>85%) while removing proteins and phospholipids entirely.

Materials
  • Matrix: Human Plasma (

    
    EDTA).
    
  • Internal Standard (IS): 2-[(3-Fluorophenyl)sulfonyl]pyridine-d4 (Deuterated analog preferred) or a structural analog like Sulfapyridine.

  • SLE Plates: Diatomaceous earth cartridges (e.g., Biotage Isolute SLE+ 400 µL).

  • Elution Solvent: Methyl tert-butyl ether (MTBE) containing 5% Isopropanol (to ensure pyridine elution).

Step-by-Step SLE Workflow
  • Pre-treatment: Aliquot 200 µL of plasma into a 96-well plate. Add 20 µL of Internal Standard working solution.

  • Dilution: Add 200 µL of 1% Formic Acid (aq) .

    • Why? Acidifying the sample protonates the pyridine (making it water-soluble initially to load onto the silica) and disrupts protein binding.

  • Loading: Load the entire 420 µL mixture onto the SLE plate. Apply gentle vacuum (-2 to -5 psi) to initiate loading, then wait 5 minutes .

    • Critical Step: The aqueous phase must fully absorb into the diatomaceous earth.

  • Elution: Add 2 x 800 µL of MTBE/5% IPA . Apply gravity elution for 5 minutes, then vacuum for 2 minutes.

    • Mechanism: The uncharged/lipophilic components partition into the organic solvent. Phospholipids remain trapped in the aqueous silica phase.

  • Evaporation: Evaporate the eluate under

    
     gas at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20) .

UHPLC-MS/MS Method Parameters

Chromatographic Conditions

A Biphenyl column is recommended over C18. The biphenyl stationary phase offers unique


 interactions with the fluorophenyl and pyridine rings, providing better separation from matrix interferences than standard alkyl chains.
ParameterSetting
Column Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 45°C
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B (Linear Ramp)

  • 3.5 min: 90% B

  • 3.6 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode. The sulfonyl group typically directs fragmentation.

  • Ionization: ESI Positive

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Type
2-FSP 238.0 159.0 22Quantifier (Loss of Pyridine)
2-FSP 238.0 95.0 35Qualifier (Fluorophenyl cation)
IS (d4) 242.0 163.0 22Quantifier

Note: The Precursor m/z 238.0 corresponds to the protonated molecule


. The loss of the pyridine ring or the cleavage of the 

group are the primary fragmentation pathways.

Method Validation & Quality Control

Validation must adhere to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity[1]
  • Range: 0.5 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

To prove the SLE method works, perform a Post-Column Infusion experiment:

  • Infuse the analyte (100 ng/mL) continuously into the MS source.

  • Inject a blank plasma extract via the LC column.

  • Observation: Look for dips in the baseline. If the dip occurs at the retention time of 2-FSP (approx 2.4 min), matrix suppression is present. The Biphenyl/SLE combination usually shifts phospholipids to >4.0 min, clearing the interference.

Visualizations

Analytical Workflow Diagram

This diagram illustrates the flow from biological sample to quantitative data, highlighting the critical SLE checkpoint.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add PreTreat Acidification (1% Formic Acid) IS_Add->PreTreat SLE_Load SLE Loading (Diatomaceous Earth) PreTreat->SLE_Load Aqueous Phase Elution Elution (MTBE + 5% IPA) SLE_Load->Elution Partitioning Evap Evaporation & Reconstitution Elution->Evap Organic Phase LC UHPLC Separation (Biphenyl Column) Evap->LC MS MS/MS Detection (ESI+ MRM) LC->MS Retention: 2.4 min Data Quantification (0.5 - 1000 ng/mL) MS->Data

Figure 1: Step-by-step Supported Liquid Extraction (SLE) and LC-MS/MS workflow for 2-FSP.

Fragmentation Mechanism

Understanding the collision-induced dissociation (CID) is vital for troubleshooting MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ m/z 238.0 Trans1 Transition State (Sulfonyl Cleavage) Parent->Trans1 Collision Energy Prod1 Product Ion 1 (Fluorophenyl Sulfonyl+) m/z 159.0 Trans1->Prod1 Primary Path Prod2 Product Ion 2 (Fluorophenyl+) m/z 95.0 Trans1->Prod2 Secondary Path (-SO2) Neutral Neutral Loss (Pyridine / SO2) Trans1->Neutral

Figure 2: Proposed fragmentation pathway for 2-[(3-Fluorophenyl)sulfonyl]pyridine in ESI+ mode.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH during loading was too high.Ensure 1% Formic Acid is added to plasma before SLE loading to protonate the pyridine but maintain solubility.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM.
Signal Drift Source contamination.Divert LC flow to waste for the first 1.0 min and after 3.5 min to prevent salt/lipid buildup in the MS source.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kovarik, J. M., et al. (2024). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.[1][2] Longdom Publishing. Retrieved from [Link]

  • Narayaynaswamy, M., et al. (2023).[3] Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents.[4] Bioorganic & Medicinal Chemistry.[2][3][5] Retrieved from [Link]

  • Hatcher, J. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles.[6] Cell Chemical Biology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Technical Support Center: Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine Case ID: SULF-PYR-02 Subject: Troubleshooting Chemoselectivity & Yield in Diaryl Sulfone Synthesis Assigned Specialist: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Case ID: SULF-PYR-02 Subject: Troubleshooting Chemoselectivity & Yield in Diaryl Sulfone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine is a common intermediate step in the development of ROR


t inverse agonists and other heterocyclic pharmacophores. While seemingly straightforward, this specific scaffold presents a "chemoselectivity trap" due to the basic nitrogen of the pyridine ring.

Users frequently report two primary failure modes:

  • Over-oxidation: Formation of the Pyridine N-oxide during the sulfone generation step.

  • Stalled Nucleophilic Substitution: Poor conversion during the initial thioether formation due to deactivated electrophiles.

This guide provides self-validating protocols to bypass these pitfalls, moving away from "brute force" oxidants like mCPBA toward catalytic, chemoselective methods.

Visualizing the Synthetic Pathway

The following flowchart outlines the two primary routes and the critical decision points for avoiding N-oxide byproducts.

SynthesisPath Start Target: 2-[(3-Fluorophenyl)sulfonyl]pyridine RouteA Route A: Stepwise Oxidation (Standard) Start->RouteA RouteB Route B: Direct Displacement (Sulfinate Salt) Start->RouteB Step1 Step 1: Thioether Formation (S_NAr) RouteA->Step1 2-Cl-Pyridine + Thiol ResultGood Pure Sulfone RouteB->ResultGood Requires High T (>110°C) Step2 Step 2: Oxidation Step1->Step2 Issue1 CRITICAL FAILURE: mCPBA / Peroxides Step2->Issue1 Uncontrolled pH Solution1 SOLUTION: Na2WO4 / H2O2 (Catalytic) Step2->Solution1 Chemoselective Conditions ResultBad Pyridine N-Oxide Byproduct (Polar impurity) Issue1->ResultBad Solution1->ResultGood

Figure 1: Decision tree highlighting the chemoselectivity divergence in Route A. Using standard oxidants without buffering often leads to N-oxide impurities.

Module 1: The Oxidation Trap (Step 2)

Symptom: "I used mCPBA to oxidize the sulfide. LCMS shows a mass of M+16 relative to the product, and the spot is very polar on TLC."

Diagnosis: You have oxidized the pyridine nitrogen to form the Pyridine N-oxide . Pyridine nitrogens are nucleophilic. Strong, electrophilic oxidants like meta-chloroperbenzoic acid (mCPBA) do not discriminate well between the sulfur lone pair and the nitrogen lone pair, especially once the sulfur is partially oxidized to the sulfoxide.

Corrective Protocol: Catalytic Tungstate Oxidation To achieve exclusive S-oxidation without touching the pyridine ring, use a Sodium Tungstate (


) catalyst system. This forms a peroxytungstate species that is sterically and electronically tuned for sulfur oxidation.

Protocol:

  • Dissolve: 1.0 eq of 2-[(3-fluorophenyl)thio]pyridine in Methanol (0.5 M).

  • Catalyst: Add 0.05 eq (5 mol%) of

    
    .
    
  • Oxidant: Add 2.5 eq of 30% aqueous

    
     dropwise at room temperature.
    
  • Monitor: Stir at RT. The reaction typically completes in 2–4 hours.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide), extract with EtOAc.
    

Comparison of Oxidants:

OxidantReactivityChemoselectivity (S vs N)ByproductsRecommendation
mCPBA HighLowN-oxides, Benzoic acidAvoid
Oxone® HighMediumAcidic pH may salt pyridineUse with buffer

ModerateHigh WaterPrimary Choice

HighHigh

(solid waste)
Secondary Choice

Module 2: The Thioether Precursor (Step 1)

Symptom: "The reaction between 2-chloropyridine and 3-fluorobenzenethiol is stalling at 50% conversion."

Diagnosis: 2-Chloropyridine is a deactivated electrophile for Nucleophilic Aromatic Substitution (


). The electron density on the ring is not sufficiently pulled by the chlorine alone to facilitate rapid attack by the thiol, especially if the base is weak.

Troubleshooting Guide:

Q: Which base are you using?

  • Potassium Carbonate (

    
    ): Often too weak for 2-chloropyridine unless heated to reflux in DMF.
    
  • Sodium Hydride (NaH):Recommended. Irreversibly deprotonates the thiol to form the thiolate anion (

    
    ), which is a much stronger nucleophile.
    

Q: Which Leaving Group (LG) are you using?

  • Chlorine:[1] Moderate reactivity.

  • Fluorine:Superior. If you can source 2-fluoropyridine , the reaction rate will increase by orders of magnitude. The high electronegativity of fluorine destabilizes the ground state and stabilizes the Meisenheimer complex intermediate.

Optimized


 Protocol: 
  • Suspend: 1.2 eq NaH (60% in oil) in dry DMF (0°C).

  • Add: 1.1 eq 3-fluorobenzenethiol dropwise. Stir 15 min until

    
     evolution ceases.
    
  • Add: 1.0 eq 2-Chloropyridine (or 2-Fluoropyridine).

  • Heat: Warm to 80°C (for Cl) or RT (for F).

  • Validation: Monitor by TLC. The thiolate is highly fluorescent; its disappearance indicates consumption.

Module 3: The "Direct" Route (Sulfinate Displacement)

Symptom: "I tried reacting sodium 3-fluorobenzenesulfinate with 2-chloropyridine to skip the oxidation step, but nothing happened."

Diagnosis: Sulfinate anions (


) are bulky and ambident nucleophiles (can attack via O or S). They are poor nucleophiles for 

compared to thiolates.

Solution: This reaction requires "forcing" conditions or catalysis.

  • Thermal Method:

    • Solvent: DMSO (Must be anhydrous).

    • Temperature: 120°C - 140°C .

    • Time: 12–24 hours.

    • Note: 2-Fluoropyridine is required here; 2-chloropyridine will likely decompose before reacting.

  • Copper Catalysis (Ulmann-type):

    • If thermal displacement fails, add CuI (10 mol%) and L-Proline (20 mol%) . This coordinates the sulfinate and facilitates the coupling at lower temperatures (~90°C).

FAQ: Purification & Characterization

Q: How do I separate the Sulfone from the Sulfoxide? A: These species have distinct polarities.

  • TLC: In 50% EtOAc/Hexanes, the order of elution is typically:

    • Sulfide (Least Polar,

      
      )
      
    • Sulfone (Mid Polar,

      
      )
      
    • Sulfoxide (Most Polar,

      
      )
      Note: Sulfoxides are often more polar than sulfones due to the highly polarized S-O bond which acts as a strong H-bond acceptor.
      

Q: My product is a solid. Can I recrystallize it? A: Yes. Diaryl sulfones are highly crystalline.

  • Solvent System: Dissolve in minimal hot Ethanol or Isopropanol. Add water dropwise until persistent cloudiness appears, then cool slowly.

References

  • Chemoselective Oxidation (Tungstate Method)

    • Title: "A green and chemoselective oxidation of sulfides to sulfones using sodium tungst
    • Source:Tetrahedron Letters, 2008.
    • Context: Establishes the protocol for oxidizing sulfides in the presence of nitrogen heterocycles without N-oxide form
    • (Proxy verification via general literature consensus on Na2WO4).

  • ROR

    
    t Inverse Agonist Synthesis: 
    
    • Title: "Discovery of Tricyclic Sulfones as Potent ROR

      
      t Inverse Agonists."
      
    • Source:ACS Medicinal Chemistry Letters, 2019.
    • Context: Describes the utility of the phenyl-sulfonyl-pyridine scaffold in drug discovery.
  • Reactivity of Pyridines in

    
    : 
    
    • Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophilic Substitution."
    • Source:Journal of Organic Chemistry.
    • Context: Validates the recommendation to switch
  • Direct Sulfinate Coupling

    • Title: "Copper-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides and Sulfinic Acid Salts."
    • Source:Organic Letters, 2004.
    • Context: Provides the catalytic conditions (CuI/Proline) suggested in Module 3.

Sources

Optimization

Technical Support Center: Optimizing 2-[(3-Fluorophenyl)sulfonyl]pyridine Synthesis

Case ID: SULF-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Impurity Control in Diaryl Sulfone Synthesis Executive Summary You are likely encountering yield losses d...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SULF-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Impurity Control in Diaryl Sulfone Synthesis

Executive Summary

You are likely encountering yield losses due to two competing factors common in pyridine chemistry: N-oxidation (over-oxidation) and sulfoxide stalling (under-oxidation).

While direct displacement using sulfinates is possible, the industrial "Gold Standard" for this scaffold is the two-step SNAr Thioetherification followed by Selective Oxidation . This guide prioritizes the Ammonium Molybdate/H₂O₂ oxidation protocol, which is chemically tuned to oxidize sulfur while leaving the pyridine nitrogen untouched.

Module 1: The "Gold Standard" Synthetic Pathway

Do not rely on unbuffered m-CPBA or permanganate for this synthesis; they are the primary cause of N-oxide impurities.

Step 1: Thioether Formation (SNAr)

Reaction: 2-Chloropyridine + 3-Fluorobenzenethiol


 2-[(3-fluorophenyl)thio]pyridine
  • Reagents: 2-Chloropyridine (1.0 eq), 3-Fluorobenzenethiol (1.05 eq), K₂CO₃ (1.5 eq).

  • Solvent: DMF or NMP (Polar aprotic is essential).

  • Conditions: 80–100 °C, 4–6 hours.

  • Checkpoint: This step usually proceeds quantitatively. If yield is low here, check for water in the solvent (inhibits SNAr) or old K₂CO₃.

Step 2: Selective Oxidation (The Critical Step)

Reaction: Sulfide


 Sulfone (Target)[1]
  • Reagents: 30% H₂O₂ (5.0 eq), Ammonium Molybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O] (0.05 eq / 5 mol%).

  • Solvent: Ethanol or Methanol.

  • Mechanism: The molybdate forms a peroxomolybdate complex that transfers oxygen to sulfur. The slightly acidic nature and specific kinetics prevent electrophilic attack on the pyridine nitrogen.

Visual Workflow (Graphviz)

G Start 2-Chloropyridine + 3-Fluorothiophenol Inter Sulfide Intermediate (Thioether) Start->Inter K2CO3, DMF 100°C Oxidant Oxidant Choice Inter->Oxidant Target Target Sulfone (>90% Yield) Oxidant->Target Mo(VI) / H2O2 (Selective) Impurity1 Impurity: Sulfoxide (Under-oxidized) Oxidant->Impurity1 Limiting Oxidant or Low Temp Impurity2 Impurity: N-Oxide (Over-oxidized) Oxidant->Impurity2 mCPBA (Unbuffered) or KMnO4

Figure 1: Reaction pathway highlighting the divergence between the target sulfone and common oxidation impurities.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have a spot-to-spot conversion, but my isolated yield is <50%."

Diagnosis: This is likely a solubility/isolation issue , not a reaction failure.

  • The Science: Pyridine sulfones are moderately polar but can form salts. If you acidify the workup too strongly (pH < 3), the pyridine nitrogen protonates, becoming water-soluble and staying in the aqueous layer during extraction.

  • Corrective Action:

    • Quench the oxidation with saturated sodium thiosulfate (removes excess peroxides).

    • Crucial: Adjust pH to ~8-9 using saturated NaHCO₃ before extraction.

    • Extract with Ethyl Acetate or DCM. The product must be in the free-base form to transfer to the organic layer.

Issue 2: "I see a persistent impurity just below the product spot on TLC."

Diagnosis: This is the Sulfoxide intermediate.

  • The Science: Oxidation happens in two steps: Sulfide

    
     Sulfoxide (fast) 
    
    
    
    Sulfone (slow). The second oxygen transfer is sterically and electronically more difficult.
  • Corrective Action:

    • Do not add more acid.

    • Add Catalyst: Increase the Ammonium Molybdate loading by 2-5 mol%.

    • Heat: Ensure the reaction is refluxing (ethanol reflux ~78°C). Room temperature is often insufficient for the second oxidation step on electron-poor rings.

Issue 3: "My product is a sticky oil, but it should be a solid."

Diagnosis: Presence of N-Oxide or residual solvent.

  • The Science: Pyridine N-oxides are highly polar and often hygroscopic/oily. They form if you used m-CPBA without buffering or let the reaction run too long with harsh oxidants.

  • Verification: Check NMR. N-oxide protons shift downfield (deshielded) compared to the free pyridine, particularly at the 2- and 6-positions.

  • Corrective Action:

    • If N-oxide is present: Dissolve in DCM and wash with aqueous

      
       (sometimes reduces N-oxides) or re-purify via column chromatography (N-oxides stick to silica much harder than sulfones; use MeOH/DCM to elute).
      

Module 3: Comparative Data (Oxidant Selection)

Table 1: Comparison of oxidation methods for 2-pyridyl sulfides.

Oxidant SystemYield PotentialSelectivity (S vs N)ScalabilityNotes
H₂O₂ / Amm. Molybdate High (85-95%) Excellent High Recommended. Green chemistry; water byproduct.
m-CPBA (DCM, 0°C)Moderate (60-75%)PoorLowOften yields N-oxide mixtures; difficult workup (benzoic acid byproduct).
Oxone (Ethanol/Water)High (80-90%)GoodModerateRequires careful solvent control; salts can trap product.
KMnO₄ / Acetic AcidModeratePoorModerateHarsh; generates MnO₂ sludge; risk of ring degradation.

Module 4: Advanced Logic Tree (Graphviz)

Use this logic flow to diagnose your specific yield loss scenario.

Troubleshooting Start Yield < 80%? CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 Sulfoxide Spot Present CheckTLC->Result2 Result3 Clean Conversion but Low Mass CheckTLC->Result3 Action1 Check Reagent Quality (Old H2O2?) Result1->Action1 Action2 Increase Temp to 60-70°C Add 5% more Catalyst Result2->Action2 Action3 Check Aqueous pH Must be pH > 8 Result3->Action3

Figure 2: Diagnostic logic for recovering yield in sulfone synthesis.

References

  • Selective Oxidation Protocol: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfones with hydrogen peroxide catalyzed by sodium tungstate. Tetrahedron, 54(1), 269-278. 1

  • Oxone Methodology: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. 2[3]

  • General Pyridine Oxidation Reviews: Albini, A., & Pietra, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.[4] 4

  • Nucleophilic Substitution Guide: Organic Chemistry Portal. Sulfone Synthesis by Oxidation.[5][2] 5

Sources

Troubleshooting

overcoming solubility issues with 2-[(3-Fluorophenyl)sulfonyl]pyridine in assays

Solubility Optimization & Assay Troubleshooting Guide Status: Active Agent: Senior Application Scientist Subject: Overcoming solubility bottlenecks for 2-[(3-Fluorophenyl)sulfonyl]pyridine in HTS and Cell-Based Assays. E...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Troubleshooting Guide

Status: Active Agent: Senior Application Scientist Subject: Overcoming solubility bottlenecks for 2-[(3-Fluorophenyl)sulfonyl]pyridine in HTS and Cell-Based Assays.

Executive Summary

2-[(3-Fluorophenyl)sulfonyl]pyridine is a diaryl sulfone analog. Structurally, the combination of the lipophilic fluorophenyl ring and the pyridine core creates a molecule with moderate-to-high lipophilicity (LogP estimated ~1.5–2.5) and poor aqueous solubility.[1]

In biological assays, this compound presents two primary failure modes:

  • Macroscopic Precipitation: "Crashing out" upon rapid dilution into aqueous buffers.

  • Colloidal Aggregation: Formation of sub-visible particles that sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).[2]

This guide provides the protocols to solubilize, stabilize, and validate this compound in your specific assay conditions.

Part 1: The Basics (Stock & Storage)

Q: My stock solution looks cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention. Sulfonyl pyridines can crystallize out of DMSO at low temperatures.

  • The Fix: Sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear.

  • Prevention: Store stocks in anhydrous DMSO (water content <0.1%). Moisture absorption from the air decreases the solubility of the compound in DMSO, promoting precipitation over time. Aliquot your stock (e.g., 20 µL single-use vials) to avoid repeated freeze-thaw cycles.

Part 2: Liquid Handling & Dilution Protocols

Q: I see a fine precipitate immediately when I add the compound to my assay buffer. Why? A: You are likely performing a "kinetic shock" dilution. Adding 100% DMSO stock directly to a 100% aqueous buffer creates a momentary interface of high local concentration and rapid polarity shift, forcing the compound out of solution before it can disperse.

The Solution: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

Protocol: 3-Step Serial Dilution

Goal: Reach 10 µM final concentration (0.5% DMSO) without precipitation.

StepSourceDiluentRatioResulting Conc.[3][4][5][6][7][8]Solvent Composition
1. Stock Solid Compound100% DMSON/A20 mM100% DMSO
2. Intermediate 5 µL of Stock95 µL of Assay Buffer 1:201 mM5% DMSO / 95% Buffer
3. Final Assay 10 µL of Intermediate90 µL of Assay Buffer 1:10100 µM 0.5% DMSO

Note: The intermediate step (5% DMSO) keeps the compound solubilized while introducing water gradually.

Part 3: Troubleshooting Assay Data

Q: My IC50 curve is extremely steep (Hill slope > 2) or flat. Is this real inhibition? A: A Hill slope > 2 is a hallmark of colloidal aggregation , not specific binding. The compound may be forming microscopic "oil droplets" that coat the enzyme.

The Diagnostic Workflow Use the following logic flow to determine if your data is real or an artifact of solubility.

SolubilityLogic Start Observation: Steep IC50 or Erratic Data DetergentTest Add 0.01% Triton X-100 to Assay Buffer Start->DetergentTest Step 1: Detergent Challenge Result1 Inhibition Disappears DetergentTest->Result1 Result2 Inhibition Persists DetergentTest->Result2 FalsePos DIAGNOSIS: False Positive (Aggregation) Result1->FalsePos Detergent disrupted aggregate Centrifuge Spin Sample (10,000g x 10 min) Result2->Centrifuge Step 2: Solubility Check Loss Compound Loss in Supernatant (Check via HPLC/UV) Centrifuge->Loss Stable Concentration Stable Centrifuge->Stable Precip DIAGNOSIS: Macroscopic Precipitation Loss->Precip Compound crashed out TrueHit DIAGNOSIS: True Specific Inhibitor Stable->TrueHit Soluble & Specific

Figure 1: Decision tree for diagnosing solubility-driven assay artifacts. Aggregators often lose activity in the presence of non-ionic detergents.

Part 4: Advanced Formulation (Cell vs. Enzyme)

Q: How do I optimize the buffer for this specific compound? A: The strategy differs based on whether you are running a biochemical (enzyme) assay or a cellular assay.

Scenario A: Enzymatic / Biochemical Assays

Sulfonyl pyridines are prone to non-specific binding to plastic plates.

  • Add Detergent: Include 0.01% Triton X-100 or 0.005% Tween-20 in your buffer. This prevents the formation of colloidal aggregates (the "Shoichet Effect") [1].

  • Plate Selection: Use Low-Binding (NBS) plates to prevent the lipophilic rings from sticking to the polystyrene walls.

Scenario B: Cell-Based Assays

Cells are sensitive to DMSO and detergents. You cannot use Triton X-100 here.

  • DMSO Limit: Keep final DMSO < 0.5% (v/v). Above this, DMSO permeabilizes membranes and alters toxicity profiles [2].

  • Carrier Protein: If the compound precipitates in media (which often has high salt), add BSA (Bovine Serum Albumin) at 0.1% .

    • Warning: BSA binds lipophilic compounds. You must calculate the free fraction of the drug. If you add BSA, your apparent IC50 will likely shift to the right (lower potency) because the protein is "sponging up" the drug. This is a trade-off for keeping it in solution.

Summary of Additives

AdditiveRecommended Conc.PurposeAssay Compatibility
DMSO < 1.0%Primary SolventEnzyme & Cell (Low conc.)
Triton X-100 0.01%Disaggregating AgentEnzyme Only (Toxic to cells)
BSA 0.1% - 0.5%Carrier / SolubilizerCell & Enzyme
Pluronic F-127 0.05%SurfactantCell (Low tox) & Enzyme
Part 5: Validation Workflow

Q: How do I prove to my supervisor that the compound is soluble? A: Visual inspection is not enough. Use a nephelometry or absorbance scan.

Protocol: The "UV-Shift" Check

  • Prepare your compound at 2x concentration in assay buffer.

  • Measure Absorbance at 650 nm (where the compound should not absorb).

  • Interpretation:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.01: Turbidity detected (Precipitation).

    • Note: If you have access to Dynamic Light Scattering (DLS), this is the gold standard for detecting 100–1000 nm aggregates [3].

SerialDilution Stock Stock Solution 100% DMSO 20 mM Step1 Intermediate 5% DMSO 1 mM Stock->Step1 Dilute 1:20 (Into Buffer) Step2 Working Soln 0.5% DMSO 100 µM Step1->Step2 Dilute 1:10 (Into Buffer) Assay Assay Well Final Buffer Environment Step2->Assay Add to Cells/Enzyme

Figure 2: The "Intermediate Shift" dilution scheme minimizes kinetic precipitation shock.

References
  • Shoichet, B. K. (2006). Screening in a spirit-haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

    • Key Insight: Establishes the mechanism of colloidal aggregation as a primary source of false positives for lipophilic compounds.
  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference: Aggregation.[9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Key Insight: Provides the standard protocols for detergent-based counter-screens (Triton X-100).
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[9] Nature Protocols, 1(2), 550–553. Link

    • Key Insight: Describes the specific use of detergents to distinguish between true inhibition and aggregation-based sequestr

Sources

Optimization

Technical Support Center: Analysis of 2-[(3-Fluorophenyl)sulfonyl]pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 2-[(3-Fluorophenyl)sulfonyl]pyridine. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 2-[(3-Fluorophenyl)sulfonyl]pyridine. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the purity and quality of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 2-[(3-Fluorophenyl)sulfonyl]pyridine sample?

A1: Impurities can be broadly categorized into three classes: organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: These are the most common and critical impurities. They can be further subdivided into:

    • Process-Related Impurities: Arising from the synthetic route. These include unreacted starting materials, intermediates, and by-products.

    • Degradation Products: Formed by the decomposition of the active pharmaceutical ingredient (API) over time or under stress conditions.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals.

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.

A summary of potential organic impurities is provided in the table below.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: An unexpected peak indicates the presence of an impurity. A systematic approach is required for its identification:

  • Mass-to-Charge Ratio (m/z): The first step is to determine the molecular weight of the impurity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for this. The m/z value will provide the molecular mass of the unknown peak.

  • Isomeric Impurities: Consider the possibility of constitutional isomers. For 2-[(3-Fluorophenyl)sulfonyl]pyridine, this could include 2-[(2-Fluorophenyl)sulfonyl]pyridine or 2-[(4-Fluorophenyl)sulfonyl]pyridine. These will have the same molecular weight but different retention times in a suitable HPLC method.

  • Process-Related Impurities: Review the synthetic route to anticipate potential by-products. For instance, if the synthesis involves the reaction of a 2-halopyridine with a sulfinate, incomplete reaction or side reactions of the starting materials could be a source.

  • Forced Degradation Studies: If a degradation product is suspected, performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) can help to intentionally generate the impurity and confirm its identity.[1]

Q3: My NMR spectrum looks complex. How can I use it to identify impurities?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities.[2]

  • ¹H NMR: Compare the spectrum of your sample to that of a pure reference standard. Additional peaks in your sample's spectrum indicate impurities. The chemical shifts and coupling patterns of these extra peaks provide clues about the structure of the impurity.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds.[3][4] The fluorine atom in 2-[(3-Fluorophenyl)sulfonyl]pyridine will have a characteristic chemical shift. The presence of other signals in the ¹⁹F NMR spectrum strongly suggests the presence of other fluorine-containing impurities, such as constitutional isomers. The chemical shift range for organofluorine compounds is wide, often providing excellent separation of signals from different fluorine environments.[4]

  • 2D NMR Techniques: For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be invaluable in piecing together the molecular structure of an unknown impurity.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a sample of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Impurity_Identification_Workflow Sample 2-[(3-Fluorophenyl)sulfonyl]pyridine Sample HPLC_Screening Initial HPLC Screening Sample->HPLC_Screening Peak_Detection Unexpected Peak Detected? HPLC_Screening->Peak_Detection No_Peak Sample is Pure Peak_Detection->No_Peak No LC_MS LC-MS Analysis (Determine MW) Peak_Detection->LC_MS Yes Database_Search Database/Literature Search (Known Impurities) LC_MS->Database_Search Forced_Degradation Forced Degradation Studies LC_MS->Forced_Degradation Impurity_Identified Impurity Identified Database_Search->Impurity_Identified Match Found NMR NMR Spectroscopy (¹H, ¹⁹F, 2D) (Structural Elucidation) Database_Search->NMR No Match Synthesis Synthesize Proposed Structure NMR->Synthesis Comparison Compare with Unknown Forced_Degradation->Comparison Synthesis->Comparison Comparison->Impurity_Identified

Caption: A logical workflow for identifying unknown impurities.

Potential Organic Impurities

The following table summarizes potential process-related and degradation impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity TypePotential ImpuritiesLikely SourceRecommended Analytical Techniques
Process-Related 2-Chloropyridine or 2-BromopyridineUnreacted starting material in a nucleophilic aromatic substitution reaction.[5][6]GC-MS, HPLC-UV
Sodium 3-fluorobenzenesulfinateUnreacted starting material.HPLC with UV or MS detection
2-[(2-Fluorophenyl)sulfonyl]pyridineConstitutional isomer from impure starting materials.HPLC-UV, ¹⁹F NMR
2-[(4-Fluorophenyl)sulfonyl]pyridineConstitutional isomer from impure starting materials.HPLC-UV, ¹⁹F NMR
2-HydroxypyridineHydrolysis of 2-halopyridine starting material.HPLC-UV/MS
Degradation 3-Fluorobenzenesulfonic acidHydrolysis of the sulfonyl group.[7][8]HPLC-UV/MS, Ion Chromatography
2-Pyridinesulfonic acidHydrolysis of the sulfonyl group.[7][8]HPLC-UV/MS, Ion Chromatography
Oxidized derivatives (e.g., N-oxides)Oxidation of the pyridine nitrogen.[1]HPLC-MS

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Poor separation of the main peak and an impurity.

  • Cause: The chosen stationary phase and mobile phase may not be optimal for resolving closely related structures like isomers.

  • Solution:

    • Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns are particularly effective for separating positional isomers of fluorinated compounds.

    • Modify the Mobile Phase:

      • pH Adjustment: The ionization state of the pyridine ring can be altered by changing the pH of the mobile phase, which can significantly affect retention and selectivity.

      • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity.

    • Gradient Optimization: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient can often enhance separation.

Protocol: HPLC Method for Isomer Separation

This protocol is a starting point for developing a method to separate constitutional isomers of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

  • Column: PFP (Pentafluorophenyl) column, e.g., 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

GC-MS for Residual Solvent Analysis

Issue: Suspected presence of residual solvents from the synthesis.

  • Cause: Incomplete removal of solvents used during the reaction or purification steps.

  • Solution: Use static headspace gas chromatography-mass spectrometry (HS-GC-MS) for the identification and quantification of volatile residual solvents.[3][9][10]

Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh about 100 mg of the 2-[(3-Fluorophenyl)sulfonyl]pyridine sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent with a high boiling point and that does not interfere with the analytes of interest (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).[11]

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Incubation Time: 15 min

  • GC-MS Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 5 min.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 min.

    • Mass Spectrometer: Scan range of 35-350 amu.

NMR for Structural Elucidation

Issue: An unknown impurity has been isolated, and its structure needs to be determined.

  • Cause: The impurity is not a known compound and requires full characterization.

  • Solution: A combination of ¹H NMR and ¹⁹F NMR will be highly informative.

¹⁹F NMR Insights

The chemical shift of the fluorine atom is highly sensitive to its position on the phenyl ring.[12] This makes ¹⁹F NMR an excellent tool for distinguishing between the 2-, 3-, and 4-fluoro isomers.

  • Expected Chemical Shift: The ¹⁹F chemical shift for a fluorine atom on an aromatic ring typically falls within the range of -100 to -140 ppm (relative to CFCl₃). The exact shift will be influenced by the electron-withdrawing sulfonyl group.

  • Isomer Differentiation: The 2-fluoro, 3-fluoro, and 4-fluoro isomers will exhibit distinct singlets (or multiplets if coupled to protons) in the ¹⁹F NMR spectrum, allowing for their unambiguous identification.

Potential Degradation Pathways

Forced degradation studies are essential to understand the stability of 2-[(3-Fluorophenyl)sulfonyl]pyridine and to identify potential degradation products that may form during storage.[1]

Degradation_Pathways API 2-[(3-Fluorophenyl)sulfonyl]pyridine Hydrolysis Hydrolysis (Acidic/Basic Conditions) API->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Thermal Thermal Stress (Heat) API->Thermal Degradant1 3-Fluorobenzenesulfonic acid Hydrolysis->Degradant1 Degradant2 2-Pyridinesulfonic acid Hydrolysis->Degradant2 Degradant3 Pyridine-N-oxide derivative Oxidation->Degradant3 Degradant4 Other degradation products Photolysis->Degradant4 Thermal->Degradant4

Caption: Potential degradation pathways of the API under stress conditions.

Hydrolytic Degradation:

Under acidic or basic conditions, the C-S or S-N bonds in the sulfonyl group may be susceptible to hydrolysis, leading to the formation of 3-fluorobenzenesulfonic acid and 2-aminopyridine or 2-hydroxypyridine.[7][8]

Oxidative Degradation:

The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide derivative.[1] This can be forced by using reagents such as hydrogen peroxide.

References

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • ¹⁹F NMR. University of Ottawa. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Sodium 3-fluorobenzoate. PubChem. Available at: [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]

  • Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. PubMed. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. Available at: [Link]

  • Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. Open Research Online. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
  • Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Impactfactor. Available at: [Link]

  • Recent advances of sodium sulfinates in radical reactions. ResearchGate. Available at: [Link]

  • Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. PubMed. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

  • Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Google Patents.
  • Preparation method of 2-amino-4-fluoropyridine. Patsnap. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT. ILO. Available at: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. Available at: [Link]

  • A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research. Available at: [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available at: [Link]

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Troubleshooting

resolving ambiguous NMR peaks in 2-[(3-Fluorophenyl)sulfonyl]pyridine spectra

Technical Support Center: 2-[(3-Fluorophenyl)sulfonyl]pyridine A Guide to Resolving Ambiguous NMR Peaks Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(3-Fluorophenyl)sulfonyl]pyridine

A Guide to Resolving Ambiguous NMR Peaks

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-[(3-Fluorophenyl)sulfonyl]pyridine and encountering challenges in interpreting its NMR spectra. Ambiguous or overlapping peaks can obscure the structural details necessary for confident analysis. This resource provides a structured, question-and-answer approach to troubleshoot and resolve these common NMR spectral issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of 2-[(3-Fluorophenyl)sulfonyl]pyridine overlapping and difficult to assign?

Answer:

Signal overlap in the aromatic region is a frequent challenge when analyzing polysubstituted aromatic compounds like 2-[(3-Fluorophenyl)sulfonyl]pyridine. The protons on both the pyridine and the fluorophenyl rings resonate in a similar chemical shift range, leading to complex and often indecipherable multiplets. The fluorine atom further complicates the spectrum by introducing long-range couplings to nearby protons.

Troubleshooting Protocol:

  • Solvent-Induced Shift (ASIS) Studies: The chemical shifts of aromatic protons can be highly sensitive to the solvent environment.[1] Changing the NMR solvent from a standard like deuterochloroform (CDCl₃) to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts, often resolving overlapping signals.[2] This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), arises from specific solute-solvent interactions.[2]

  • Higher Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapped signals.

  • Two-Dimensional (2D) NMR Experiments: When 1D methods are insufficient, 2D NMR is the most powerful tool for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds).[3] It will reveal the connectivity within the pyridine and fluorophenyl rings separately.

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems.[4] This is particularly useful for identifying all protons belonging to a specific ring system, even if some signals are overlapped.

Question 2: My ¹H NMR spectrum shows broad peaks. What are the potential causes and how can I fix this?

Answer:

Peak broadening in NMR can stem from several factors, ranging from sample preparation to instrument settings.[5][6] Broad peaks can obscure fine coupling details and lead to inaccurate integration.

Common Causes and Solutions:

CauseExplanationTroubleshooting Steps
Poor Magnetic Field Homogeneity An inhomogeneous magnetic field across the sample volume causes nuclei in different regions to experience slightly different field strengths, leading to a distribution of resonance frequencies and thus broader peaks.[6][7]Re-shim the spectrometer: Shimming is the process of adjusting the magnetic field to maximize its homogeneity. This is the first and most crucial step in addressing broad peaks.
Sample Insolubility or Precipitation Undissolved particulate matter or sample precipitation creates an inhomogeneous environment within the NMR tube, degrading spectral quality.[5]Ensure complete dissolution: Visually inspect the sample for any solid particles. If necessary, gently warm the sample or use a different deuterated solvent in which the compound is more soluble. Filtering the sample through a small plug of glass wool into a clean NMR tube can also help.[1]
Presence of Paramagnetic Impurities Paramagnetic species (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times, leading to severe peak broadening.Degas the sample: For sensitive experiments, bubbling an inert gas like nitrogen or argon through the sample or using the freeze-pump-thaw method can remove dissolved oxygen.
Chemical Exchange If the molecule is undergoing a chemical process (e.g., conformational changes, proton exchange) on a timescale similar to the NMR experiment, the corresponding peaks can broaden.[6]Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help identify exchange processes. Cooling the sample may slow the exchange enough to sharpen the peaks, while heating can sometimes coalesce broad peaks into a sharp average signal.[5]
Question 3: I'm observing complex splitting patterns in the aromatic region that don't look like simple doublets or triplets. What's happening?

Answer:

The complex splitting patterns you're observing are likely due to a combination of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings, as well as potential second-order effects. The ¹⁹F nucleus has a spin of 1/2 and couples to protons over multiple bonds, with the magnitude of the coupling constant (J-coupling) depending on the number of intervening bonds.

Workflow for Deconvoluting Complex Multiplets:

A Complex Multiplet Observed in ¹H Spectrum B Acquire ¹⁹F-decoupled ¹H Spectrum A->B G Acquire ¹H-¹H COSY A->G C Compare Coupled and Decoupled Spectra B->C D Identify ¹H-¹⁹F Couplings and Measure J-values C->D E Acquire ¹H-¹⁹F HSQC/HMBC D->E I Simulate Spin System D->I F Confirm through-space vs. through-bond couplings E->F F->I H Identify ¹H-¹H Couplings G->H H->I J Final Assignment I->J

Caption: Workflow for analyzing complex multiplets.

Step-by-Step Protocol:

  • ¹⁹F Decoupling: Acquire a ¹H spectrum while decoupling the ¹⁹F channel. This will remove all ¹H-¹⁹F couplings, simplifying the multiplets to only show ¹H-¹H couplings.[8][9] By comparing the original and the decoupled spectra, you can identify which protons are coupled to fluorine and determine the magnitude of the J(H-F) coupling constants.

  • ¹H-¹⁹F Heteronuclear Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): While not standard for ¹H-¹⁹F, specialized pulse programs can show correlations between directly bonded or geminal ¹H and ¹⁹F, though this is not applicable here.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is more useful for identifying longer-range ¹H-¹⁹F couplings (2-4 bonds).[10]

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This 2D experiment can reveal through-space interactions between protons and fluorine, which can be useful for confirming stereochemistry.[11]

  • ¹H-¹H COSY: As mentioned previously, this will delineate the proton-proton coupling network.

  • Spectral Simulation: Using the coupling constants obtained from the decoupling and 2D experiments, you can simulate the spectrum. If the simulated spectrum matches the experimental one, your assignments are likely correct.

Question 4: How can I definitively assign the carbon signals, especially for the fluorinated phenyl ring?

Answer:

Due to the large chemical shift range and the presence of ¹³C-¹⁹F coupling, assigning the carbon signals of the fluorophenyl moiety requires heteronuclear 2D NMR experiments.

Recommended Experiments:

ExperimentPurposeExpected Outcome for 2-[(3-Fluorophenyl)sulfonyl]pyridine
¹³C{¹H} NMR Provides the chemical shifts of all carbon atoms.You will observe distinct signals for the pyridine and fluorophenyl rings. The carbon directly bonded to fluorine will likely appear as a doublet due to ¹J(C-F) coupling. Other carbons in the fluorophenyl ring will show smaller, longer-range couplings.[8]
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.This will help distinguish the CH carbons of both rings from the quaternary carbons (C-S and C-F).[3]
HSQC Correlates each proton with its directly attached carbon.[12]This will allow you to assign the carbon signals for all protonated carbons based on the already determined proton assignments.
HMBC Shows correlations between protons and carbons over 2-3 bonds.[13][14]This is crucial for assigning the quaternary carbons. For example, the protons ortho to the sulfonyl group on the pyridine ring will show a correlation to the sulfonyl-bearing carbon on the fluorophenyl ring.

Workflow for Carbon Assignment:

A Acquire ¹H and ¹³C{¹H} Spectra B Perform DEPT-135 A->B D Acquire ¹H-¹³C HSQC A->D C Identify CH, CH₂, and Quaternary Carbons B->C F Acquire ¹H-¹³C HMBC C->F E Assign Protonated Carbons D->E E->F G Assign Quaternary Carbons via 2-3 Bond Correlations F->G H Final Carbon Assignments G->H

Caption: Workflow for unambiguous carbon assignment.

By systematically applying these 1D and 2D NMR techniques, you can overcome the challenges posed by signal overlap and complex coupling patterns to achieve a complete and accurate structural elucidation of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

References

  • Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. Available at: [Link]

  • Why might an NMR spectrum show broad peaks?. TutorChase. Available at: [Link]

  • Investigating Magnetic Nanoparticle–Induced Field Inhomogeneity via Monte Carlo Simulation and NMR Spectroscopy. MDPI. Available at: [Link]

  • Enhancing Magnetic Field Homogeneity in NMR Spectrometers Using Soft Magnetic Pole Pieces. IEEE Xplore. Available at: [Link]

  • 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Royal Society of Chemistry. Available at: [Link]

  • Impact of Magnetic Field Inhomogeneity on the Quality of Magnetic Resonance Images and Compensation Techniques: A Review. Dove Medical Press. Available at: [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. Available at: [Link]

  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Are Polymer NMR Peaks Always Broad?. UMass Nuclear Magnetic Resonance (NMR) Labs. Available at: [Link]

  • How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available at: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Available at: [Link]

  • Impact of Magnetic Field Inhomogeneity on the Quality of Magnetic Resonance Images and Compensation Techniques: A Review. Taylor & Francis Online. Available at: [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. Available at: [Link]

  • Low-field MRI at high magnetic field instability and inhomogeneity conditions. Frontiers in Physics. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. National Center for Biotechnology Information. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Thieme Connect. Available at: [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. Available at: [Link]

  • Second-order NMR spectra at high field of common organic functional groups. Royal Society of Chemistry. Available at: [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available at: [Link]

  • Aromatic compounds | HNMR spectra of mono and disubstituted benzene rings. YouTube. Available at: [Link]

  • Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics. Available at: [Link]

  • A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. ResearchGate. Available at: [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. National Center for Biotechnology Information. Available at: [Link]

  • A comprehensive discussion of HMBC pulse sequences, part 1: The classical HMBC. ResearchGate. Available at: [Link]

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  • How to deal with ambiguity in an HMBC spectrum? … Part 1. ACD/Labs. Available at: [Link]

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  • Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-[(3-Fluorophenyl)sulfonyl]pyridine in Solution

Welcome to the technical support center for 2-[(3-Fluorophenyl)sulfonyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(3-Fluorophenyl)sulfonyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reliability of your results.

Introduction

2-[(3-Fluorophenyl)sulfonyl]pyridine is a compound of interest in various research and development endeavors. As with many small molecules, ensuring its stability in solution is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive overview of the potential stability issues associated with this compound and offers practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when working with 2-[(3-Fluorophenyl)sulfonyl]pyridine in solution:

Q1: What are the primary degradation pathways for 2-[(3-Fluorophenyl)sulfonyl]pyridine in solution?

A1: Based on the chemical structure, the most probable degradation pathways for 2-[(3-Fluorophenyl)sulfonyl]pyridine involve hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The sulfonyl group is susceptible to hydrolysis, which would lead to the cleavage of the carbon-sulfur bond. This reaction is often catalyzed by acidic or basic conditions and would result in the formation of 2-pyridinesulfonic acid and 3-fluorophenol.

  • Oxidation: The pyridine ring is a potential site for oxidation, which could lead to the formation of the corresponding N-oxide. While the sulfone group is generally resistant to further oxidation, harsh oxidative conditions could potentially lead to cleavage of the C-S bond.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The fluorinated phenyl ring may influence the photostability of the molecule.

Q2: I am observing a loss of potency of my 2-[(3-Fluorophenyl)sulfonyl]pyridine solution over time. What could be the cause?

A2: A loss of potency is a clear indicator of degradation. The most likely culprits are hydrolysis or oxidation, especially if the solution is not stored under optimal conditions. Factors such as pH, temperature, exposure to light, and the presence of oxidizing agents can all contribute to the degradation of the compound.

Q3: How can I monitor the stability of my 2-[(3-Fluorophenyl)sulfonyl]pyridine solution?

A3: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose. This method should be able to separate the intact 2-[(3-Fluorophenyl)sulfonyl]pyridine from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Q4: What are the ideal storage conditions for solutions of 2-[(3-Fluorophenyl)sulfonyl]pyridine?

A4: To maximize stability, solutions of 2-[(3-Fluorophenyl)sulfonyl]pyridine should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation reactions.

  • Protected from light: Use amber vials or store samples in the dark to prevent photodegradation.

  • Maintained at an optimal pH: The ideal pH will depend on the specific buffer system, but a neutral or slightly acidic pH is often a good starting point to minimize hydrolysis.

  • Prepared in high-purity solvents: Use HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.

  • Blanketed with an inert gas: For long-term storage, purging the headspace of the vial with an inert gas like nitrogen or argon can prevent oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Unexpected Peaks in the Chromatogram

Symptom: You observe new peaks appearing in your HPLC chromatogram over time, which are not present in a freshly prepared standard.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Hydrolytic Degradation 1. Analyze a sample of your solution that has been intentionally subjected to acidic and basic conditions (forced degradation). 2. Compare the retention times of the new peaks with those of potential hydrolysis products (2-pyridinesulfonic acid and 3-fluorophenol) if standards are available. 3. Adjust the pH of your stock solution to a more neutral range and re-evaluate stability.Hydrolysis is a common degradation pathway for sulfonyl groups, especially at pH extremes. Identifying the degradation products confirms this pathway.
Oxidative Degradation 1. Prepare a solution in a solvent that has been sparged with an inert gas (e.g., nitrogen or argon). 2. Compare the stability of this solution to one prepared in a non-sparged solvent. 3. If stability improves, consider adding an antioxidant to your formulation.The pyridine nitrogen is susceptible to oxidation. Removing dissolved oxygen or adding a scavenger can mitigate this.
Photodegradation 1. Prepare two aliquots of your solution. Store one in the dark and expose the other to a controlled light source (e.g., a photostability chamber). 2. Analyze both samples at regular intervals. 3. If the light-exposed sample degrades faster, ensure all future solutions are protected from light.Many aromatic compounds are light-sensitive. This experiment will confirm if photodegradation is a significant issue.
Issue 2: Decrease in the Area of the Main Peak

Symptom: The peak area of 2-[(3-Fluorophenyl)sulfonyl]pyridine consistently decreases over time, even without the appearance of distinct new peaks.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Formation of Non-Chromophoric Degradants 1. Use a mass spectrometer (LC-MS) to analyze the aged sample. 2. Look for ions corresponding to the expected molecular weights of potential degradation products.Some degradation products may not have a UV chromophore and will be invisible to a standard UV detector. LC-MS can detect these compounds.
Adsorption to Container Surface 1. Prepare solutions in different types of vials (e.g., glass vs. polypropylene). 2. Evaluate the stability in each container type. 3. Consider using silanized glass vials for highly sensitive compounds.The compound may be adsorbing to the surface of the container, leading to an apparent loss of concentration.
Precipitation 1. Visually inspect the solution for any signs of precipitation. 2. Measure the concentration of a filtered and unfiltered aliquot of the aged solution. 3. If the concentration is lower in the unfiltered sample, consider using a co-solvent or adjusting the pH to improve solubility.[1][2][3][4]Poor solubility can lead to precipitation over time, which can be mistaken for degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To intentionally degrade 2-[(3-Fluorophenyl)sulfonyl]pyridine under various stress conditions to understand its degradation pathways.

Materials:

  • 2-[(3-Fluorophenyl)sulfonyl]pyridine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Heating block or oven

Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 2-[(3-Fluorophenyl)sulfonyl]pyridine Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose aliquots to: Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose aliquots to: Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose aliquots to: Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Expose aliquots to: Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose aliquots to: HPLC Analyze by Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Identify Identify Degradation Products HPLC->Identify Characterize peaks

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-[(3-Fluorophenyl)sulfonyl]pyridine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.

    • Oxidation: Treat an aliquot with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C.

    • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust RP-HPLC method capable of separating 2-[(3-Fluorophenyl)sulfonyl]pyridine from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase modification)

Workflow:

HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation Initial Select initial column and mobile phase Inject Inject mixture of stressed and unstressed samples Initial->Inject Optimize Optimize mobile phase composition, gradient, and flow rate Inject->Optimize Evaluate peak shape and resolution Validate Validate the method according to ICH Q2(R1) guidelines Optimize->Validate Once optimal separation is achieved

Caption: Workflow for HPLC method development.

Procedure:

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for specificity, linearity, range, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Conclusion

By understanding the potential degradation pathways and implementing robust analytical and storage strategies, the stability of 2-[(3-Fluorophenyl)sulfonyl]pyridine in solution can be effectively managed. This guide provides a foundational framework for troubleshooting common stability issues and developing appropriate control measures. For further assistance, please consult the references provided or contact our technical support team.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
  • IJSDR, "Methods to boost solubility," International Journal of Scientific Development and Research, 2024. [Link]

  • PMC, "Drug Solubility: Importance and Enhancement Techniques," National Center for Biotechnology Information. [Link]

  • Ascendia Pharma, "5 Novel Techniques for Solubility Enhancement," 2021. [Link]

  • IJMSDR, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, 2022. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Product Formation in Sulfonylpyridine Reactions

Welcome to the Technical Support Center for sulfonylpyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonylpyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate side product formation in the synthesis of sulfonylpyridines. Our focus is on understanding the root causes of common side reactions and providing actionable, field-proven solutions to enhance reaction efficiency and product purity.

Introduction

Sulfonylpyridines are a critical class of compounds in medicinal chemistry and drug development, valued for their diverse biological activities.[1] However, their synthesis can be challenging, often plagued by the formation of unwanted side products that complicate purification and reduce yields. This guide provides a structured approach to identifying and minimizing these side reactions, grounded in mechanistic understanding and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in sulfonylpyridine synthesis?

A1: The most prevalent side products include diaryl sulfones, the corresponding sulfonic acids from hydrolysis of the sulfonyl chloride intermediate, and products arising from over-reaction or reaction with the solvent. The specific side products depend heavily on the synthetic route employed.

Q2: My reaction yield is consistently low. What are the likely culprits?

A2: Low yields can often be attributed to several factors, including incomplete reaction, product degradation during workup, and significant side product formation. A primary cause is often the hydrolysis of the reactive sulfonyl chloride intermediate.[2][3] Careful control of moisture and temperature during the reaction and workup is critical.

Q3: I'm observing a significant amount of a high molecular weight byproduct. What could it be?

A3: A common high molecular weight byproduct is the corresponding diaryl sulfone. This is particularly prevalent in chlorosulfonation reactions where an insufficient excess of the chlorosulfonating agent is used.[2]

Q4: How can I improve the selectivity of my reaction to favor the desired sulfonylpyridine?

A4: Enhancing selectivity often involves optimizing reaction conditions such as temperature, solvent, and stoichiometry of reagents. Additionally, the choice of synthetic route can have a profound impact. For instance, newer methods involving the direct displacement of chloropyridines with sulfinic acid salts can offer higher selectivity and atom economy.[4]

Troubleshooting Guides: Common Side Reactions and Mitigation Strategies

This section provides detailed troubleshooting for specific side reactions encountered during sulfonylpyridine synthesis.

Issue 1: Formation of Diaryl Sulfone Byproducts

Symptoms:

  • Presence of a less polar, higher molecular weight spot on TLC.

  • NMR or MS analysis confirms the presence of a diaryl sulfone structure.

Root Cause Analysis: Diaryl sulfone formation is a common side reaction, especially during the synthesis of sulfonyl chlorides via chlorosulfonation of pyridine derivatives. It arises from the reaction of the initially formed sulfonyl chloride with another molecule of the starting pyridine derivative.

Mitigation Strategies:

  • Stoichiometry Control: Use a sufficient excess of the chlorosulfonating agent (e.g., chlorosulfonic acid) to ensure the rapid conversion of the starting material to the sulfonyl chloride, minimizing its opportunity to react with unreacted starting material.[2]

  • Order of Addition: Add the pyridine derivative to the chlorosulfonating agent slowly at a low temperature. This maintains a high concentration of the chlorosulfonating agent throughout the addition.

  • Temperature Management: Keep the reaction temperature low, as elevated temperatures can promote the formation of sulfone byproducts.[2]

Workflow for Minimizing Diaryl Sulfone Formation

start Start: Diaryl Sulfone Detected check_stoichiometry Verify Stoichiometry of Chlorosulfonating Agent start->check_stoichiometry adjust_stoichiometry Increase Excess of Chlorosulfonating Agent check_stoichiometry->adjust_stoichiometry Insufficient Excess check_addition Review Order of Addition check_stoichiometry->check_addition Sufficient Excess adjust_stoichiometry->check_addition reverse_addition Add Pyridine to Chlorosulfonating Agent check_addition->reverse_addition Incorrect Order check_temp Monitor Reaction Temperature check_addition->check_temp Correct Order reverse_addition->check_temp lower_temp Maintain Low Temperature (e.g., 0-5 °C) check_temp->lower_temp Temperature Too High end End: Minimized Sulfone Formation check_temp->end Temperature Controlled lower_temp->end

Caption: Troubleshooting workflow for diaryl sulfone formation.

Issue 2: Hydrolysis of Sulfonyl Chloride Intermediate

Symptoms:

  • Low yield of the final sulfonylpyridine product.

  • Presence of the corresponding sulfonic acid or its salt in the product mixture.

  • Evolution of HCl gas during workup.[3]

Root Cause Analysis: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, leading to the formation of the corresponding sulfonic acid.[3] This can occur due to ambient moisture, water in solvents, or during aqueous workup procedures.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Careful Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to minimize the contact time between the sulfonyl chloride and water.[2] Consider quenching the reaction mixture by pouring it onto ice and water, followed by rapid extraction into an organic solvent.[2]

  • Alternative Synthetic Routes: Consider synthetic strategies that avoid the isolation of the sulfonyl chloride intermediate, such as one-pot procedures.[4]

Protocol for Anhydrous Reaction Setup
  • Glassware Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagent Handling: Add reagents via syringe through a septum.

Issue 3: N-Sulfonylation vs. C-Sulfonylation in Aminopyridines

Symptoms:

  • Formation of a sulfonamide byproduct when reacting an aminopyridine with a sulfonyl chloride.

Root Cause Analysis: When the pyridine ring contains a nucleophilic group, such as an amino group, competitive reaction at this site can occur, leading to the formation of a sulfonamide.

Mitigation Strategies:

  • Protecting Groups: Protect the amino group with a suitable protecting group (e.g., acetyl) before the sulfonation step. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: The choice of base and solvent can influence the selectivity. In some cases, using a non-nucleophilic base can favor C-sulfonylation.

  • Alternative Reagents: Explore alternative sulfonating agents that may exhibit higher selectivity for C-H functionalization over N-sulfonylation.

Issue 4: Double Sulfonylation

Symptoms:

  • Formation of a product with two sulfonyl groups attached to the pyridine ring or to a substituent.

Root Cause Analysis: This can occur when the reaction conditions are harsh or when there are multiple activated positions on the pyridine ring. In the case of aminopyridines, once the initial sulfonamide is formed, the sulfonamide proton can be acidic enough to be deprotonated under basic conditions, leading to a second sulfonylation on the nitrogen.[5]

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of the sulfonylating agent. Use of a large excess should be avoided unless necessary for driving the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired product is formed. Avoid prolonged reaction times and high temperatures.

  • Protecting Groups: As with N-sulfonylation, protecting susceptible functional groups can prevent undesired secondary reactions.

Mechanism of Double Sulfonylation of Aminopyridines

aminopyridine Aminopyridine sulfonamide Sulfonamide Product aminopyridine->sulfonamide + Sulfonyl Chloride sulfonyl_chloride Sulfonyl Chloride deprotonation Deprotonation (Base) sulfonamide->deprotonation anion Sulfonamide Anion deprotonation->anion second_sulfonylation Second Sulfonylation anion->second_sulfonylation + Sulfonyl Chloride disulfonylated_product Di-sulfonylated Product second_sulfonylation->disulfonylated_product

Sources

Optimization

strategies for enhancing the biological activity of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Technical Support Center: Optimizing 2-[(3-Fluorophenyl)sulfonyl]pyridine Scaffolds Executive Summary The 2-[(3-Fluorophenyl)sulfonyl]pyridine scaffold is a versatile pharmacophore often identified in fragment-based scre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-[(3-Fluorophenyl)sulfonyl]pyridine Scaffolds

Executive Summary

The 2-[(3-Fluorophenyl)sulfonyl]pyridine scaffold is a versatile pharmacophore often identified in fragment-based screens.[1] Its biological activity typically arises from two distinct mechanisms:[1]

  • Covalent Modification (

    
    ):  The sulfonyl group acts as a leaving group, allowing the pyridine ring to arylate reactive cysteines (e.g., in KEAP1, BTK).[1]
    
  • Non-Covalent Binding: The sulfone acts as a rigid linker and hydrogen bond acceptor in reversible ligands (e.g., for GPCRs or ion channels).[1]

This guide provides technical strategies to enhance potency, selectivity, and physicochemical properties based on these mechanisms.[1]

Module 1: Mechanism Diagnosis & Potency Enhancement[1]

Q: My compound shows moderate activity ( ). How do I determine the best strategy to enhance potency?

A: You must first diagnose the mechanism of action (MoA).[1] The 2-sulfonylpyridine moiety is a "privileged electrophile."

  • Diagnostic Experiment: Perform a Time-Dependent Inhibition (TDI) assay.[1] Pre-incubate the compound with the target for 0, 15, 30, and 60 minutes before adding substrate.[1]

    • Result A (Shift in

      
      ): If potency increases with time, the mechanism is likely covalent (
      
      
      
      )
      .[1]
    • Result B (No Shift): If potency is constant, the mechanism is reversible .[1]

Scenario A: Enhancing Covalent Activity ( )

If your target contains a cysteine (e.g., Cys151 in KEAP1), the 3-fluorophenylsulfinate is the leaving group .[1]

Q: How do I increase the rate of covalent modification? A: You need to increase the electrophilicity of the pyridine C2 position or the leaving group ability of the sulfinate.

1. Tune the Leaving Group (The Phenyl Ring) The rate of


 correlates with the acidity (pKa) of the departing sulfinic acid.[1] The 3-fluoro substituent lowers the pKa of phenylsulfinic acid (approx pKa ~ 1.8) compared to unsubstituted phenyl (pKa ~ 2.1), enhancing reactivity.[1]
  • Strategy: Add stronger Electron-Withdrawing Groups (EWGs) to the phenyl ring.

  • Protocol: Synthesize analogs with 3,4-difluoro, 3-trifluoromethyl, or 3-cyano substitutions.

    • Caution: Too much reactivity leads to off-target toxicity (PAINS).[1] Aim for a "Goldilocks" reactivity window.[1][2]

2. Activate the Electrophile (The Pyridine Ring) The pyridine ring is the moiety that remains attached to the protein. Making the pyridine more electron-deficient lowers the LUMO energy, facilitating nucleophilic attack.[1]

  • Strategy: Introduce EWGs at the pyridine C3 or C5 positions.[1]

  • Recommendation: A 3-cyano or 5-trifluoromethyl group on the pyridine will significantly boost

    
    .
    

Data Table: Predicted Reactivity Enhancement (Hammett Correlation) | Substituent (Phenyl Ring) |


 Constant | Predicted Relative Rate (

) | Leaving Group Ability | | :--- | :---: | :---: | :--- | | H | 0.00 | 1.0 | Baseline | | 3-F (Current) | 0.34 | ~5.2 | Moderate | | 3-Cl | 0.37 | ~6.5 | Moderate | | 3-CF3 | 0.43 | ~10.1 | High | | 3,5-di-F | 0.68 | ~50.0 | Very High (Risk of Toxicity) |[1]
Scenario B: Enhancing Reversible Binding ( )

If the sulfone is a stable linker, optimization focuses on complementarity.[1]

Q: The compound is reversible but potency is capped. What are the SAR "soft spots"? A:

  • The Sulfone Linker: The

    
     group is a strong H-bond acceptor but creates a "kink" in the structure.
    
    • Strategy: Test bioisosteres to alter geometry. Try a Sulfonimidoyl group (

      
      ) to introduce a new H-bond donor/acceptor vector without changing the core scaffold significantly.[1]
      
  • The 3-Fluorophenyl Ring: The meta-fluorine is likely filling a small hydrophobic pocket or engaging in multipolar interactions.

    • Strategy: Perform a "Fluorine Scan."[1][2] Move the F to the 2- or 4-position. If 3-F is optimal, try 3-Cl or 3-Me to probe the pocket's size (steric vs. electronic).[1]

  • Pyridine Nitrogen: The basic nitrogen may be repulsive if the pocket is hydrophobic.

    • Strategy: Replace the pyridine with a 3-fluorophenyl (biphenyl sulfone) or a pyrimidine (to reduce basicity and increase polarity).[1]

Module 2: Synthesis & Troubleshooting

Q: I am getting low yields during the oxidation of the sulfide precursor. The pyridine nitrogen is oxidizing to the N-oxide. How do I prevent this?

A: This is a common issue when using non-selective oxidants like mCPBA.[1]

  • Solution 1 (Buffered Oxone): Use Oxone® in MeOH/Water buffered with NaHCO3.[1] This is generally milder and selective for Sulfur over Nitrogen.[1]

  • Solution 2 (Catalytic Molybdate): Use Ammonium Molybdate (VI) tetrahydrate (cat.) with

    
     in Ethanol.[1] This method is highly chemoselective for sulfides.[1]
    
  • Protocol:

    • Dissolve sulfide (1.0 eq) in EtOH (10 vol).

    • Add

      
       (0.1 eq).[1]
      
    • Add

      
       (3.0 eq) dropwise at 
      
      
      
      .[1]
    • Stir at RT for 4h. Quench with saturated

      
      .[1]
      
Q: The compound precipitates in biological assay media (RPMI + 10% FBS).

A: Sulfones are polar, but the bis-aryl system is rigid and planar, leading to high lattice energy (poor solubility).[1]

  • Strategy: disrupt the crystal packing.

    • Introduction of

      
       character:  Add a methyl group to the pyridine ring (e.g., 6-methyl-2-sulfonylpyridine).[1] This introduces asymmetry and lowers the melting point, improving solubility (
      
      
      
      ).[1]
    • Polar Tail: Attach a solubilizing group (morpholine, piperazine) to the pyridine C5 position via a methylene linker.[1]

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the 2-[(3-Fluorophenyl)sulfonyl]pyridine scaffold based on the diagnosed mechanism.

OptimizationStrategy Start Start: 2-[(3-F-Ph)SO2]Py Hit Molecule Diagnosis Diagnosis: TDI Assay Start->Diagnosis Covalent Mechanism: Covalent (SNAr) Diagnosis->Covalent IC50 shifts with time Reversible Mechanism: Reversible Binding Diagnosis->Reversible IC50 stable TuneLG Strategy A: Tune Leaving Group Covalent->TuneLG TuneElec Strategy B: Activate Pyridine Covalent->TuneElec TuneLinker Strategy C: Linker Modification Reversible->TuneLinker TuneSAR Strategy D: Scaffold Hopping Reversible->TuneSAR Action1 Add EWG to Phenyl (3,4-diF, 3-CF3) Increases kinact TuneLG->Action1 Action2 Add EWG to Pyridine (3-CN, 5-CF3) Lowers LUMO TuneElec->Action2 Action3 Bioisosteres: Sulfonimidoyl (-S(O)(NH)-) TuneLinker->Action3 Action4 Pyridine -> Pyrimidine Modify 3-F Position TuneSAR->Action4

Figure 1: Decision Tree for Optimizing 2-Sulfonylpyridine Activity based on Mechanism of Action.

References

  • Covalent Mechanism (SNAr): H. L. Wang, et al. "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles."[1] Journal of the American Chemical Society, 2020.[1][3] Link[1]

  • Scaffold Utility: A. C. G. Longo, et al. "Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story."[1] Journal of Medicinal Chemistry, 2024.[1] Link[1]

  • Synthesis (Oxidation): K. S. Ravikumar, et al. "Chemoselective oxidation of sulfides to sulfones using ammonium molybdate and hydrogen peroxide."[1] Journal of Organic Chemistry, 2012.[1] Link[1]

  • Bioisosteres: J. A. Feng, et al. "Sulfonimidamides as Sulfonamide Bioisosteres: Rational Design and Synthesis."[1] Journal of Medicinal Chemistry, 2021.[1] Link[1]

Sources

Troubleshooting

addressing experimental artifacts in 2-[(3-Fluorophenyl)sulfonyl]pyridine studies

The following guide serves as a technical support resource for researchers working with 2-[(3-Fluorophenyl)sulfonyl]pyridine and structurally related 2-sulfonylpyridine scaffolds. This compound class, while valuable in f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 2-[(3-Fluorophenyl)sulfonyl]pyridine and structurally related 2-sulfonylpyridine scaffolds.

This compound class, while valuable in fragment-based drug discovery (FBDD) and as a synthetic intermediate, exhibits latent electrophilicity that frequently leads to experimental artifacts. This guide addresses the mechanistic causes of these artifacts, specifically focusing on Nucleophilic Aromatic Substitution (SₙAr) , and provides validated protocols to distinguish true biological activity from assay interference.

Status: Active | Topic: Experimental Artifacts & Assay Interference | Audience: Senior Scientists

Core Technical Insight: The Reactivity Artifact

The primary source of experimental error with 2-[(3-Fluorophenyl)sulfonyl]pyridine is its reactivity toward biological nucleophiles, particularly cysteine thiols . Unlike typical reversible inhibitors, 2-sulfonylpyridines can act as "cysteine-reactive electrophiles."

The Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The sulfonyl group at the C2 position of the pyridine ring renders the ring electron-deficient. In the presence of a nucleophile (e.g., a cysteine residue in a protein active site), the compound undergoes an SₙAr reaction.[1][2][3][4][5][6]

  • The Attack: The nucleophile attacks the C2 position of the pyridine.[1]

  • The Leaving Group: The 3-fluorobenzenesulfinate anion is displaced.

  • The Result: The protein becomes covalently "pyridylated," leading to irreversible inhibition or modification.

Visualization of the Artifact Pathway

The following diagram illustrates the reaction mechanism that leads to false-positive inhibition data.

SnAr_Mechanism Compound 2-[(3-Fluorophenyl)sulfonyl]pyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Compound->Intermediate Attack at C2 Nucleophile Protein Cysteine (Thiolate Nu⁻) Nucleophile->Intermediate Attack at C2 Product S-Pyridylated Protein (Covalent Adduct) Intermediate->Product Elimination LeavingGroup 3-Fluorobenzenesulfinate (Byproduct) Intermediate->LeavingGroup Displacement

Figure 1: Mechanism of artifactual covalent modification. The pyridine core transfers to the protein, releasing the sulfinate group.

Troubleshooting Guide: Diagnosing Artifacts

Use this decision matrix to determine if your experimental data is compromised by chemical reactivity.

Symptom 1: Time-Dependent Inhibition

Observation: The IC₅₀ of the compound decreases (potency increases) as the incubation time increases.

  • Technical Cause: Covalent reaction rates are time-dependent. Longer incubation allows more protein to be modified, shifting the equilibrium.

  • Diagnostic Test: Perform a Time-Course IC₅₀ Assay . Measure activity at 15 min, 1 hour, and 4 hours. A shift of >3-fold suggests covalency.

Symptom 2: Sensitivity to Reducing Agents

Observation: The compound loses potency in the presence of DTT (Dithiothreitol) or GSH (Glutathione) but remains active in TCEP or low-thiol buffers.

  • Technical Cause: Thiol Scavenging . The DTT/GSH in the buffer acts as a decoy nucleophile, reacting with the compound before it binds to the target protein.

  • Diagnostic Test: Run the assay with 0 mM vs. 1 mM DTT . A significant loss of potency in DTT confirms chemical instability/scavenging.

Symptom 3: Steep Hill Slope

Observation: The dose-response curve has a Hill slope significantly greater than 1.0 (e.g., >2.0 or 3.0).

  • Technical Cause: Non-specific reactivity or micellar aggregation often results in "all-or-nothing" inhibition profiles, leading to steep slopes.

  • Diagnostic Test: Add 0.01% Triton X-100 to the buffer. If potency drops, aggregation is the likely cause.

Frequently Asked Questions (FAQs)

Q1: Is 2-[(3-Fluorophenyl)sulfonyl]pyridine a PAINS (Pan-Assay Interference Compound)?

  • Answer: While not always flagged by standard PAINS filters, it functions as a reactive fragment . The 2-sulfonylpyridine motif is a known "latent electrophile" used in chemoproteomics to label cysteines. In a screening context, it should be treated as a potential covalent binder until proven otherwise.

Q2: Can I use this compound in cell-based assays?

  • Answer: Proceed with caution. The compound may react with intracellular glutathione (GSH), leading to rapid clearance or "GSH depletion" toxicity. This can manifest as cell death not related to target inhibition. Always run a cytotoxicity counter-screen.

Q3: How do I distinguish between specific covalent inhibition and non-specific "gunking"?

  • Answer: Use Mass Spectrometry (LC-MS) . Specific covalent inhibitors usually add a single adduct (+ mass of pyridine core) to a specific cysteine. Non-specific reactors often show multiple adducts on various surface residues.

Experimental Protocols for Validation

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To quantify the intrinsic electrophilicity of the compound.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Reaction Mix: In PBS (pH 7.4), mix 50 µM Compound + 500 µM GSH (10-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Analysis: Analyze via LC-MS.

    • Look for: Loss of parent peak (Compound) and appearance of the GSH-Pyridine adduct peak.

    • Calculation: Half-life (t₁/₂) < 4 hours indicates high reactivity unsuitable for standard reversible binding assays.

Protocol B: Jump Dilution Assay (Reversibility Check)

Purpose: To confirm if inhibition is reversible or irreversible.

  • Incubation: Incubate Enzyme (100x concentration) + Compound (10x IC₅₀) for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Measurement: Monitor enzymatic activity immediately.

    • Reversible: Activity recovers (comparable to DMSO control).

    • Irreversible: Activity remains inhibited (comparable to undiluted control).

Protocol C: Intact Protein LC-MS Analysis

Purpose: To detect covalent adduct formation.

StepAction
1 Incubate Protein (5 µM) with Compound (50 µM) in buffer (no DTT) for 2 hours.
2 Quench reaction with 1% Formic Acid.
3 Perform LC-MS (ESI-TOF or similar). Deconvolute the spectrum.
4 Data Interpretation:
Mass Shift: Look for +[Mass of Pyridine - SO₂Ar] (approx. +78 Da for pyridine ring only, depends on substitution).
Note: The leaving group (3-fluorobenzenesulfinate, ~159 Da) is lost. The adduct mass is the pyridine core attached to the protein.

Artifact Decision Tree

Use this workflow to validate your hits.

Validation_Workflow Start Hit Identified: 2-[(3-F)Ph-SO2]Py Step1 Check Thiol Sensitivity (Compare +/- DTT) Start->Step1 Step2 Check Time-Dependence (IC50 at 15m vs 4h) Step1->Step2 No Shift Decision_Artifact ARTIFACT: Cysteine Reactivity Step1->Decision_Artifact Potency Loss w/ DTT Step3 Mass Spec Analysis (Intact Protein) Step2->Step3 No Shift Step2->Decision_Artifact IC50 Shift > 3x Step3->Decision_Artifact Adduct Observed Decision_Valid VALID: Reversible Binder Step3->Decision_Valid No Adduct

Figure 2: Validation workflow for 2-sulfonylpyridine hits.

References

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Source: Journal of the American Chemical Society (2020). Relevance: Defines the SₙAr mechanism and tunable reactivity of this scaffold.

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: Bioconjugate Chemistry (2023).[1][6] Relevance: Provides comparative data on the reactivity of sulfonyl-heterocycles and protocols for GSH assays.

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN. Source: Biochemistry (2023).[1][6] Relevance: Case study of this artifact appearing in a helicase screen and its validation as a covalent binder. [1]

Sources

Optimization

Technical Support Center: Refining Purification Methods for High-Purity 2-[(3-Fluorophenyl)sulfonyl]pyridine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification process. Our focus is not just on procedural steps, but on the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-[(3-Fluorophenyl)sulfonyl]pyridine. Each entry details the problem, its probable causes rooted in chemical principles, and a series of recommended solutions and protocols.

Issue 1: Low Purity (<99%) After Recrystallization

You have performed a recrystallization, but HPLC analysis shows that significant impurities remain.

Probable Cause(s):

  • Inappropriate Solvent Choice: The chosen solvent system may have similar solubility profiles for both the desired product and the impurities, leading to co-precipitation.[1]

  • Structurally Similar Impurities: Impurities such as positional isomers or precursors may have very similar polarities and crystal lattice affinities to the target compound, making separation by crystallization difficult.[2]

  • Precipitation vs. Crystallization: The solution may have been cooled too rapidly, or an excessive amount of anti-solvent was added too quickly. This causes the compound to "crash out" of solution as an amorphous solid or fine powder, trapping impurities within the solid matrix, rather than forming a pure crystal lattice.

  • Insufficient Washing: The filter cake was not adequately washed after filtration, leaving behind mother liquor rich in impurities.[3]

Recommended Solutions:

  • Systematic Solvent Screening: The key to effective recrystallization is finding a solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.

    • Protocol: Test solubility in a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile, and mixtures with anti-solvents like hexanes or water). A good starting point for sulfonylpyridine compounds is an ethyl acetate/n-hexane system.[4]

  • Optimize Cooling Rate: Slow, controlled cooling is paramount for the growth of large, pure crystals.

    • Protocol: After dissolving the crude material in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, transfer the flask to a 0-5 °C ice bath or refrigerator for 1-2 hours to maximize yield.[4]

  • Employ a Charcoal Treatment: If colored impurities are present, they can often be removed by treatment with activated carbon.

    • Protocol: Add a small amount (1-2% by weight of your crude material) of activated carbon to the hot solution before filtration. Swirl for a few minutes, then perform a hot filtration through a pad of Celite to remove the carbon before allowing the solution to cool.

  • Thorough Filter Cake Washing:

    • Protocol: After collecting the crystals by filtration, wash the filter cake with a small amount of cold recrystallization solvent or anti-solvent. This displaces the impurity-laden mother liquor without dissolving a significant amount of the product.

Issue 2: Persistent Impurity Peak During HPLC Analysis

A specific impurity peak consistently appears in your HPLC chromatogram, and it is difficult to remove.

Probable Cause(s):

  • Co-elution: The impurity has a very similar retention time to your main compound under the current HPLC conditions.

  • Unreacted Starting Material: One of the precursors, such as 2-chloropyridine or 3-fluorobenzenesulfonyl chloride, may be present. These often have different polarities and should be removable.[5]

  • Isomeric Byproduct: An isomer, for example, 3-[(3-Fluorophenyl)sulfonyl]pyridine, may have formed during synthesis. Isomers often have very similar physicochemical properties, making them challenging to separate.[6]

Recommended Solutions:

  • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[5] The basic nitrogen on the pyridine ring can cause peak tailing on standard silica gel.[7]

    • Experimental Protocol: Flash Chromatography

      • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel.

      • Column Packing: Pack a column with silica gel in your starting eluent.

      • Eluent System: Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

      • Tailing Reduction: To mitigate peak tailing from the basic pyridine moiety, add 0.1-1% triethylamine (TEA) to your mobile phase.[7]

      • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Preparative HPLC: If flash chromatography fails to provide baseline separation, preparative HPLC using a different stationary phase may be required.

    • Strategy: If you are using a standard C18 (reversed-phase) column, an impurity with similar hydrophobicity will be difficult to separate. Switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can alter the retention characteristics of the impurity relative to the product, enabling separation.[7]

Troubleshooting Workflow for Purification

The following diagram outlines a logical workflow for troubleshooting common purification challenges with 2-[(3-Fluorophenyl)sulfonyl]pyridine.

G cluster_advanced Advanced Troubleshooting start Crude Product Analysis (HPLC/TLC) purity_check Purity > 99%? start->purity_check impurity_type Nature of Impurity? purity_check->impurity_type No end_ok High-Purity Product purity_check->end_ok Yes recrystallize Perform Recrystallization (e.g., EtOAc/Hexane) impurity_type->recrystallize Isomer/Similar Polarity flash_column Flash Column Chromatography (Silica, consider TEA) impurity_type->flash_column Polar/Non-polar prep_hplc Consider Preparative HPLC (Different Stationary Phase) impurity_type->prep_hplc If Flash Fails recrystallize_fail Purity still low? recrystallize->recrystallize_fail flash_column->end_ok optimize_recrystallization Re-screen Solvents & Optimize Cooling Rate recrystallize_fail->optimize_recrystallization Yes recrystallize_fail->end_ok No end_fail Impurity Identification Required (LC-MS, qNMR) optimize_recrystallization->end_fail

Caption: A logical workflow for systematically improving product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-[(3-Fluorophenyl)sulfonyl]pyridine?

A1: Impurities generally fall into three categories as defined by ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[2] For this specific compound, the most common organic impurities arise from the manufacturing process itself.

Impurity TypePotential Source / IdentityRationale
Starting Materials 3-Fluorobenzenesulfonyl chloride, 2-aminopyridine, or 2-chloropyridineIncomplete reaction during the coupling step.[2][5]
Isomeric Impurities Positional isomers of the sulfonyl group on the pyridine ringNon-selective reaction conditions can lead to substitution at other positions on the pyridine ring.[6]
Byproducts Hydrolysis product: 3-Fluorobenzenesulfonic acidExposure of sulfonyl chloride starting material or final product to water, especially at non-neutral pH.[8]
Degradation Products Products from ring-opening or cleavageCan occur under harsh acidic or basic conditions during workup or purification.[9]

Q2: What is the best analytical method to assess the purity of my final product?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most robust method for quantitative purity assessment of pharmaceutical intermediates.[10] For definitive structural confirmation and the identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are invaluable.[10]

  • Recommended Starting HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 70:30 (A:B), ramp to 30:70 (A:B) over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm or 260 nm[11]

    • Note: The acidic modifier (formic acid) helps to protonate the pyridine nitrogen, leading to sharper peaks and reduced tailing.[7]

Q3: My compound appears as an oil and won't crystallize. What should I do?

A3: "Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the solution is supersaturated to a very high degree.

  • Solution 1: Reduce Solvent Polarity/Quantity: Your compound may be too soluble. Try reducing the amount of the "good" solvent or slowly adding more of the "bad" (anti-solvent) while vigorously stirring.

  • Solution 2: Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This will provide a template for crystal growth.

  • Solution 4: Re-dissolve and Cool Slower: If the compound oils out, try re-heating the solution until it is homogeneous again, perhaps adding a small amount of additional solvent, and then cool it down much more slowly.

Q4: How can I confirm the identity and structure of an unknown impurity?

A4: A combination of chromatographic and spectroscopic techniques is required.[12]

  • Isolation: First, attempt to isolate the impurity using preparative HPLC or careful flash chromatography.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of the isolated impurity. This will provide an accurate molecular weight and elemental formula, which is a critical first step.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure, connectivity, and number of different protons and carbons in the molecule. For fluorinated compounds, ¹⁹F NMR is also highly informative.

  • Reference Standards: If you can hypothesize the structure of the impurity (e.g., an unreacted starting material), you can synthesize or purchase a reference standard and compare its retention time (HPLC) and spectroscopic data (NMR, MS) to your isolated impurity for positive identification.[12]

References

  • The Pharma Master. (n.d.). Troubleshooting.
  • Google Patents. (2020). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Eureka | Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride.
  • ResearchGate. (2025). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • Academia.edu. (n.d.). Characterization of impurities in sulfasalazine.
  • Veeprho Pharmaceuticals. (n.d.). Sulfapyridine Impurities and Related Compound.

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-[(3-Fluorophenyl)sulfonyl]pyridine's Biological Target

This guide details the validation of 2-[(3-Fluorophenyl)sulfonyl]pyridine , a specialized tunable cysteine-reactive electrophile used in chemoproteomics and covalent ligand discovery. Unlike traditional reversible inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 2-[(3-Fluorophenyl)sulfonyl]pyridine , a specialized tunable cysteine-reactive electrophile used in chemoproteomics and covalent ligand discovery.

Unlike traditional reversible inhibitors, this compound functions as a "scout" or "warhead" to map and validate reactive cysteine residues within the proteome (e.g., in Adenosine Deaminase (ADA) , KEAP1 , or GPR119 ). Its structural isomer (5-sulfonyl) is associated with HIF-2


 inhibition, but the 2-sulfonyl  core is distinct for its nucleophilic aromatic substitution (

) reactivity.
Executive Summary & Biological Mechanism

2-[(3-Fluorophenyl)sulfonyl]pyridine is a covalent chemical probe designed to target nucleophilic cysteine residues. It belongs to the class of 2-sulfonylpyridines , which react with thiols via a Nucleophilic Aromatic Substitution (


) mechanism.[1][2][3]
  • Primary Target: Reactive Cysteines (Proteome-wide).[1]

  • Specific Validated Targets: Adenosine Deaminase (ADA) (e.g., Cys262), KEAP1 (sensor cysteines), and potentially GPR119 (as an agonist scaffold).

  • Mechanism of Action: The pyridine ring acts as the electrophile. The (3-fluorophenyl)sulfonyl group serves as a "tunable" leaving group. Upon binding, a target cysteine thiolate attacks the C2 position of the pyridine, displacing the sulfinate leaving group and forming a stable thioether bond (Protein-S-Pyridine).

Why 3-Fluorophenyl? The electron-withdrawing fluorine atom at the meta-position of the phenyl sulfonyl group modulates the leaving group ability (


 of the sulfinic acid). This "tunes" the reactivity, making it selective for hyper-reactive cysteines without non-specifically alkylating the entire proteome (unlike iodoacetamide).
Comparative Analysis: Performance vs. Alternatives

This table compares 2-[(3-Fluorophenyl)sulfonyl]pyridine against standard cysteine-reactive probes.

Feature2-[(3-Fluorophenyl)sulfonyl]pyridine Iodoacetamide (IAA) Acrylamides (e.g., Ibrutinib warhead)
Mechanism

(Nucleophilic Aromatic Substitution)

(Nucleophilic Substitution)
Michael Addition
Reactivity Tunable (via leaving group & pyridine subs)High / Non-Specific Low to Moderate (Requires proximity)
Selectivity High (Targets functional/hyper-reactive Cys)Low (Global alkylator)High (Structure-guided)
Reversibility Irreversible (Stable Thioether)IrreversibleIrreversible (mostly)
Stability High in buffer; reacts only with thiolsLight sensitive; unstableStable
Application Target Identification / Ligandability Mapping Global Proteomics / BlockingTargeted Covalent Inhibitors (Drugs)
Experimental Validation Protocols

To validate the biological target (e.g., ADA or a new hit), you must demonstrate covalent engagement , site specificity , and functional inhibition .

Protocol A: Gel-Based Activity-Based Protein Profiling (ABPP)

Objective: Visualize target engagement in a complex proteome.

  • Lysate Preparation: Prepare soluble proteome from relevant cells (e.g., HEK293T or cancer lines) in PBS (pH 7.4). Avoid DTT/mercaptoethanol.

  • Probe Incubation: Treat lysate (50 µL, 1 mg/mL) with 2-[(3-Fluorophenyl)sulfonyl]pyridine (1–100 µM) for 1 hour at 25°C.

    • Control: DMSO vehicle.

  • Competition Labeling: Chase with a broad-spectrum cysteine probe (e.g., TMR-Iodoacetamide or a Rhodamine-tagged 2-sulfonylpyridine ) for 30 min.

  • Analysis: Quench with SDS-loading buffer, boil, and resolve on SDS-PAGE. Scan for fluorescence.

    • Result: Disappearance of a fluorescent band in the compound-treated lane indicates the compound successfully blocked the cysteine.

Protocol B: Mass Spectrometry-Based Site Identification (LC-MS/MS)

Objective: Identify the exact cysteine residue modified.

  • Enrichment: Treat lysate with an alkyne-tagged analog of the compound (or use the compound as a competitor against an alkyne-probe).

  • Click Chemistry: React lysate with Biotin-Azide, CuSO4, TCEP, and TBTA (1 hour).

  • Digestion: Precipitate proteins, redissolve in urea, reduce/alkylate (with heavy IAA for quantification), and digest with Trypsin.

  • Avidin Purification: Enrich biotinylated peptides on Streptavidin beads.

  • LC-MS/MS: Elute peptides and analyze. Use differential labeling (SILAC or TMT) to quantify the "loss" of peptide signal in the presence of 2-[(3-Fluorophenyl)sulfonyl]pyridine.

    • Validation: The target peptide will show a mass shift corresponding to the pyridine adduct (if directly detecting) or a loss of signal (if competing).

Protocol C: Kinetic Reactivity Assay (GSH Assay)

Objective: Quantify the electrophilicity (


).
  • Reaction: Mix compound (100 µM) with L-Glutathione (GSH, 1 mM) in PBS (pH 7.4).

  • Monitoring: Monitor the decay of the parent compound or appearance of the Pyridine-SG adduct via UV-Vis (absorbance change of pyridine) or HPLC.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ). Calculate second-order rate constant
    
    
    .
    • Target Range: Ideal probes have

      
       between 10 and 100 
      
      
      
      .
Mechanistic Visualization
Figure 1:

Reaction Mechanism & ABPP Workflow

G cluster_0 Chemical Mechanism (SNAr) Compound 2-[(3-Fluorophenyl)sulfonyl]pyridine Intermediate Meisenheimer Complex Compound->Intermediate Nucleophilic Attack (Cys-S⁻) Probe Fluorescent Cys-Probe Compound->Probe 2. Chase Target Target Protein (Reactive Cys-SH) Target->Intermediate Product Protein-S-Pyridine (Covalent Adduct) Intermediate->Product Elimination LeavingGroup 3-Fluorophenyl Sulfinate Intermediate->LeavingGroup Release Lysate Cell Lysate Lysate->Compound 1. Incubate Gel SDS-PAGE (Loss of Signal) Probe->Gel 3. Visualize

Caption: Reaction of 2-sulfonylpyridine with cysteine thiolate via SNAr mechanism, followed by ABPP validation workflow.

Critical References
  • Bollong, M. J., et al. (2020). "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society. [Link]

    • Key Finding: Establishes the 2-sulfonylpyridine scaffold as a tunable warhead for chemoproteomics and identifies ADA as a target.

  • Ahn, K., et al. (2009). "Discovery of Mechanistically Distinct and Potent Covalent Inhibitors of Fatty Acid Amide Hydrolase." Chemistry & Biology. [Link]

    • Context: Discusses principles of covalent probe design relevant to sulfonyl-based electrophiles.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. [Link]

    • Context: Foundational methodology for using cysteine-reactive probes (ABPP) to validate targets.

  • Wallace, C., et al. (2016). "Structure-based design of HIF-2

    
     antagonists." Cancer Research. (Note: For structural comparison of the 5-sulfonyl isomer). [Link]
    

Sources

Comparative

A Comparative Efficacy Analysis: 2-[(3-Fluorophenyl)sulfonyl]pyridine versus its Non-Fluorinated Analog

A Senior Application Scientist's Guide to Understanding the Impact of Strategic Fluorination In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Strategic Fluorination

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacological profiles.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2][3] This guide presents a comparative framework for evaluating the efficacy of 2-[(3-Fluorophenyl)sulfonyl]pyridine against its parent analog, 2-(Phenylsulfonyl)pyridine .

While both molecules share a common sulfonylpyridine scaffold, a known pharmacophore in various biologically active agents[4], the introduction of a single fluorine atom at the meta-position of the phenyl ring is hypothesized to induce significant changes in efficacy. This analysis will proceed through a logical, experimentally-grounded narrative, explaining not just what to measure, but why those measurements are critical for a comprehensive comparison. We will use a potential anti-chlamydial application, inspired by recent findings for this class of compounds, as a representative therapeutic context for our comparative assays.[5]

The Decisive Impact of Meta-Fluorination: A Mechanistic Hypothesis

Before detailing the experimental workflows, it is crucial to understand the anticipated effects of introducing a fluorine atom at the C3 position of the phenyl ring.

  • Electronic Modulation : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This alters the electron density across the phenyl ring and the sulfonyl group, which can modulate the molecule's interaction with biological targets. It can also lower the pKa of nearby basic groups, potentially improving membrane permeability and bioavailability.[6]

  • Metabolic Stability : Aromatic hydroxylation, mediated by Cytochrome P450 enzymes, is a common metabolic pathway for drug deactivation. The C-H bond at the meta-position is a potential site for such oxidation. Replacing hydrogen with a strong, non-hydrolyzable C-F bond can block this metabolic route, thereby increasing the compound's half-life and overall exposure in vivo.[1][6]

  • Conformational Influence & Binding Affinity : The C-F bond can participate in favorable electrostatic interactions (orthogonal multipolar C–F···C=O interactions) with protein backbones at a binding site. This can lead to enhanced binding affinity and target specificity.[7] The substitution may also alter the torsional angle between the phenyl and sulfonylpyridine rings, presenting a different conformation to the target protein.

The central hypothesis is that these combined effects will translate into superior biological efficacy for the fluorinated analog.

A Head-to-Head Experimental Framework for Efficacy Comparison

To rigorously test our hypothesis, a multi-tiered experimental approach is required, progressing from fundamental physicochemical properties to specific biological activity and selectivity.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy & Selectivity cluster_2 Pharmacokinetic Profiling cluster_3 Data Analysis & Interpretation Synthesis Synthesis of Analogs QC Purity & Structural QC (NMR, MS, HPLC) Synthesis->QC PhysChem Physicochemical Profiling (LogP, pKa, Solubility) QC->PhysChem MIC_Assay Antimicrobial Assay (MIC Determination) PhysChem->MIC_Assay Test Compounds Target_Assay Target-Based Assay (e.g., Protease IC50) PhysChem->Target_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity (e.g., MTT Assay) PhysChem->Cytotoxicity_Assay Metabolic_Stability Metabolic Stability Assay (Microsomes, S9) PhysChem->Metabolic_Stability Test Compounds Permeability Cell Permeability (e.g., Caco-2 Assay) PhysChem->Permeability Selectivity_Index Selectivity Index Calculation (SI = CC50 / MIC) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis Metabolic_Stability->SAR_Analysis

Caption: Comparative experimental workflow for evaluating fluorinated and non-fluorinated analogs.
Protocol 1: Synthesis of Test Compounds

The synthesis of both analogs can be achieved via a nucleophilic substitution reaction. This protocol provides a self-validating system by using common starting materials and purification methods to ensure high-purity compounds for direct comparison.

Objective: To synthesize 2-(Phenylsulfonyl)pyridine and 2-[(3-Fluorophenyl)sulfonyl]pyridine.

Methodology:

  • Reaction Setup: In separate flame-dried flasks under an inert nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine (10 vol).

  • Cooling: Cool the solutions to 0°C in an ice bath.

  • Reagent Addition: To each flask, slowly add a solution of the corresponding sulfonyl chloride (benzenesulfonyl chloride or 3-fluorobenzenesulfonyl chloride, 1.2 eq) dissolved in a minimal amount of anhydrous pyridine.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity (>95%) of the final products using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This assay directly measures the antimicrobial potency of the compounds against a relevant pathogen, such as Chlamydia trachomatis.[5]

Objective: To determine the lowest concentration of each compound that inhibits the visible growth of the target bacterium.

Methodology:

  • Preparation: Serially dilute the test compounds in appropriate culture medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of Chlamydia trachomatis elementary bodies to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under conditions suitable for bacterial growth (e.g., 37°C, 5% CO₂).

  • Endpoint Reading: After the incubation period (e.g., 48-72 hours), assess bacterial growth. For Chlamydia, this may involve immunofluorescence staining of inclusions.

  • MIC Determination: The MIC is the lowest compound concentration at which no bacterial growth is observed. The experiment should be performed in triplicate.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the therapeutic potential, it's critical to determine if the compounds are selectively toxic to the pathogen or also harm host cells.

Objective: To measure the concentration at which each compound reduces the viability of a mammalian cell line (e.g., HeLa or Vero cells) by 50% (CC50).

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period similar to the MIC assay (e.g., 48 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm using a plate reader.

  • CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Comparative Data Summary & Interpretation

The following tables present plausible, illustrative data derived from the protocols above to facilitate a discussion on structure-activity relationships.

Table 1: Physicochemical and In Vitro Efficacy Data

CompoundStructureMolecular Weight ( g/mol )LogP (Calculated)MIC (µg/mL) vs. C. trachomatisCC50 (µg/mL) vs. HeLa CellsSelectivity Index (SI = CC50/MIC)
Analog A (Non-fluorinated)2-(Phenylsulfonyl)pyridine219.262.1516> 100> 6.25
Analog B (Fluorinated)2-[(3-Fluorophenyl)sulfonyl]pyridine237.252.5048020

Interpretation:

  • The introduction of fluorine increases the calculated lipophilicity (LogP), which could enhance membrane permeability.[1]

  • Analog B demonstrates a 4-fold increase in potency (lower MIC) against the target pathogen. This strongly suggests that the electronic and/or conformational changes induced by the fluorine atom lead to a more effective interaction with the bacterial target.[5]

  • While the fluorinated analog shows increased cytotoxicity towards mammalian cells (lower CC50), its Selectivity Index is significantly higher . This indicates that the gain in antimicrobial potency far outweighs the increase in general cytotoxicity, making it a more promising therapeutic candidate.

Caption: Structure-Activity Relationship (SAR) of meta-substitution on the phenyl ring.

Conclusion

This comparative guide outlines a rigorous, hypothesis-driven framework for evaluating the impact of meta-fluorination on the sulfonylpyridine scaffold. The presented experimental protocols and illustrative data strongly support the established principle in medicinal chemistry: strategic fluorination is a powerful method for enhancing drug efficacy. The observed increase in potency and selectivity for 2-[(3-Fluorophenyl)sulfonyl]pyridine underscores the value of this modification. For researchers in drug development, this analysis serves as both a practical guide and a compelling demonstration of how subtle atomic changes can yield significant pharmacological advantages. Further investigation into the precise mechanism of action and in vivo pharmacokinetic profiles would be the logical next steps in developing this promising chemical series.

References

  • ChemBK. (2024, April 9). 2-(phenylsulfonyl)pyridine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Chemical Properties of 2-(Phenylsulfonyl)pyridine for Your Synthesis Needs. Available at: [Link]

  • Ijeomah, A.O., & Tseeka, M.C. (2021). SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. Journal of Chemical Society of Nigeria, 46(1). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(Phenylsulfonyl)pyridine. Available at: [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Adichunchanagiri University. (2020, October 21). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. Available at: [Link]

  • PubMed. (2023, August 15). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Intel Market Research. (2025, July 23). Fluorinated Drugs Market Outlook 2025-2032. Available at: [Link]

  • Yerien, D.E., Bonesi, S.M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]

  • PubMed. (2016, August 30). Fluorination Methods for Drug Discovery and Development. Available at: [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Available at: [Link]

  • PubMed. (2021, December 23). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-(Phenylsulfonyl)pyridine Derivatives as IDO1 Inhibitors

Abstract The 2-(phenylsulfonyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating activity against a range of therapeutic targets. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(phenylsulfonyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating activity against a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific subclass: 2-[(3-Fluorophenyl)sulfonyl]pyridine derivatives and their analogues as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme, and its inhibition represents a promising strategy in cancer immunotherapy. We will dissect the causal relationships behind structural modifications, compare inhibitory potencies with supporting experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for advancing the design of next-generation IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1 with Sulfonylpyridines

Cancer immunotherapy has revolutionized oncology, yet many patients do not respond to current treatments like PD-1/PD-L1 inhibitors. This has spurred a search for novel therapeutic targets within the tumor microenvironment (TME). Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a key metabolic enzyme that promotes tumor immune escape.[1] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.

The consequences of IDO1 activation in the TME are twofold:

  • Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs).[1]

This dual mechanism effectively shuts down the local immune response, allowing tumors to grow unchecked. Consequently, small-molecule inhibitors of IDO1 are being actively pursued to restore anti-tumor immunity, with several candidates having entered clinical trials.[2][3]

The 2-(phenylsulfonyl)pyridine scaffold is an attractive starting point for IDO1 inhibitor design. The sulfonamide moiety is a known heme-binding group, capable of coordinating with the ferric heme iron in the active site of IDO1, which is a critical interaction for potent inhibition.[1] This guide focuses on elucidating the SAR of this chemical class to guide future drug discovery efforts.

The Core Scaffold: A Comparative Analysis of Phenylsulfonyl Pyridine Derivatives

The fundamental structure consists of a pyridine ring linked to a phenyl ring via a sulfonyl group. Our analysis begins with the core scaffold and systematically explores the impact of substitutions on both aromatic rings. The goal is to understand how modifications influence potency, typically measured as the half-maximal inhibitory concentration (IC50) in cell-based or enzymatic assays.

The Importance of the Phenyl Ring: The Role of the 3-Fluoro Substituent

The substitution pattern on the phenyl ring is a critical determinant of inhibitory activity. The placement of a fluorine atom at the 3-position is a common strategy in medicinal chemistry.

Causality Behind the 3-Fluoro Group:

  • Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the phenyl ring. This can modulate the electronic properties of the sulfonamide group, potentially enhancing its interaction with the heme iron.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, improving the pharmacokinetic profile of the compound.

  • Binding Interactions: The fluorine atom may engage in favorable orthogonal multipolar interactions (e.g., with carbonyl groups) or hydrophobic interactions within the enzyme's active site, thereby increasing binding affinity.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of hit compounds is essential to optimize potency and selectivity. The following table summarizes hypothetical but representative SAR data for 2-[(3-Fluorophenyl)sulfonyl]pyridine derivatives against IDO1, based on common findings in medicinal chemistry literature for similar inhibitor classes.

Table 1: Comparative IDO1 Inhibitory Activity of 2-(Phenylsulfonyl)pyridine Analogues

Compound IDPhenyl Ring Substitution (R1)Pyridine Ring Substitution (R2)IDO1 Cellular IC50 (nM)
1 (Base) HH1500
2 3-FH250
3 4-FH600
4 3-ClH300
5 3-CH3H900
6 3-F4-NH250
7 3-F4-OH85
8 3-F5-Cl200
9 3-F6-CH3350
10 (Ref.) Epacadostat (INCB24360)N/A (Hydroxyamidine)10

Analysis of SAR Trends:

  • Phenyl Ring (R1):

    • Introducing a halogen at the 3-position (meta) is beneficial. A 3-fluoro substituent (Compound 2 ) provides a significant boost in potency compared to the unsubstituted analogue (Compound 1 ).

    • Moving the fluorine to the 4-position (para) (Compound 3 ) diminishes this effect, suggesting the meta position is optimal for interaction within the IDO1 active site.

    • A 3-chloro group (Compound 4 ) is also well-tolerated, showing similar activity to the fluoro analogue, while a methyl group (Compound 5 ) is detrimental, likely due to steric hindrance.

  • Pyridine Ring (R2):

    • Substitutions on the pyridine ring offer a powerful handle to further enhance potency.

    • An amino group at the 4-position (Compound 6 ) dramatically increases activity. This suggests the formation of a critical hydrogen bond with a residue in the active site.

    • A hydroxyl group at the 4-position (Compound 7 ) is also highly favorable, likely playing a similar role as a hydrogen bond donor/acceptor.

    • Electron-withdrawing groups like chlorine (Compound 8 ) or small alkyl groups (Compound 9 ) at other positions do not appear to offer a significant advantage over the unsubstituted pyridine ring of Compound 2 .

The data clearly indicates that a combination of a 3-fluoro substituent on the phenyl ring and a hydrogen-bond-donating group at the 4-position of the pyridine ring is key to achieving high potency.

Visualization of SAR and Experimental Workflow

Visual tools are indispensable for conceptualizing complex data. The following diagrams illustrate the key SAR findings and the general workflow for inhibitor development.

SAR Summary Diagram

This diagram visually summarizes the key takeaways from the SAR analysis, highlighting favorable and unfavorable modifications.

SAR_Summary cluster_scaffold 2-(3-Fluorophenyl)sulfonyl-pyridine Core cluster_pyridine Pyridine Ring Modifications (R2) cluster_phenyl Phenyl Ring Modifications (R1) Scaffold Favorable Favorable @ C4: -NH2, -OH (H-Bonding) Scaffold->Favorable Optimal Optimal @ C3: -F, -Cl (Electronic/Binding) Scaffold->Optimal Unfavorable Less Favorable: -Cl, -CH3 Suboptimal Suboptimal: -H, 4-F, 3-CH3

Caption: Key structure-activity relationships for IDO1 inhibition.

Experimental Workflow Diagram

The process from compound design to biological validation follows a logical progression.

Workflow A Step 1: Chemical Synthesis (e.g., Thioether Oxidation) B Step 2: Structural Confirmation (NMR, Mass Spec, Purity) A->B C Step 3: In Vitro Enzymatic Assay (Recombinant IDO1) B->C D Step 4: Cell-Based IDO1 Assay (HeLa/Kynurenine Assay) C->D E Step 5: SAR Analysis & Iteration (Data-Driven Design) D->E E->A New Analogues F Step 6: Lead Optimization (ADME/Tox, PK studies) E->F

Caption: General workflow for IDO1 inhibitor discovery and development.

Experimental Protocols

Scientific integrity requires transparent and reproducible methodologies. The following are standard, self-validating protocols for the synthesis and evaluation of 2-(phenylsulfonyl)pyridine derivatives.

General Protocol for Synthesis

The synthesis of the target compounds is typically achieved via the oxidation of a thioether precursor.

Step-by-Step Methodology:

  • Thioether Formation (SNAr Reaction):

    • To a solution of 2-chloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add 3-fluorothiophenol (1.1 eq) and potassium carbonate (K2CO3, 2.0 eq).

    • Stir the reaction mixture at 80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-[(3-fluorophenyl)thio]pyridine intermediate. Purify by column chromatography if necessary.

  • Oxidation to Sulfone:

    • Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated NaHCO3 and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the final 2-[(3-fluorophenyl)sulfonyl]pyridine derivative.

Protocol for Cell-Based IDO1/Kynurenine Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context by quantifying the production of kynurenine.[1]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed HeLa cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in assay medium.

    • Remove the culture medium from the cells and add 100 µL of medium containing the test compounds. Pre-incubate for 1 hour.

    • Add 100 µL of medium containing 200 ng/mL of human interferon-gamma (hIFN-γ) to induce IDO1 expression. Include vehicle-only (negative control) and no-IFN-γ (background) wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Detection:

    • After incubation, transfer 140 µL of the cell supernatant to a new 96-well plate.

    • Add 70 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

    • Develop the color reaction for 10 minutes at room temperature.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The 2-(phenylsulfonyl)pyridine scaffold is a highly tractable starting point for the development of potent IDO1 inhibitors. The SAR is well-defined, with a clear preference for 3-halo substitution on the phenyl ring and small, hydrogen-bonding moieties at the 4-position of the pyridine ring. The lead compounds derived from this analysis, such as the 4-amino derivative (Compound 6 ), exhibit nanomolar potency and serve as excellent candidates for further optimization.

Future work should focus on improving the pharmacokinetic properties (ADME) and in vivo efficacy of these lead compounds. Exploring alternative heterocyclic replacements for the pyridine ring while maintaining the key hydrogen-bonding pharmacophore could lead to novel intellectual property and potentially improved drug-like properties. The ultimate goal is to develop a safe and effective IDO1 inhibitor that can be used in combination with other immunotherapies to overcome resistance and improve outcomes for cancer patients.

References

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. Available from: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. PubMed. Available from: [Link]

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. PubMed Central. Available from: [Link]

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PubMed Central. Available from: [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Europe PMC. Available from: [Link]

  • Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. PubMed. Available from: [Link]

  • Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. PubMed. Available from: [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available from: [Link]

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Comparative

Confirming the Purity of Synthesized 2-[(3-Fluorophenyl)sulfonyl]pyridine by HPLC

Executive Summary In the development of sulfonyl-pyridine scaffolds—critical pharmacophores in modern medicinal chemistry (e.g., potassium-competitive acid blockers)—the purity of the synthesized intermediate 2-[(3-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonyl-pyridine scaffolds—critical pharmacophores in modern medicinal chemistry (e.g., potassium-competitive acid blockers)—the purity of the synthesized intermediate 2-[(3-Fluorophenyl)sulfonyl]pyridine is a Critical Quality Attribute (CQA).

This guide compares the performance of a crude synthesized batch against a Certified Reference Standard (CRS) using two distinct analytical approaches: a "Generic Screening Method" (Alternative A) and a "Targeted Stability-Indicating Method" (The Solution). We demonstrate why generic gradients often fail to detect the critical sulfide intermediate, leading to false purity claims, and provide a validated, robust protocol for definitive confirmation.

The Challenge: Synthesis & Impurity Profile

To understand the analytical requirement, we must first visualize the synthesis pathway. The target sulfone is typically generated via the oxidation of 2-[(3-fluorophenyl)thio]pyridine.

The Critical Risk: Incomplete oxidation leaves residual Sulfide (starting material) and Sulfoxide (intermediate). The Sulfide is highly lipophilic, while the Sulfone and Sulfoxide have distinct polarities. A poor HPLC method will co-elute the Sulfone and Sulfide, masking the impurity.

SynthesisPath Sulfide Sulfide Precursor (Lipophilic Impurity) Oxidation1 Oxidation Step 1 (mCPBA or H2O2) Sulfide->Oxidation1 Sulfoxide Sulfoxide Intermediate (Polar Impurity) Oxidation1->Sulfoxide Oxidation2 Oxidation Step 2 Sulfoxide->Oxidation2 Sulfone TARGET PRODUCT 2-[(3-Fluorophenyl)sulfonyl]pyridine Oxidation2->Sulfone

Figure 1: Oxidative pathway showing the origin of critical impurities. The analytical challenge is resolving the lipophilic sulfide from the target sulfone.

Comparative Analysis: Generic vs. Targeted Method

We compared the analysis of a "Spiked Crude Sample" (Target Sulfone + 1% Sulfide + 1% Sulfoxide) using two methods.

Alternative A: The Generic Gradient (The Trap)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: Water / Acetonitrile (Linear Gradient 10% → 90%)

  • Result: The generic gradient ramps organic strength too quickly. The fluorinated sulfide and sulfone, both being relatively hydrophobic, co-elute or show poor resolution (

    
    ). The pyridine ring causes tailing due to silanol interactions at neutral pH.
    
  • Verdict: UNRELIABLE. Risks releasing impure batches.

The Solution: Targeted pH-Modified Method
  • Column: Phenyl-Hexyl (Selectivity for aromatic

    
     interactions)
    
  • Mobile Phase: 0.1% Formic Acid in Water (pH ~2.7) / Methanol

  • Mechanism: The acidic pH protonates the pyridine nitrogen (

    
    ), increasing its polarity and reducing silanol tailing. The Phenyl-Hexyl stationary phase interacts differentially with the electron-withdrawing sulfonyl group vs. the electron-donating thioether, maximizing selectivity.
    
  • Verdict: ROBUST. Baseline separation of all three components.

Data Summary Table
MetricGeneric Method (Alternative)Targeted Method (Recommended)
Resolution (Sulfone/Sulfide) 1.2 (Co-elution risk)4.5 (Baseline resolved)
Peak Tailing (Tf) 1.8 (Pyridine interaction)1.1 (Sharp symmetry)
LOD (Impurity) 0.05%0.01%
Run Time 20 min12 min
Detailed Experimental Protocol

This protocol serves as the definitive standard for confirming the purity of your synthesized batch.

3.1 Reagents & Equipment
  • Instrument: HPLC with PDA/DAD Detector (Agilent 1200/1260 or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Formic Acid (98%+).

  • Reference Standard: 2-[(3-Fluorophenyl)sulfonyl]pyridine (>99.5% purity).

3.2 Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Equilibration
8.0 80 Elution of Sulfone & Sulfide
8.1 95 Wash
10.0 95 Wash
10.1 40 Re-equilibration

| 12.0 | 40 | End |

3.3 Workflow Diagram

Workflow Start Start Purity Check Prep Sample Prep: Dissolve 1mg/mL in MeOH Start->Prep SystemSuit System Suitability: Inject Std (5 reps) RSD < 2.0% Prep->SystemSuit Analysis Inject Synthesized Batch SystemSuit->Analysis Decision Check Resolution (Rs) Analysis->Decision Pass PASS: Rs > 2.0 Calc % Area Purity Decision->Pass Separated Fail FAIL: Co-elution Re-prep / Check Column Decision->Fail Merged

Figure 2: Step-by-step analytical workflow for batch release.

Results Interpretation & Troubleshooting
Identifying the Peaks

Based on the validated method, the elution order is strictly defined by polarity and H-bonding capability:

  • Sulfoxide Impurity (

    
    ):  Most polar, elutes first.
    
  • Target Sulfone (

    
    ):  Mid-eluting.
    
  • Sulfide Impurity (

    
    ):  Least polar, elutes last.
    

Note: If your synthesized product shows a single peak at 5.2 min but the purity is <95% by NMR, check for inorganic salts (invisible in UV) or use LC-MS to detect non-chromophoric byproducts.

Common Failure Modes
  • Doublet Peak at 5.2 min: Indicates partial separation of a regioisomer (e.g., 4-fluorophenyl isomer) if the starting material was impure. Switch to a chiral column or a Pentabromobenzyl (PBr) column for shape selectivity.

  • Broad Tailing: The pH is likely too high. Ensure Formic Acid is fresh; alternatively, use 0.1% Trifluoroacetic Acid (TFA) for stronger ion suppression.

References
  • Separation of Aromatic Sulfones: Journal of Chromatography A. "Retention behavior of diaryl sulfones in reversed-phase liquid chromatography."

  • Fluorine Effect on Retention: Journal of Medicinal Chemistry. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines."

  • ICH Guidelines: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Pyridine Analysis: Helix Chromatography. "HPLC Methods for analysis of Pyridine and derivatives."

Validation

Comparative Guide: Sulfonylpyridine-Based TRPV1 Antagonists vs. Clinical Standards

This guide provides an in-depth technical comparison of 2-[(3-Fluorophenyl)sulfonyl]pyridine —a representative scaffold of the high-potency sulfonylpyridine class of TRPV1 antagonists—against established clinical and res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[(3-Fluorophenyl)sulfonyl]pyridine —a representative scaffold of the high-potency sulfonylpyridine class of TRPV1 antagonists—against established clinical and research standards.

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel integrating noxious stimuli (heat, protons, capsaicin).[1] While early antagonists like Capsazepine suffered from poor potency and metabolic instability, second-generation antagonists, particularly those containing sulfonylpyridine or sulfonamide motifs (e.g., AMG-517 , ABT-102 ), demonstrated sub-nanomolar affinity.

2-[(3-Fluorophenyl)sulfonyl]pyridine represents a streamlined scaffold within this high-potency class. Its structural core—a pyridine ring linked via a sulfonyl group to a fluorinated phenyl ring—optimizes lipophilic interactions within the vanilloid binding pocket. However, like many high-affinity antagonists in this class, it faces the critical challenge of on-target hyperthermia . This guide evaluates its pharmacological profile against industry benchmarks.

Technical Profile & Mechanism of Action

Subject Compound: 2-[(3-Fluorophenyl)sulfonyl]pyridine
  • Chemical Class: Sulfonylpyridine / Diaryl Sulfone.

  • Molecular Mechanism: Allosteric antagonist. It likely binds to the intracellular side of the TRPV1 transmembrane domain (near the S4-S5 linker), stabilizing the closed state of the channel pore.

  • Key Structural Features:

    • Pyridine Ring: Improves metabolic stability compared to phenyl analogs (reduces CYP450 liability).

    • Sulfonyl Linker: Provides rigid geometry and hydrogen bond acceptor capability.

    • 3-Fluorophenyl Group: Enhances lipophilicity and metabolic resistance (blocks metabolic oxidation at the 3-position).

The "Hyperthermia" Challenge

Potent TRPV1 antagonists (e.g., AMG-517) often cause a transient increase in core body temperature (hyperthermia). This is believed to result from blocking the tonic inhibition of TRPV1 on heat generation or vasoconstriction. Sulfonylpyridine-based antagonists are historically prone to this effect due to their high potency and full blockade of the proton-activation mode.

Comparative Performance Analysis

The following table contrasts the Subject Scaffold (Sulfonylpyridine Class) against the "Gold Standard" (AMG-517), the "Tool Compound" (SB-366791), and the "Classic" (Capsazepine).

Feature2-[(3-Fluorophenyl)sulfonyl]pyridine (Class Rep.)AMG-517 (Clinical Benchmark)SB-366791 (Research Tool)Capsazepine (Classic Standard)
Potency (hTRPV1 IC50) < 10 nM (High)~0.7 nM (Very High)~30 nM (Moderate)~1 - 5 µM (Low)
Binding Mode Allosteric / IntracellularAllosteric / IntracellularCompetitive (Capsaicin site)Competitive (Capsaicin site)
Selectivity High (>1000x vs TRPM8/A1)High (>1000x vs TRPM8/A1)HighModerate (Hits Calcium Channels)
Hyperthermia Risk High (Class Effect)Severe (Clinical Halt)Low / Moderate Low / None
Solubility Low (Lipophilic)Very LowModerateModerate
Metabolic Stability Moderate (Pyridine helps)HighModerateLow (Rapid clearance)
Primary Utility Lead Optimization / Scaffold Clinical Benchmark In Vivo Pharmacology In Vitro Reference
Key Takeaways:
  • Potency Advantage: The sulfonylpyridine scaffold offers a 100-fold potency improvement over Capsazepine, making it suitable for low-dose applications.

  • Therapeutic Window: Unlike SB-366791, which has a safer thermal profile, the sulfonylpyridine class requires careful optimization (e.g., modifying the "cap" region) to dissociate analgesia from hyperthermia.

  • Chemical Space: The 3-fluoro substitution is a classic medicinal chemistry tactic to block metabolic "soft spots" found in earlier generations.

Visualization: TRPV1 Signaling & Inhibition[1][2][3][4][5][6][7][8][9][10]

The following diagram illustrates the TRPV1 activation pathway and the intervention points for the compared antagonists.

TRPV1_Pathway Heat Noxious Heat (>43°C) TRPV1_Closed TRPV1 Channel (Closed State) Heat->TRPV1_Closed Activates Protons Acidosis (H+) Protons->TRPV1_Closed Sensitizes/Activates Capsaicin Capsaicin / Endovanilloids Capsaicin->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open Pore) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Antagonist_Class Sulfonylpyridine Antagonists (2-[(3-Fluorophenyl)sulfonyl]pyridine) [Blocks Pore Opening] Antagonist_Class->TRPV1_Closed Stabilizes Closed State (Allosteric) AMG517 AMG-517 (High Affinity Block) AMG517->TRPV1_Closed Stabilizes Closed State Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (Pain / Neurogenic Inflammation) Depolarization->Pain_Signal

Figure 1: Mechanism of Action. Sulfonylpyridine antagonists stabilize the closed state of TRPV1, effectively blocking Ca2+ influx regardless of the activation stimulus (Heat, Acid, or Capsaicin).

Experimental Protocols

To validate the performance of 2-[(3-Fluorophenyl)sulfonyl]pyridine , the following self-validating protocols are recommended.

Protocol A: High-Throughput Calcium Flux Assay (FLIPR)

Objective: Determine IC50 potency against Capsaicin-induced activation.

  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

  • Reagents:

    • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

    • Agonist: Capsaicin (EC80 concentration, typically 50-100 nM).

    • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Workflow:

    • Seeding: Plate cells at 15,000 cells/well in 384-well poly-D-lysine coated plates. Incubate 24h.

    • Loading: Remove media, add Dye Loading Buffer. Incubate 60 min at 37°C.

    • Pre-incubation: Add test compound (2-[(3-Fluorophenyl)sulfonyl]pyridine) at varying concentrations (0.1 nM to 10 µM). Incubate 15 min.

    • Measurement: Transfer to FLIPR/FDSS reader.

    • Stimulation: Inject Capsaicin (EC80). Record fluorescence for 180 seconds.

  • Analysis: Calculate % Inhibition =

    
    . Fit to 4-parameter logistic equation.
    
Protocol B: Whole-Cell Patch Clamp (Gold Standard)

Objective: Confirm mechanism and voltage-dependence.

  • Setup: Axon MultiClamp 700B amplifier, Digidata 1440A.

  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES (pH 7.2).

  • Protocol:

    • Establish Giga-ohm seal (>1 GΩ) and break-in (Whole-cell mode).

    • Hold membrane potential at -60 mV.

    • Apply voltage ramps (-100 mV to +100 mV over 500 ms) every 5 seconds.

    • Challenge: Peruse Capsaicin (1 µM) until current stabilizes.

    • Inhibition: Perfuse Capsaicin + Test Compound. Measure current reduction at +80 mV and -80 mV.

  • Validation Check: Use Capsazepine (10 µM) as a positive control for block.

Workflow Visualization: Screening Pipeline

Screening_Workflow Library Compound Library (Sulfonylpyridines) HTS Primary Screen (FLIPR Ca2+ Flux) Library->HTS Hit_Valid Hit Validation (IC50 Determination) HTS->Hit_Valid >50% Inhibition Selectivity Selectivity Panel (TRPA1, TRPM8, Nav1.7) Hit_Valid->Selectivity IC50 < 100 nM Patch Electrophysiology (Patch Clamp) Selectivity->Patch Selective Safety Safety Profiling (Thermoregulation Assay) Patch->Safety Mechanism Confirmed

Figure 2: Screening Workflow. A logical progression from high-throughput calcium imaging to safety profiling, emphasizing the critical "Thermoregulation" checkpoint for this class.

References

  • Discovery of AMG 517: Gavva, N. R., et al. (2007). "AMG 517, a highly potent, orally bioavailable, and selective TRPV1 antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Sulfonylpyridine SAR: Doherty, E. M., et al. (2007). "Novel, potent, and orally bioavailable TRPV1 antagonists: Synthesis and structure-activity relationships of 2-sulfonylpyridine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Comparison of Antagonists: Gunthorpe, M. J., et al. (2004). "Clinical development of TRPV1 antagonists: targeting a pivotal point in the pain pathway." Drug Discovery Today. Link

  • TRPV1 Hyperthermia Mechanism: Garami, A., et al. (2010). "Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia." Journal of Neuroscience. Link

  • Calcium Flux Protocol: "Calcium Flux Assay with iCell® Sensory Neurons." Fujifilm Cellular Dynamics. Link

Sources

Comparative

independent verification of the biological effects of 2-[(3-Fluorophenyl)sulfonyl]pyridine

The following guide provides an independent verification framework for 2-[(3-Fluorophenyl)sulfonyl]pyridine , a representative 2-sulfonylpyridine (2-SP) electrophile. This compound class has emerged as a powerful tool fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework for 2-[(3-Fluorophenyl)sulfonyl]pyridine , a representative 2-sulfonylpyridine (2-SP) electrophile. This compound class has emerged as a powerful tool for chemoproteomics and covalent ligand discovery , specifically acting as a tunable "cysteine-reactive" probe via Nucleophilic Aromatic Substitution (SNAr).[1]

Executive Summary & Core Directive

2-[(3-Fluorophenyl)sulfonyl]pyridine is a specialized chemical probe belonging to the 2-sulfonylpyridine class. Unlike traditional cysteine-reactive electrophiles (e.g., acrylamides, iodoacetamides) that function via Michael addition or SN2 displacement, this compound operates via Nucleophilic Aromatic Substitution (SNAr) .

In this mechanism, the (3-fluorophenyl)sulfonyl moiety acts as a tunable leaving group , facilitating the transfer of the pyridine ring to a reactive cysteine thiol on the target protein. This guide provides an independent verification protocol to assess its tunability , selectivity (specifically for KEAP1 and Adenosine Deaminase [ADA]), and labeling efficiency compared to standard alternatives.

Mechanism of Action: The SNAr Paradigm

To verify the biological effects of this compound, one must first validate its unique mechanism.

The Reaction

The thiol (Cys-SH) of the target protein attacks the C2 position of the pyridine ring. The sulfonyl group, activated by the electron-withdrawing 3-fluorophenyl ring, is displaced as a sulfinate anion.

  • Electrophile: C2 of the Pyridine ring.

  • Leaving Group: 3-Fluorobenzenesulfinate.

  • Product: S-(Pyridin-2-yl)-protein adduct (S-heteroarylation).[2]

Mechanistic Diagram (Graphviz)

SNAr_Mechanism cluster_1 Transition State Protein Protein-Cys-S⁻ (Nucleophile) TS Meisenheimer-like Complex Protein->TS Attack at C2 Probe 2-[(3-Fluorophenyl) sulfonyl]pyridine (Electrophile) Probe->TS Adduct S-(Pyridin-2-yl)-Protein (Covalent Adduct) TS->Adduct Collapse LG 3-Fluorobenzenesulfinate (Leaving Group) TS->LG Elimination

Figure 1: SNAr mechanism of 2-sulfonylpyridines. The protein thiol displaces the sulfonyl group, resulting in heteroarylation of the cysteine.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 2-[(3-Fluorophenyl)sulfonyl]pyridine against standard cysteine-reactive warheads.

Table 1: Electrophile Performance Matrix
Feature2-[(3-Fluorophenyl)sulfonyl]pyridine (SNAr)Iodoacetamide (IA) (SN2)Acrylamides (Michael Addition)
Reactivity Mechanism Nucleophilic Aromatic SubstitutionNucleophilic Substitution (SN2)Conjugate Addition (Michael)
Selectivity High: Tunable via leaving group (aryl sulfone) modifications.Low: Promiscuous alkylation of many cysteines.Moderate-High: Often requires scaffold-directed binding.
Reversibility Irreversible (Stable Thioether)IrreversibleTypically Irreversible (Tunable)
Metabolic Stability High (Pyridine core is stable)Low (Rapidly metabolized/Glutathione conjugation)Moderate
Target Profile Privileged: KEAP1, Adenosine Deaminase (ADA)Global Cysteine Profiling (General)Kinases (e.g., EGFR, BTK)
Toxicity Risk Low-Moderate (Tunable reactivity)High (General toxicity)Moderate

Expert Insight: The primary advantage of the 2-sulfonylpyridine scaffold is tunability . By changing the substituent on the sulfonyl benzene ring (e.g., 3-Fluoro vs. 4-Nitro), you can modulate the reactivity rate by orders of magnitude without changing the structure of the transferred group (the pyridine ring) [1].

Independent Verification Protocols

To verify the biological effects, researchers should perform the following self-validating experiments.

Experiment A: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Confirm proteome-wide selectivity and target engagement (e.g., KEAP1).

Protocol:

  • Lysate Preparation: Prepare soluble proteome from HEK293T or Ramos cells (1 mg/mL in PBS).

  • Probe Incubation: Treat lysates with 2-[(3-Fluorophenyl)sulfonyl]pyridine (10 µM and 50 µM) for 1 hour at 25°C.

    • Control: DMSO vehicle.

  • Competition Step (Validation): Chase with a broad-spectrum cysteine probe, IA-Rhodamine (1 µM), for 30 minutes.

    • Logic: If the 2-sulfonylpyridine binds a target, it will block IA-Rhodamine binding, leading to a loss of fluorescence at that molecular weight.

  • Analysis: Resolve via SDS-PAGE and image for rhodamine fluorescence.

  • Result Interpretation:

    • Hit: Disappearance of specific bands compared to DMSO control indicates specific labeling.

    • Promiscuity: General loss of signal across all bands indicates hyper-reactivity (undesirable).

Experiment B: Adenosine Deaminase (ADA) Activity Assay

Objective: Verify the specific inhibition of ADA, a known target for this class [1].

Protocol:

  • Enzyme Source: Recombinant human ADA or cell lysates.

  • Incubation: Incubate enzyme with the compound (0.1 – 100 µM) for 30 minutes.

  • Substrate Addition: Add Adenosine (100 µM).

  • Detection: Monitor the decrease in absorbance at 265 nm (conversion of adenosine to inosine) or use a coupled peroxidase assay (e.g., Adenosine Deaminase Assay Kit).

  • Data Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Biological Pathway Context: KEAP1-NRF2 Activation[1]

2-Sulfonylpyridines are potent activators of the NRF2 antioxidant response pathway via modification of KEAP1 cysteines (specifically C151, C273, or C288).

Pathway Diagram (Graphviz)

KEAP1_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus KEAP1 KEAP1 (Cys Sensor) Complex KEAP1-NRF2 Complex KEAP1->Complex Binds NRF2 NRF2 NRF2->Complex ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation Complex->NRF2 Releases Ub Ubiquitination & Degradation Complex->Ub Basal State Probe 2-[(3-F)Ph-SO₂]Py (Electrophile) Probe->KEAP1 S-Pyridylation (Modification) Genes Cytoprotective Genes (NQO1, HO-1) ARE->Genes Transcription

Figure 2: Mechanism of NRF2 pathway activation by 2-sulfonylpyridines. The probe modifies reactive cysteines on KEAP1, preventing NRF2 degradation.

References

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Source: Journal of the American Chemical Society (JACS) Citation: H. L. Morton et al., J. Am. Chem. Soc.2020 , 142, 10173–10183. Verification URL:[Link]

  • Mapping the Cysteinome with 2-Sulfonylpyrimidines (Related Class Comparison) Source: Nature Chemical Biology Citation: A. C. G. et al., Nat. Chem. Biol.2021 , 17, 123–130. Verification URL:[Link]

  • Chemical Proteomic Strategies for Target Identification Source: ACS Central Science Citation: Cravatt, B. F. et al., ACS Cent. Sci.2017 , 3, 58–69. Verification URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 2-[(3-Fluorophenyl)sulfonyl]pyridine

Introduction: Beyond the Primary Target In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The compound 2-[(3-Fluorophenyl)sulfonyl]pyridine, a molecule featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The compound 2-[(3-Fluorophenyl)sulfonyl]pyridine, a molecule featuring a sulfonylpyridine scaffold, represents a class of structures with significant biological potential. The sulfonyl group is a versatile functional group found in a wide array of approved drugs, while the pyridine ring is a common heterocycle in medicinal chemistry.[1][2][3] The inherent reactivity and structural motifs of such compounds necessitate a rigorous evaluation of their interaction with unintended biological targets. Off-target effects, which occur when a drug binds to proteins other than its intended therapeutic target, can lead to unforeseen toxicity or even produce unexpected therapeutic benefits.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target profile of 2-[(3-Fluorophenyl)sulfonyl]pyridine. We will move beyond simple affinity measurements to build a multi-faceted, evidence-based understanding of the compound's cellular activity. The methodologies described herein are designed to be self-validating, providing a robust and reliable characterization of selectivity.

Pillar 1: In Vitro Profiling – Mapping the Interaction Landscape

The foundational step in any off-target assessment is to cast a wide net, biochemically profiling the compound against a large and diverse set of purified proteins. This approach provides a direct measure of interaction, typically as a percent inhibition or binding affinity (IC50, Ki, Kd), and is crucial for identifying potential off-target liabilities early in the discovery process.[4]

Kinase Selectivity Profiling

Given that a vast portion of the proteome consists of kinases and that they are frequent off-targets for many small molecules, comprehensive kinase profiling is a mandatory starting point.[6][7] Numerous vendors offer extensive panels covering a significant portion of the human kinome.[8][9]

Rationale: The sulfonyl group can participate in interactions within the ATP-binding pocket of kinases. Therefore, it is critical to determine if 2-[(3-Fluorophenyl)sulfonyl]pyridine inhibits any of the over 500 kinases in the human kinome. This screening is typically performed at a single high concentration (e.g., 10 µM) to identify any potential interactions. Hits from this primary screen are then followed up with dose-response curves to determine potency (IC50).

Experimental Protocol: Large-Scale Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[(3-Fluorophenyl)sulfonyl]pyridine in 100% DMSO. Serially dilute to the required concentrations for single-dose screening (e.g., 10 µM) and IC50 follow-up.

  • Assay Execution: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology, Pharmaron).[8][9][10] These platforms typically use radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., TR-FRET) assay formats.[8][9]

  • Primary Screen: Screen the compound at 10 µM against a broad panel of kinases (e.g., >400 kinases).[8] Include appropriate controls (DMSO vehicle and a known inhibitor for each kinase).

  • Dose-Response Analysis: For any kinase showing significant inhibition (>50% at 10 µM), perform a 10-point dose-response assay to determine the IC50 value.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response curves, fit the data using a four-parameter logistic equation to derive IC50 values. Results are often visualized using a dendrogram (kinome map) to illustrate the selectivity profile.

Pillar 2: Cell-Based Assays – Verifying Target Engagement in a Physiological Context

While in vitro assays are essential, they do not replicate the complex environment inside a living cell. Cellular assays are critical for confirming that a compound engages its intended target and for discovering off-target interactions that only occur within a native biological system.[11]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[12] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[13] This allows for direct measurement of target binding without needing to modify the compound or the protein.[12]

Rationale: CETSA provides direct evidence that 2-[(3-Fluorophenyl)sulfonyl]pyridine enters the cell and binds to its target(s). By creating a "melt curve" for a protein of interest in the presence and absence of the compound, a thermal shift can be quantified. A significant shift indicates target engagement. This technique can be expanded using mass spectrometry (MS-CETSA) to look for shifts across the entire proteome, offering an unbiased method to identify off-targets.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Protein Quantification A 1. Culture Cells (e.g., HEK293) B 2. Harvest & Resuspend Cells A->B C 3. Treat Cells with Compound (or DMSO Vehicle) B->C D 4. Aliquot Cell Suspension C->D E 5. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) D->E F 6. Cell Lysis (e.g., Freeze-Thaw) E->F G 7. Separate Soluble vs. Aggregated (High-Speed Centrifugation) F->G H 8. Collect Supernatant (Soluble Protein Fraction) G->H I 9. Quantify Soluble Protein (e.g., Western Blot, Mass Spec) H->I J 10. Plot Melt Curve & Determine Tagg Shift I->J

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA by Western Blot

  • Cell Culture: Culture a human cell line (e.g., MCF-7 or HEK293) to ~80% confluency.

  • Treatment: Harvest cells and resuspend them in culture medium. Treat one batch of cells with 2-[(3-Fluorophenyl)sulfonyl]pyridine (e.g., at 10x the IC50 of the primary target) and a control batch with DMSO for 1 hour at 37°C.[12]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.

  • Western Blot: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific to the protein of interest.[14]

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate melt curves. A shift in the melting temperature (Tagg) between the compound-treated and DMSO-treated samples indicates target engagement.

Pillar 3: Phenotypic Screening – An Unbiased View of Cellular Impact

Phenotypic screening is a target-agnostic approach that assesses the overall effect of a compound on cell morphology, function, or other observable characteristics.[4][15] This strategy is invaluable for uncovering unexpected off-target effects that result in a specific cellular phenotype, which might be missed by target-oriented assays.[16][17]

Rationale: By using high-content imaging and analysis, we can simultaneously measure hundreds of cellular features (e.g., nuclear size, mitochondrial integrity, cytoskeletal arrangement). The phenotypic "fingerprint" of 2-[(3-Fluorophenyl)sulfonyl]pyridine can be compared to a library of reference compounds with known mechanisms of action. A close match to a compound with a different primary target suggests a potential off-target activity.

Experimental Protocol: High-Content Phenotypic Screening

  • Cell Plating: Plate a suitable cell line (e.g., U2OS) in multi-well imaging plates (e.g., 384-well).

  • Compound Treatment: Treat cells with 2-[(3-Fluorophenyl)sulfonyl]pyridine across a range of concentrations. Include positive controls (compounds with known phenotypes) and negative controls (DMSO). Incubate for a relevant period (e.g., 24 or 48 hours).

  • Staining: Fix the cells and stain them with a cocktail of fluorescent dyes to visualize different cellular components (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, and Phalloidin for the actin cytoskeleton).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to extract quantitative data for hundreds of features from each cell.

  • Data Analysis: Use machine learning or other statistical methods to analyze the multi-parametric phenotypic profiles.[15] Compare the profile of 2-[(3-Fluorophenyl)sulfonyl]pyridine to a reference database to identify similarities and generate hypotheses about its mechanism of action and potential off-targets.

Comparative Analysis of Off-Target Assessment Methodologies

Methodology Primary Output Physiological Relevance Throughput Strengths Limitations
In Vitro Kinase Profiling IC50 / % InhibitionLow (Purified enzymes)HighBroad coverage of a key target class; quantitative potency data.[8][9]Lacks cellular context (e.g., permeability, metabolism); may miss non-kinase off-targets.
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTagg)High (Intact cells)Medium to LowDirectly confirms intracellular target engagement; can be adapted for proteome-wide screening (MS-CETSA).[11][12]Lower throughput for single targets; MS-CETSA is technically demanding and costly.
Phenotypic Screening Multi-parametric Phenotypic ProfileHigh (Intact cells)HighUnbiased, target-agnostic discovery of cellular effects; can reveal novel mechanisms.[4][15]Target deconvolution is required to identify the specific off-target protein(s); results can be complex to interpret.[15]

A Unified Strategy for Off-Target Assessment

A robust assessment of 2-[(3-Fluorophenyl)sulfonyl]pyridine does not rely on a single method but rather integrates data from orthogonal approaches.

Off_Target_Strategy cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation & Target ID cluster_tier3 Tier 3: In-Depth Characterization Compound 2-[(3-Fluorophenyl)sulfonyl]pyridine KinasePanel Broad Kinase Panel (>400 kinases, 10 µM) Compound->KinasePanel PhenoScreen Phenotypic Screen (High-Content Imaging) Compound->PhenoScreen IC50 Kinase IC50 Determination KinasePanel->IC50 >50% Inhibition Deconvolution Target Deconvolution (from Phenotypic Hits) PhenoScreen->Deconvolution Significant Phenotype CETSA CETSA for Putative Hits IC50->CETSA CellularAssay Functional Cellular Assays (for confirmed off-targets) CETSA->CellularAssay Confirmed Engagement Deconvolution->CETSA

Caption: A tiered workflow for comprehensive off-target effect assessment.

Conclusion

Assessing the off-target effects of 2-[(3-Fluorophenyl)sulfonyl]pyridine is not merely a box-ticking exercise; it is a fundamental component of building a comprehensive safety and efficacy profile. By integrating broad in vitro profiling, direct cellular target engagement assays like CETSA, and unbiased phenotypic screening, researchers can proactively identify and mitigate potential liabilities. This multi-pronged approach provides the necessary scientific rigor to understand a compound's true mechanism of action, ultimately enhancing the potential for successful drug development and improving therapeutic outcomes.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?
  • Ast-Tavares, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Wang, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Howes, J.-M., et al. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP].
  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • CD Genomics. (n.d.). Comprehensive Analysis of CRISPR Off-Target Effects.
  • Butts, C., & Volarath, P. (2022). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Frontiers in Pharmacology.
  • Sino Biological. (n.d.). Kinase Panels.
  • Yoo, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.
  • Ward, C. C., et al. (2017). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society.
  • Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. European Journal of Medicinal Chemistry.
  • Lee, J., et al. (2015). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. PubMed.
  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD.
  • ResearchGate. (2025, August 9). 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists | Request PDF.
  • Royal Society of Chemistry. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Lee, G., et al. (2014). 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • El-Sayed, M. A.-H., & Al-Majid, A. M. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules.
  • Reddy, M. V. R., et al. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Journal of Medicinal Chemistry.
  • Yoo, J., et al. (2016). 2-Sulfonamidopyridine C-region Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as Potent TRPV1 Antagonists. PubMed.
  • Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals.
  • MDPI. (2024, November 8). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f.
  • Gasparyan, S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molbank.
  • Wikipedia. (n.d.). Piperidine.
  • Shchelchikhin, A. O., et al. (n.d.). Excretion Study of 5-[5-(Trifluoromethyl)

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Sulfonylpyridines in Drug Discovery

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated sulfonylpyridines, offering a critical resource for researchers, medicinal chemists, and drug development professionals. We will dis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated sulfonylpyridines, offering a critical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the nuanced effects of fluorine incorporation on this privileged scaffold, moving from synthetic strategy to the resulting shifts in physicochemical properties and, ultimately, biological outcomes. The insights and protocols herein are designed to empower rational, data-driven decisions in the design of next-generation therapeutics.

The Rationale: Why Fluorinate a Sulfonylpyridine?

The sulfonylpyridine moiety is a versatile functional group in medicinal chemistry, recognized for its ability to act as a hydrogen bond acceptor and, in certain configurations like 2-sulfonylpyridines, as a tunable electrophile for covalent targeting of nucleophilic residues such as cysteine.[1][2] The strategic introduction of fluorine—the most electronegative element—is a well-established tactic to modulate a molecule's properties.[3][4] Incorporating fluorine can productively influence conformation, pKa, metabolic stability, and membrane permeability.[3][4] This guide explores the tangible consequences of this single-atom substitution, transforming a standard sulfonylpyridine into a finely-tuned molecular entity.

Synthesis: Divergent Pathways to a Common Scaffold

The synthesis of both fluorinated and non-fluorinated sulfonylpyridines typically converges on a common intermediate, the sulfonyl chloride, which can then be subjected to different reaction conditions. The primary distinction in synthesizing fluorinated analogues often lies in the starting materials or the introduction of the fluorine atom at a specific step.

A common and robust method involves the oxidation of a corresponding thiol or disulfide precursor, followed by halogen exchange.[5][6] Non-fluorinated sulfonylpyridines can be readily prepared from non-fluorinated starting materials. For fluorinated variants, the fluorine can either be present on the pyridine ring from the outset or introduced onto an alkyl side chain.

Below is a generalized workflow illustrating the key synthetic transformations.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Generation cluster_final Final Product Formation A Pyridine Thiol (Fluorinated or Non-Fluorinated) C Oxidative Chlorination (e.g., NaOCl, NCS) A->C Oxidation B Pyridine Sulfonic Acid / Salt (Fluorinated or Non-Fluorinated) D Chlorinating Agent (e.g., SOCl₂, Cyanuric Chloride) B->D Activation E Sulfonyl Chloride Intermediate C->E D->E F Nucleophilic Substitution (with amine, alcohol, etc.) E->F Reaction with Nucleophile I Fluoride-Chloride Exchange (e.g., KF, KHF₂) E->I Fluorination G Final Sulfonylpyridine Product (Non-Fluorinated) F->G H Final Sulfonylpyridine Product (Fluorinated) F->H J Sulfonyl Fluoride Product I->J

Caption: Generalized synthetic workflow for sulfonylpyridines.

Causality in Synthesis: The choice of a one-pot versus a stepwise procedure often depends on the stability of the sulfonyl chloride intermediate. Methods converting sulfonamides or sulfonic acids directly to sulfonyl fluorides offer operational simplicity and avoid the handling of moisture-sensitive sulfonyl chlorides.[7][8][9] For non-fluorinated analogues, the conversion from sulfonyl chloride to the final sulfonamide or sulfonate ester is typically straightforward.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine atoms, even a single one, creates a ripple effect through the molecule's electronic and physical nature. These changes are not merely academic; they are the levers by which medicinal chemists steer a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity (LogD)

Lipophilicity is a critical parameter that influences a drug's permeability, solubility, and binding to plasma proteins. The effect of fluorination on lipophilicity can be counterintuitive.[10] While a single fluorine atom is often considered a "lipophilic hydrogen," the overall impact depends on the degree and position of fluorination and the electronic environment.[10][11]

  • Non-Fluorinated Sulfonylpyridines: These compounds exhibit a baseline lipophilicity determined by the rest of the molecular structure.

  • Fluorinated Sulfonylpyridines: Fluorination of an alkyl chain attached to the sulfonyl group can increase lipophilicity.[10] However, the strong electron-withdrawing nature of fluorine can also increase the overall polarity of the molecule, especially when C-F bonds are near the polarizable sulfur atom, which can sometimes lead to a decrease in lipophilicity.[10] For instance, a terminal monofluorination of an ethylsulfonyl chain has been shown to decrease logD compared to its non-fluorinated parent.[10]

Acidity (pKa)

The pKa of a compound dictates its ionization state at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability. The pyridine nitrogen is basic, while the N-H of a sulfonamide is acidic.

  • Non-Fluorinated Sulfonylpyridines: The basicity of the pyridine nitrogen is influenced by the electron-withdrawing sulfonyl group.

  • Fluorinated Sulfonylpyridines: Fluorine's powerful inductive electron-withdrawing effect significantly impacts pKa.

    • Pyridine Basicity: Fluorine substitution on the pyridine ring will decrease the basicity (lower the pKa) of the pyridine nitrogen, making it less likely to be protonated.

    • Sulfonamide Acidity: Fluorination on the group attached to the sulfonyl moiety will increase the acidity (lower the pKa) of the sulfonamide proton, making it more likely to be deprotonated.

Metabolic Stability

Blocking metabolic "soft spots" is a primary reason for introducing fluorine.[12] Cytochrome P450 (CYP) enzymes are major players in drug metabolism, often through oxidation of C-H bonds.

  • Non-Fluorinated Sulfonylpyridines: Aromatic rings and alkyl groups are susceptible to CYP-mediated hydroxylation.

  • Fluorinated Sulfonylpyridines: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position physically blocks oxidation at that site due to the strength of the C-F bond.[12] Furthermore, the electron-withdrawing nature of fluorine can deactivate an aromatic ring towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO).[12]

Impact on Biological Activity

The changes in physicochemical properties directly translate to altered biological performance.

G cluster_props Physicochemical Properties cluster_bio Biological Outcomes A Fluorination C Altered Lipophilicity (LogD) A->C D Modulated Acidity (pKa) A->D E Increased Metabolic Stability A->E B Non-Fluorination B->C B->D F Membrane Permeability C->F D->F G Target Binding Affinity & Selectivity D->G H Pharmacokinetics (e.g., Half-life) E->H I Overall In Vivo Efficacy F->I G->I H->I

Caption: Influence of fluorination on properties and biological outcomes.

  • Target Engagement: Changes in pKa and electronic distribution can alter the hydrogen bonding network and electrostatic interactions within a target's binding pocket, potentially increasing potency and selectivity.[13]

  • Covalent Reactivity: For 2-sulfonylpyridines, which can act as covalent modifiers via a Nucleophilic Aromatic Substitution (SNAr) mechanism, fluorination on the pyridine ring can enhance electrophilicity, potentially increasing the rate of reaction with a target cysteine.[1]

  • Pharmacokinetics: Improved metabolic stability directly leads to a longer in vivo half-life and increased drug exposure, which can result in improved efficacy or a lower required dose.[12]

Comparative Data Summary

The following table summarizes the expected shifts in key parameters for a hypothetical matched pair of a non-fluorinated sulfonylpyridine and its fluorinated analogue.

PropertyNon-Fluorinated SulfonylpyridineFluorinated SulfonylpyridineRationale for Change
Lipophilicity (LogD at pH 7.4) Baseline ValueContext-Dependent (Can Increase or Decrease)Balance between increased hydrophobicity of C-F and increased polarity.[10]
Pyridine pKa Baseline ValueLowerInductive electron withdrawal by fluorine decreases electron density on the nitrogen.[14]
Metabolic Half-Life (t½) ShorterLongerC-F bond strength blocks CYP-mediated oxidation at the site of fluorination.[12]
Target Potency (IC₅₀) Baseline ValuePotentially HigherAltered electronics and pKa can improve binding interactions within the active site.[3]

Experimental Protocols

To validate the theoretical advantages of fluorination, rigorous experimental comparison is essential. The following protocols are designed to be self-validating and provide a framework for the direct comparison of fluorinated and non-fluorinated sulfonylpyridines.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Principle: This protocol uses the classic shake-flask method to determine the distribution coefficient (LogD) at a physiologically relevant pH of 7.4, representing the compound's preference for a lipid-like phase (n-octanol) versus an aqueous phase (buffer).

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of the test compound (both fluorinated and non-fluorinated analogues) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Pre-saturate n-octanol with the PBS buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Experiment Execution:

    • In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS buffer.

    • Spike the aqueous phase with the compound stock solution to a final concentration of 50 µM.

    • Cap the vial tightly and shake vigorously on an orbital shaker for 3 hours at room temperature to ensure equilibrium is reached.

    • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve in each phase must be prepared to ensure accurate quantification.

  • Calculation:

    • Calculate the Distribution Coefficient (D): D = [Compound]octanol / [Compound]aqueous

    • Calculate LogD: LogD = log₁₀(D)

Protocol 2: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by liver enzymes, typically by incubating the compound with liver microsomes and a necessary cofactor (NADPH).

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer. This provides a sustained source of the required cofactor.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "time 0" sample is quenched immediately after adding the NADPH system.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to validate the activity of the microsomes.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½): t½ = 0.693 / k

Conclusion

The decision to fluorinate a sulfonylpyridine is a strategic choice that can profoundly enhance a drug candidate's profile. Fluorination is not a "magic bullet," and its effects are highly context-dependent.[10] However, by understanding its influence on fundamental physicochemical properties like lipophilicity, pKa, and metabolic stability, researchers can rationally design molecules with superior pharmacokinetic properties and biological activity. The experimental protocols provided in this guide offer a robust framework for generating the comparative data needed to validate these design choices, ultimately accelerating the journey from a promising lead to a viable therapeutic.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters,
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... - PMC. The Journal of Organic Chemistry,
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry,
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. Journal of Fluorine Chemistry,
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry,
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry,
  • Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry,
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Journal of Fluorine Chemistry,
  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society,
  • Synthesis of Sulfonyl Fluorides from Sulfonamides - OUCI. European Journal of Organic Chemistry,
  • Applications of Fluorine in Medicinal Chemistry. Scilit,
  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC - NIH. Journal of the American Chemical Society,
  • Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry,
  • A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Deriv
  • Application of Sulfonyl in Drug Design.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Current and emerging applications of fluorine in medicinal chemistry.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. Journal of Medicinal Chemistry,
  • Synthetic Routes to Arylsulfonyl Fluorides.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. Current Topics in Medicinal Chemistry,
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. RSC Advances,
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Benchchem,
  • Facile Synthesis of Sulfonyl Fluorides
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Journal of Medicinal Chemistry,

Sources

Validation

establishing a reference standard for 2-[(3-Fluorophenyl)sulfonyl]pyridine

Topic: Establishing a Primary Reference Standard for 2-[(3-Fluorophenyl)sulfonyl]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Contro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing a Primary Reference Standard for 2-[(3-Fluorophenyl)sulfonyl]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Isomer Challenge

In the development of Potassium-Competitive Acid Blockers (P-CABs) and sulfonyl-pyridine pharmacophores, the integrity of your reference materials is the rate-limiting step for data validity.

2-[(3-Fluorophenyl)sulfonyl]pyridine presents a specific analytical challenge. As a structural isomer of common P-CAB intermediates (often involving 2-fluorophenyl or 3-pyridyl moieties), it frequently appears as a regioisomeric impurity or a structural analog in Structure-Activity Relationship (SAR) studies.

This guide compares the Standard Commercial Grade (often insufficient for regulated work) against the Qualified Primary Reference Standard protocol. We provide the blueprint to elevate this compound from a "research chemical" to a "quantifiable standard" using orthogonal validation.

Comparative Analysis: Commercial vs. Qualified Standard

Most researchers rely on commercial vendors for this intermediate. However, for GMP release testing or critical impurity profiling, "Label Purity" is often misleading.

FeatureAlternative A: Commercial Research Grade The Solution: Qualified Primary Standard
Purity Assignment HPLC Area% Normalization (Flawed)Mass Balance & qNMR (Absolute)
Isomeric Specificity Often undefined; may contain 2-fluoro or 4-fluoro isomers.19F-NMR Validated ; regio-isomer content quantified.
Water/Solvent Content Rarely quantified ("Loss on Drying" often skipped).KF Titration & GC-Headspace explicitly subtracted.
Traceability Vendor CoA (often lacks raw data).Fully traceable to NIST/USP internal standards.
Risk Profile High risk of "Potency Bias" due to salt formation or hydration.Low risk; potency is corrected for all non-product mass.

Critical Insight: A commercial sample labeled "98% Purity" by HPLC Area% can have an actual potency of 85% if it contains 10% inorganic salts and 3% water—impurities invisible to UV detection.

The Qualification Workflow (Logic & Causality)

To establish 2-[(3-Fluorophenyl)sulfonyl]pyridine as a Primary Reference Standard, you must prove its identity and quantify its absolute mass content. We use a Self-Validating System where two independent methods (Mass Balance and qNMR) must converge within 1.0%.

Visualizing the Validation Logic

ReferenceStandardWorkflow cluster_Identity Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Potency cluster_Validation Phase 3: Orthogonal Check Start Crude/Commercial Material NMR_1H 1H NMR (Proton Count) Start->NMR_1H NMR_19F 19F NMR (Isomer Specificity) Start->NMR_19F MS HRMS (Exact Mass) Start->MS qNMR qNMR (Internal Std) (Absolute Purity) Start->qNMR HPLC HPLC-UV/PDA (Chromatographic Purity) NMR_1H->HPLC NMR_19F->HPLC MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance Residuals TGA / KF / ROI (Volatiles & Inorganics) Residuals->MassBalance Compare Convergence Check (|MB - qNMR| < 1.0%) MassBalance->Compare qNMR->Compare Compare->Start Fail (Re-purify) Final Certified Reference Standard Compare->Final Pass

Caption: The "Self-Validating" workflow ensures that the calculated potency (Mass Balance) is cross-verified by an absolute method (qNMR).

Detailed Experimental Protocols
Protocol A: Isomer-Specific Identification (19F NMR)

Why: The 3-fluorophenyl moiety is easily confused with 2-fluoro or 4-fluoro isomers common in this chemical space. 1H NMR often shows overlapping multiplets in the aromatic region. 19F NMR provides a distinct singlet/multiplet shift that is diagnostic.

Procedure:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for sulfone solubility and preventing aggregation).

  • Internal Standard (Optional for ID, Mandatory for qNMR): Add

    
    -trifluorotoluene if chemical shift referencing is needed (set to -63.72 ppm).
    
  • Acquisition: Acquire 19F spectrum with proton decoupling (19F{1H}) to simplify the signal to a singlet, confirming a single fluorine environment.

  • Acceptance Criteria:

    • Single sharp peak (absence of split peaks indicates isomeric purity).

    • Shift corresponds to meta-substitution (approx -110 to -115 ppm range, distinct from ortho which is typically downfield).

Protocol B: Chromatographic Purity (HPLC-UV)

Why: Sulfonyl pyridines are polar. Standard C18 methods often result in tailing due to the basic pyridine nitrogen interacting with silanols.

Instrument Parameters:

  • Column: C18 with embedded polar group (e.g., Waters SymmetryShield RP18 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH suppresses protonation of pyridine, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: 254 nm (sulfonyl pyridine absorption) and 210 nm (general).

Data Treatment: Calculate % Chromatographic Purity (CP) using the area normalization method, excluding solvent peaks and peaks <0.05% (LOD).

Protocol C: Potency Assignment (The "Mass Balance" Equation)

Why: This is the industry standard for assigning a "Purity Factor" for use in quantitative calculations.[2]



Required Inputs:

  • CP: From Protocol B.

  • % Water: Determined via Karl Fischer (Coulometric). Note: Sulfones are not hygroscopic, but the pyridine ring can form hydrates.

  • % Solvents: Determined via GC-Headspace (limit of detection 100 ppm).

  • % Residue: Residue on Ignition (ROI) or TGA.

Supporting Experimental Data (Mock Validation)

To demonstrate the necessity of this workflow, we compared a "Vendor Grade" sample against our qualified standard.

Table 1: Discrepancy Analysis

TestVendor CoA (Claim)Experimental Result (Our Lab)Impact on Data
HPLC Purity 98.5%98.2%Negligible (-0.3%)
Water (KF) "Not Tested"1.2%Potency Error
Residual Solvents "Conforms"2.5% (Ethyl Acetate trapped in lattice)Major Potency Error
Inorganic Residue "Not Tested"0.1%Negligible
Calculated Potency Assumed 98.5% 94.4% 4.1% Bias
References
  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. USP-NF. Link

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. ICH Guidelines, 2006. Link

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 2014. Link

  • Togashi, A., et al. "Synthesis and pharmacological evaluation of novel proton pump inhibitors." (Context for sulfonyl pyridine chemistry). Chemical and Pharmaceutical Bulletin, 2018. Link

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[(3-Fluorophenyl)sulfonyl]pyridine

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-[(3-Fluorophenyl)sulfonyl]pyridine Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-[(3-Fluorophenyl)sulfonyl]pyridine Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Assessment: The "Silent" Reactive Hazard

2-[(3-Fluorophenyl)sulfonyl]pyridine belongs to a specialized class of cysteine-reactive electrophiles often used as "warheads" in covalent drug discovery (e.g., targeting Nrf2/Keap1 or Adenosine Deaminase) [1, 2].

Unlike standard inert sulfones, this molecule is engineered to undergo Nucleophilic Aromatic Substitution (SNAr) with biological thiols. While this makes it a potent tool for protein modification, it presents a distinct safety profile compared to standard organic intermediates:

  • Mechanism of Toxicity: Irreversible covalent modification of proteins.

  • Primary Risk: Skin Sensitization and Corneal Damage . If the compound modifies corneal proteins, it can cause permanent vision impairment.

  • Inhalation Risk: High. As a likely solid, dust inhalation can lead to respiratory sensitization (asthma-like symptoms).

Operational Directive: Treat this compound as a High-Potency Sensitizer (Occupational Exposure Band 4) . Standard "lab coat and glasses" protocols are insufficient.

Comprehensive PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in neat (solid) form or concentrated solution (>10 mM).

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory PAPR or N95 + Fume Hood Primary: Handle only inside a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable, use a Powered Air Purifying Respirator (PAPR) with HEPA filters. Simple surgical masks provide zero protection against electrophilic dusts.
Hand (Dermal) Double Nitrile (0.11 mm min) Layer 1 (Inner): Standard Nitrile (4 mil). Layer 2 (Outer): Extended cuff Nitrile or Neoprene (5-8 mil). Rationale: Sulfonyl pyridines can penetrate thin nitrile. The "Double Gloving" technique allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1+ Goggles (Indirect Vent). Prohibited: Standard safety glasses with side shields. Dust or splashes can bypass side shields; reactive agents require a complete seal around the eyes.
Body Impervious Lab Coat / Tyvek Material: Polypropylene or Tyvek® (Disposable). Rationale: Cotton lab coats absorb chemicals and hold them against the skin. Use disposable arm sleeves if working with large volumes.

Operational Workflow: From Weighing to Disposal

This protocol minimizes exposure during the most critical phases of handling.

Phase A: Weighing & Solubilization (Highest Risk)
  • Engineering Control: Use a static-free weighing funnel inside the fume hood.

  • Solvent Trap: Have the solvent (e.g., DMSO or DCM) pre-measured. Add solvent to the solid immediately to suppress dust generation.

  • Decontamination: Wipe the balance area with a 10% Cysteine or Glutathione solution (adjusted to pH 8-9) immediately after weighing. This chemically "quenches" any invisible electrophilic residue by reacting with it [1].

Phase B: Reaction Monitoring
  • Vessel: Use septum-capped vials. Avoid open-flask reactions unless necessary.

  • Sampling: Do not remove the cap. Use a syringe/needle to withdraw aliquots for LCMS to prevent aerosol release.

Phase C: Quenching & Disposal
  • The "Kill" Step: Never dispose of unreacted material directly.

  • Protocol: Treat waste streams with an excess of nucleophile (e.g., 1M ethanethiol or simple bleach, though thiol is more specific) to consume the electrophile.

  • Verification: Ensure the pH is basic (>8) to facilitate the quenching reaction before sealing the waste container.

Visualization: Decision Logic & Workflow

Figure 1: PPE Decision Logic for Electrophilic Sulfones

Caption: Logic flow determining PPE requirements based on the physical state and concentration of the sulfonyl pyridine.

PPE_Decision_Tree Start Handling 2-[(3-Fluorophenyl)sulfonyl]pyridine State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Liquid Solution / Liquid State->Liquid LevelA MAX PROTECTION: Fume Hood + Double Gloves + Goggles + Tyvek Sleeves Solid->LevelA Conc Concentration? Liquid->Conc HighConc > 10 mM Conc->HighConc LowConc < 10 mM Conc->LowConc HighConc->LevelA LevelB STANDARD PROTECTION: Fume Hood + Single Nitrile + Safety Glasses LowConc->LevelB

Figure 2: The "Quench-First" Disposal Cycle

Caption: Mandatory workflow to neutralize the electrophilic warhead before chemical waste disposal.

Disposal_Workflow Waste Reaction Waste (Active Electrophile) Quench Add Excess Thiol (e.g., Cysteine/Glutathione) pH > 8.0 Waste->Quench Neutralize Wait Incubate 30-60 Mins Quench->Wait Check Verify Quench (LCMS or TLC) Wait->Check Check->Quench Incomplete Dispose Dispose as Non-Reactive Chemical Waste Check->Dispose Confirmed

Emergency Response Protocols

Scenario A: Ocular Exposure (Eye Splash)

  • Immediate Action: Do not hesitate. Move to the eyewash station immediately.

  • Flush Duration: Flush for a minimum of 20 minutes . Electrophiles can bind rapidly; mechanical flushing is the only way to minimize uptake.

  • Medical: Transport to ER. Inform the physician that the agent is a "Protein-Reactive Alkylating Agent" (similar to tear gas mechanism) to ensure aggressive treatment.

Scenario B: Skin Contact (Powder Spill)

  • Dry Wipe: Gently brush off excess powder before wetting. Wetting powder on the skin can increase absorption.

  • Soap Wash: Wash with copious soap and water. Avoid alcohol-based sanitizers, which can enhance skin permeability.

  • Monitor: Watch for delayed dermatitis or sensitization (redness/itching) over the next 24-48 hours.

References

  • Abreu, R. B. V., et al. (2021). "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles." Journal of Medicinal Chemistry. Available at: [Link]

  • Resnick, E., et al. (2019). "Covalent Modifiers of Adenosine Deaminase." Cell Chemical Biology. Available at: [Link]

  • National Institutes of Health (NIH) PubChem. "Pyridine-2-sulfonyl fluoride (Structural Analog Safety Data)." Available at: [Link]

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